4-(4-Nitrophenylazo)catechol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75879. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-11-6-3-9(7-12(11)17)14-13-8-1-4-10(5-2-8)15(18)19/h1-7,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOZWUSVOBKXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601038052, DTXSID301229096 | |
| Record name | 1,2-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]- | |
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| Record name | 4-[(1E)-2-(4-Nitrophenyl)diazenyl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843-33-4, 116668-82-7 | |
| Record name | 4-[(4-Nitrophenyl)azo]-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((4-Nitrophenyl)azo)pyrocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 843-33-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1E)-2-(4-Nitrophenyl)diazenyl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-nitrophenyl)azo]pyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis and characterization of 4-(4-Nitrophenylazo)catechol.
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Nitrophenylazo)catechol
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed overview of the synthesis and structural elucidation of this compound, an azo dye of significant interest in chemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind the experimental design, ensuring a reproducible and well-understood scientific process.
Introduction and Significance
This compound, also known as 4-[(4-Nitrophenyl)azo]-1,2-benzenediol, is an organic compound characterized by a stable diazene bridge (-N=N-) connecting a 4-nitrophenyl group to a catechol (1,2-dihydroxybenzene) moiety.[1] The extended π-conjugation across the molecule, influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl groups (-OH), makes it a colored compound.[2] Azo dyes are a major class of synthetic colorants, and understanding their synthesis and properties is fundamental in various fields, including analytical chemistry, where they can serve as chromogenic reagents or pH indicators, and materials science.[3][4] The catechol functional group also offers potential for further chemical modification or for use in polymer science.[5]
This guide presents a self-validating protocol for its synthesis and a multi-technique approach for its characterization, ensuring purity and structural confirmation.
Core Synthesis: A Two-Stage Approach
The synthesis of this compound is a classic example of an azo coupling reaction, which proceeds via two distinct, temperature-sensitive stages: the diazotization of a primary aromatic amine followed by the electrophilic aromatic substitution of an activated aromatic compound.[6][7]
Principle and Mechanism
Stage 1: Diazotization of 4-Nitroaniline The process begins with the conversion of the primary aromatic amine, 4-nitroaniline, into a 4-nitrobenzenediazonium salt.[8] This is achieved by treating 4-nitroaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] This reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures.
-
Causality: The reaction must be maintained at 0-5 °C.[6] Above this temperature, the diazonium salt readily decomposes, losing N₂ gas and forming undesired phenolic byproducts, which would significantly reduce the yield and complicate purification. The strong acid serves to protonate nitrous acid, ultimately forming the nitrosonium ion (NO⁺), the key electrophile that is attacked by the amine.
Stage 2: Azo Coupling with Catechol The resulting 4-nitrobenzenediazonium cation is a weak electrophile. It requires a highly activated aromatic ring to undergo an electrophilic aromatic substitution reaction. Catechol is an excellent coupling partner due to the strong activating, ortho-, para-directing nature of its two hydroxyl groups.[5] The coupling occurs preferentially at the para position relative to one of the hydroxyl groups (position 4), which is sterically accessible and electronically enriched.[9]
-
Causality: This stage is performed in a slightly alkaline or neutral medium. The basic conditions deprotonate the phenolic hydroxyl groups of catechol, forming a phenoxide ion. This greatly enhances the nucleophilicity and electron-donating ability of the aromatic ring, facilitating the attack by the weakly electrophilic diazonium ion.[10][11]
Experimental Workflow Diagram
Caption: Logical workflow for the spectroscopic characterization of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. [12]
-
Protocol: A small amount of the dry, powdered sample is placed on the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded from 4000 to 600 cm⁻¹.
-
Data Interpretation: The presence of key functional groups validates the successful synthesis.
| Expected Wavenumber (cm⁻¹) | Assignment | Functional Group | Rationale |
| 3500 - 3200 | O-H stretch (broad) | Phenolic -OH | Confirms the presence of the two hydroxyl groups from the catechol moiety. [13] |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Indicates the presence of the aromatic rings. [14] |
| ~1590 | N=N stretch | Azo group | A key signal confirming the formation of the azo linkage. [14] |
| ~1515 | Asymmetric NO₂ stretch | Nitro group | Confirms the presence of the nitro group from the 4-nitroaniline precursor. [14] |
| ~1345 | Symmetric NO₂ stretch | Nitro group | The second characteristic peak for the nitro group. [14] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the azo dye. [14]
-
Protocol: A dilute solution of the compound is prepared in a spectroscopic grade solvent (e.g., ethanol or DMSO). The absorption spectrum is recorded over a wavelength range of 200-800 nm using the pure solvent as a reference.
-
Data Interpretation: The spectrum is expected to show two main absorption bands characteristic of azo dyes.
| Parameter | Expected Value | Electronic Transition | Rationale |
| λmax 1 | ~350-400 nm | π → π | An intense absorption band corresponding to the transition in the extended conjugated system of the aromatic rings and azo group. [13][14] |
| λmax 2 | ~430-480 nm | n → π | A less intense, longer-wavelength absorption band corresponding to the transition of non-bonding electrons on the nitrogen atoms to the π* orbital. [13][14] |
Note: The exact λmax values are sensitive to solvent polarity and pH. In alkaline solutions, deprotonation of the hydroxyl groups is expected to cause a significant red shift (bathochromic shift) in the absorption bands due to increased electron delocalization. [14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of the molecule, confirming the connectivity of atoms.
-
Protocol: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Interpretation (¹H NMR): The proton NMR spectrum will show distinct signals for the aromatic protons. Protons on the nitrophenyl ring will appear as two doublets (an AA'BB' system), while the three protons on the catechol ring will show a more complex splitting pattern. The two hydroxyl protons will appear as broad singlets.
-
Data Interpretation (¹³C NMR): The carbon NMR spectrum will show the expected number of signals for the 12 carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons attached to oxygen or nitrogen will be downfield).
Potential Applications
The structural features of this compound suggest several areas of application. Its distinct color change in response to pH makes it a candidate for use as a pH indicator. [15]Furthermore, azo dyes are widely investigated as chromogenic reagents for the spectrophotometric determination of various ions and molecules. [16]The catechol moiety is known for its ability to chelate metal ions, suggesting potential use in sensor development or as a ligand in coordination chemistry.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is listed as causing skin and serious eye irritation and may cause respiratory irritation. [17]All synthesis and handling should be performed in a well-ventilated fume hood.
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Semantic Scholar. (n.d.). Non-destructive FTIR analysis of mono azo dyes. Retrieved from [Link]
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An In-depth Technical Guide to 4-(4-Nitrophenylazo)catechol: Properties, Synthesis, and Applications
Introduction
4-(4-Nitrophenylazo)catechol, a member of the aromatic azo class of compounds, is a molecule of significant interest in chemical and biomedical research. Structurally, it is characterized by a stable diazene bridge (-N=N-) that connects a 4-nitrophenyl group to a catechol (benzene-1,2-diol) moiety. This arrangement of an electron-withdrawing nitro group, a chromophoric azo group, and a redox-active, metal-chelating catechol unit imparts a unique combination of chemical and physical properties.
Azo compounds are widely recognized for their vibrant colors and are foundational to the dye and pigment industry.[1][2] Beyond their use as colorants, their rich coordination chemistry and responsive electronic structures make them valuable as analytical reagents and potential scaffolds for novel therapeutic agents.[3][4] The catechol functional group is also a well-known pharmacophore, present in many neurotransmitters and drugs, and is noted for its antioxidant and metal-chelating capabilities.[5][6] This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, a robust synthesis protocol, spectroscopic characterization, and potential applications for researchers in chemistry and drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are dictated by its molecular structure. The extended π-conjugation across the molecule is responsible for its chromophoric nature, while the two hydroxyl groups of the catechol ring and the nitro group govern its polarity, solubility, and reactivity. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(4-nitrophenyl)diazenyl]benzene-1,2-diol | [7] |
| Synonyms | 4-(p-Nitrophenylazo)catechol, 4-(4-Nitrobenzeneazo) catechol, Nitrophenylazocatechol | [8][9] |
| CAS Number | 843-33-4 | [7][8] |
| Molecular Formula | C₁₂H₉N₃O₄ | [7][8] |
| Molecular Weight | 259.22 g/mol | [7][8] |
| Appearance | Solid powder/crystal | |
| Melting Point | 188-190 °C | [8][9] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 6 | [7] |
| Topological Polar Surface Area | 111 Ų | [7] |
| XLogP3 | 3.4 | [7] |
Synthesis: A Classic Azo Coupling Reaction
The synthesis of this compound is achieved through a well-established two-stage electrophilic aromatic substitution reaction: the diazotization of a primary aromatic amine followed by azo coupling with an activated aromatic ring.[3][10]
Stage 1: Diazotization of 4-Nitroaniline The process begins with the conversion of 4-nitroaniline into a highly reactive 4-nitrobenzenediazonium salt. This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[11]
Causality Behind Experimental Choices: This reaction must be performed at low temperatures (0-5 °C). The diazonium salt intermediate is thermally unstable; at higher temperatures, it would readily decompose, extruding nitrogen gas (N₂) and forming undesired phenolic byproducts, which would significantly lower the yield of the final product.[11]
Stage 2: Electrophilic Aromatic Substitution (Azo Coupling) The resulting electrophilic diazonium salt is then immediately reacted with catechol. The catechol ring is highly activated towards electrophilic substitution due to the electron-donating effects of its two hydroxyl groups. The diazonium salt couples predominantly at the para position relative to one of the hydroxyl groups, which is sterically accessible and electronically enriched.[3]
Trustworthiness Through Self-Validation: The successful formation of the product is visually self-validating. The coupling reaction results in a significant extension of the conjugated π-system, leading to the immediate formation of a brightly colored precipitate, a hallmark of azo dye synthesis.[10]
Detailed Experimental Protocol
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Catechol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
Part A: Preparation of 4-Nitrobenzenediazonium Chloride Solution
-
In a 250 mL beaker, combine 1.38 g (10.0 mmol) of 4-nitroaniline with 5 mL of concentrated HCl and 10 mL of distilled water. Stir the mixture until a fine suspension of the amine salt is formed.
-
Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate beaker, dissolve 0.72 g (10.4 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension. Maintain the temperature below 5 °C throughout the addition. The initial solid will dissolve, yielding a clear solution of the diazonium salt. Keep this solution cold for immediate use in the next step.
Part B: Azo Coupling with Catechol
-
In a separate 400 mL beaker, dissolve 1.10 g (10.0 mmol) of catechol in 20 mL of a 1M sodium hydroxide solution.
-
Cool this alkaline catechol solution to 5-10 °C in an ice bath.
-
With vigorous stirring, slowly add the cold 4-nitrobenzenediazonium salt solution from Part A to the alkaline catechol solution.
-
A deeply colored precipitate will form instantly. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with several portions of cold water to remove any unreacted salts and impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound product.
-
Dry the purified product in a desiccator or a low-temperature oven.
Synthesis Workflow Diagram
Caption: General workflow for spectroscopic characterization.
Potential Applications in Research and Drug Development
The unique structural motifs of this compound make it a molecule with diverse potential applications.
-
Analytical Reagent: Azo dyes are widely used as chromogenic reagents for the spectrophotometric determination of metal ions and pharmaceutical compounds. [1][12]The catechol moiety is an excellent chelating agent for various metal ions. Upon chelation, the electronic properties of the dye are altered, leading to a measurable color change that can be used for quantitative analysis. [13]
-
pH Indicator: Similar to other nitrophenolic compounds, this compound is expected to exhibit pH-indicator properties. [14]The deprotonation of the acidic catechol hydroxyls in alkaline media would lead to a distinct color change, making it a candidate for pH sensing applications.
-
Medicinal Chemistry Scaffold: Both azo compounds and catechol derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [2][3][5]This compound can serve as a versatile starting material or scaffold for the synthesis of more complex molecules with potential therapeutic value through modification of the catechol or nitrophenyl rings. [15]
Safety and Handling
Based on GHS classifications for this compound, this compound should be handled with appropriate care in a laboratory setting. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. [7][16]Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the material. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a multifunctional organic compound with well-defined chemical and physical properties. Its synthesis via a classic azo coupling reaction is straightforward, reliable, and illustrative of fundamental organic chemistry principles. The combination of a nitro-substituted aromatic ring, a chromophoric azo bridge, and a chelating catechol unit provides a rich platform for applications in analytical chemistry as a chromogenic reagent and in medicinal chemistry as a potential drug development scaffold. This guide provides the foundational technical knowledge for researchers and scientists to synthesize, characterize, and explore the potential of this versatile molecule.
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An In-depth Technical Guide to 4-(4-Nitrophenylazo)catechol: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Nitrophenylazo)catechol (CAS No. 843-33-4), a functionalized azo dye incorporating a catechol moiety. Catechol and azo compounds are significant pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. This document details the molecular structure, physicochemical properties, a robust synthesis protocol, and spectroscopic characterization of this compound. Furthermore, it explores its potential applications in drug discovery and biochemical research, with a focus on its role as a potential enzyme inhibitor and a scaffold for the development of novel therapeutic agents.
Introduction
Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of industrial dyes. In the realm of pharmaceutical sciences, this chromophoric group is a key structural motif in various drugs, including the sulfonamide antibacterial Prontosil. The catechol nucleus, a 1,2-dihydroxybenzene system, is also a privileged scaffold found in numerous endogenous molecules (e.g., catecholamines) and therapeutic agents. The strategic combination of the nitrophenylazo group with the catechol moiety in this compound results in a molecule with unique electronic and chemical properties, making it a compound of interest for various research and development applications.
This guide serves as a detailed resource for researchers, providing the necessary technical information to synthesize, characterize, and utilize this compound in their scientific endeavors.
Molecular Structure and Physicochemical Properties
Molecular Formula: C₁₂H₉N₃O₄[1][3]
Molecular Weight: 259.22 g/mol [1][3]
IUPAC Name: 4-[(4-nitrophenyl)diazenyl]benzene-1,2-diol[4]
The molecular structure of this compound features a trans-azo bridge linking a 4-nitrophenyl group to a catechol ring. The electron-withdrawing nitro group and the electron-donating hydroxyl groups of the catechol moiety create a push-pull electronic system, which is responsible for its characteristic color and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Red solid | [1] |
| Melting Point | 188-190 °C | [3] |
| Solubility | While specific data for this compound is limited, similar compounds like 4-(4-Nitrophenylazo)phenol are soluble in polar organic solvents such as ethanol, acetone, and methanol.[5] It is expected to be sparingly soluble in water. | [5] |
Synthesis of this compound
The synthesis of this compound is achieved through a classic electrophilic aromatic substitution reaction known as azo coupling. This two-step process involves the diazotization of 4-nitroaniline followed by the coupling of the resulting diazonium salt with catechol.
Synthesis Workflow
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Step 1: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, suspend 1.38 g (10 mmol) of 4-nitroaniline in 25 mL of 2 M hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension over 15 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting yellow solution of 4-nitrobenzenediazonium chloride in the ice bath for an additional 20 minutes.
Step 2: Azo Coupling with Catechol
-
In a separate 500 mL beaker, dissolve 1.10 g (10 mmol) of catechol in 50 mL of 1 M sodium hydroxide solution.
-
Cool this solution to below 10 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the catechol solution with vigorous stirring. A deep red precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Acidify the mixture to a pH of approximately 5 with dilute acetic acid.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
Purification
The crude this compound can be purified by recrystallization. While the optimal solvent system should be determined empirically, a mixture of ethanol and water or glacial acetic acid are common choices for similar azo dyes.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial for its use in research. The following are expected spectroscopic features based on its structure and data from similar compounds.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features | Reference(s) |
| UV-Visible Spectroscopy | The extended π-conjugation is expected to result in strong absorption in the visible region. The λmax will be solvent-dependent but is anticipated to be in the range of 400-500 nm. For the related compound, 4-(4-nitrophenylazo)resorcinol, the λmax is reported to be around 432-437 nm.[6][7] | [6][7] |
| Infrared (IR) Spectroscopy | - Broad O-H stretch (catechol hydroxyls) ~3400-3200 cm⁻¹- Aromatic C-H stretch ~3100-3000 cm⁻¹- N=N stretch (azo group) ~1590-1570 cm⁻¹- Asymmetric and symmetric NO₂ stretches ~1515 cm⁻¹ and ~1345 cm⁻¹ | [8][9] |
| ¹H NMR Spectroscopy | The spectrum will show distinct signals for the aromatic protons on both the nitrophenyl and catechol rings. The chemical shifts will be influenced by the electron-withdrawing and donating groups. The catechol hydroxyl protons are expected to appear as broad singlets at a downfield chemical shift. | [10][11] |
| ¹³C NMR Spectroscopy | The spectrum will display signals for all 12 carbon atoms. The carbons attached to the hydroxyl and nitro groups, as well as those involved in the azo linkage, will have characteristic chemical shifts. | [12][13] |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 259.[4] | [4] |
Potential Applications in Research and Drug Development
While specific biological activities of this compound are not extensively reported, its structural motifs suggest several areas of potential application.
Enzyme Inhibition Studies
The catechol moiety is a known structural feature in many enzyme inhibitors. For instance, catechols can act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters. Furthermore, the overall structure of this compound could allow it to interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.[14][15]
Scaffold for Drug Discovery
The presence of reactive functional groups (hydroxyl and nitro groups) on the this compound scaffold allows for further chemical modifications. This makes it a versatile starting material for the synthesis of a library of derivatives. These derivatives can then be screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which have been reported for other azo and catechol-containing compounds.
Chromogenic Reagent in Biochemical Assays
Azo dyes are well-established as chromogenic reagents due to their intense color. This compound could potentially be used in the development of colorimetric assays. For example, its interaction with metal ions or its response to changes in pH could lead to a measurable color change, forming the basis of a quantitative analytical method.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
-
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If on skin, wash with plenty of soap and water.
-
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a chemically intriguing molecule that combines the structural features of an azo dye and a catechol. This guide has provided a detailed overview of its synthesis, physicochemical properties, and spectroscopic characteristics. While its biological activities are yet to be fully explored, its potential as an enzyme inhibitor, a scaffold for drug discovery, and a chromogenic reagent makes it a valuable compound for further investigation by researchers in chemistry, biology, and pharmaceutical sciences.
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An In-depth Technical Guide to the Spectral Analysis of 4-(4-Nitrophenylazo)catechol
This guide provides a comprehensive examination of the essential spectroscopic techniques used to characterize 4-(4-Nitrophenylazo)catechol, a significant azo dye derivative. As a molecule incorporating multiple functional groups and an extended chromophore, its structural elucidation relies on the synergistic application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed for researchers and professionals in analytical chemistry and drug development, offering not only spectral data but also the underlying scientific rationale for the methodologies employed.
Introduction: The Molecular Profile
This compound is an organic compound defined by a diazene bridge (-N=N-) connecting a catechol (1,2-dihydroxybenzene) ring and a 4-nitrobenzene ring. This molecular architecture, featuring the electron-donating hydroxyl groups on one ring and the potent electron-withdrawing nitro group on the other, creates a pronounced "push-pull" electronic system. This system is the primary determinant of its strong color and rich spectroscopic features, making it a valuable molecule for applications ranging from dye chemistry to potential use as a chromogenic analytical reagent.[1][2] The unambiguous confirmation of its structure is paramount for any subsequent application and is achieved through the detailed analysis presented herein.
Caption: UV-Vis Spectroscopic Analysis Workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Spectral Interpretation
The IR spectrum of this compound provides a unique fingerprint based on its constituent functional groups. [3]Key absorption bands are interpreted as follows:
-
O-H Stretch (Catechol): A strong and broad absorption band is expected between 3200-3500 cm⁻¹ . The breadth of this peak is a hallmark of extensive intermolecular and intramolecular hydrogen bonding between the two adjacent hydroxyl groups.
-
Aromatic C-H Stretch: Weaker bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the aromatic rings.
-
N=N Stretch (Azo Group): The azo group's stretching vibration gives rise to a characteristic band in the 1580-1610 cm⁻¹ region. Its intensity is enhanced due to the asymmetry of the substitution on the azo bridge. [4]* Aromatic C=C Stretch: Multiple sharp bands of variable intensity are observed between 1450-1600 cm⁻¹ , representing the skeletal stretching vibrations of the carbon-carbon bonds within the two aromatic rings.
-
NO₂ Stretch (Nitro Group): The nitro group presents two distinct, strong absorption bands: an asymmetric stretch near 1500-1530 cm⁻¹ and a symmetric stretch near 1330-1360 cm⁻¹ . [4]These intense peaks are highly diagnostic for the presence of the nitro functionality.
-
C-O Stretch (Phenolic): The stretching vibration of the phenolic C-O bonds is expected in the 1180-1260 cm⁻¹ range.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3200-3500 (broad) | O-H Stretch | Catechol -OH |
| 3050-3150 | C-H Stretch | Aromatic C-H |
| 1580-1610 | N=N Stretch | Azo Group |
| 1500-1530 (strong) | Asymmetric NO₂ Stretch | Nitro Group |
| 1450-1600 | C=C Stretch | Aromatic Rings |
| 1330-1360 (strong) | Symmetric NO₂ Stretch | Nitro Group |
| 1180-1260 | C-O Stretch | Phenolic C-O |
Experimental Protocol: Attenuated Total Reflectance (ATR)
The ATR technique is the modern standard for solid samples due to its simplicity and speed, eliminating the need for KBr pellets.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Scan: Before sample analysis, a background spectrum is recorded with the clean, empty ATR crystal. This critical step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which is then automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the dry, powdered this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the ATR crystal. Good contact is essential for a high-quality spectrum.
-
Data Acquisition: Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹ . Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis to prevent cross-contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Rationale for Solvent Choice
Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. [5][6]Its high polarity effectively dissolves the analyte, and its ability to participate in hydrogen bonding helps to slow down the chemical exchange of the acidic catechol protons, often allowing them to be observed as distinct, albeit broad, signals in the ¹H NMR spectrum. [7]
¹H NMR Spectroscopy: Interpretation
The ¹H NMR spectrum (e.g., at 400 MHz in DMSO-d₆) is predicted to show the following key features. Chemical shifts (δ) are reported in parts per million (ppm).
-
Hydroxyl Protons (-OH): Two broad singlets are expected at very low field, potentially between δ 9.5-12.5 ppm . [7]Their exact chemical shift and broadness are highly dependent on concentration, temperature, and residual water in the solvent.
-
Nitrophenyl Ring Protons: This ring system gives a classic AA'BB' pattern, which appears as two distinct doublets due to the strong electronic influence of the nitro and azo groups.
-
H ortho to -NO₂: A doublet integrating to 2H is expected around δ 8.3-8.4 ppm . These protons are strongly deshielded by the anisotropic and electron-withdrawing effects of the nitro group. [4] * H meta to -NO₂: A doublet integrating to 2H is expected further upfield, around δ 8.0-8.1 ppm . [4]* Catechol Ring Protons: This ring presents a more complex 3-spin system (ABC system).
-
H ortho to -N=N: A doublet is expected around δ 7.7-7.8 ppm .
-
H meta to -N=N / ortho to -OH: A doublet of doublets is expected around δ 7.2-7.4 ppm .
-
H ortho to both -OH groups: A doublet is expected around δ 6.9-7.0 ppm .
-
¹³C NMR Spectroscopy: Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Based on the structure and known substituent effects, the following approximate chemical shifts are predicted:
-
Carbons Bearing -OH (Catechol): These two carbons are expected to be significantly deshielded, appearing in the δ 145-155 ppm range.
-
Carbon Bearing -NO₂ (Nitrophenyl): This carbon will also be highly deshielded, likely appearing around δ 148-150 ppm .
-
Carbons Bearing -N=N: The two carbons directly attached to the azo bridge are expected in the δ 140-150 ppm range.
-
Aromatic CH Carbons: The remaining aromatic carbons will resonate between δ 115-130 ppm . The specific shifts depend on their position relative to the various substituents.
Quantitative Data Summary (Predicted in DMSO-d₆)
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 9.5 - 12.5 | br s | 2H | Catechol -OH |
| 8.3 - 8.4 | d | 2H | Ar-H (ortho to -NO₂) | |
| 8.0 - 8.1 | d | 2H | Ar-H (meta to -NO₂) | |
| 7.7 - 7.8 | d | 1H | Ar-H (catechol) | |
| 7.2 - 7.4 | dd | 1H | Ar-H (catechol) | |
| 6.9 - 7.0 | d | 1H | Ar-H (catechol) | |
| ¹³C NMR | 145 - 155 | s | - | Ar-C (C-OH) |
| 148 - 150 | s | - | Ar-C (C-NO₂) | |
| 140 - 150 | s | - | Ar-C (C-N=N) | |
| 115 - 130 | s | - | Ar-C (CH) |
Experimental Protocol: High-Resolution NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the instrument on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data: Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time than the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale by setting the DMSO-d₆ solvent peak to δ 39.52 ppm.
-
Conclusion
The comprehensive spectral analysis of this compound using UV-Vis, FTIR, and NMR spectroscopy provides a self-validating confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle: UV-Vis confirms the extended electronic conjugation responsible for its color, FTIR provides a rapid fingerprint of its key functional groups (hydroxyl, azo, nitro), and NMR delivers an unambiguous map of the carbon-hydrogen framework. The data and protocols presented in this guide serve as a robust resource for the confident identification, characterization, and quality control of this important azo dye in research and development settings.
References
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Royal Society of Chemistry. Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Ligation and Hydrogen Bond-Assisted Layer-by-Layer Assembly. Available at: [Link]
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Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28–41. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Available at: [Link]
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Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0240490). Available at: [Link]
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Onunkwo, I. C. (2025). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. Journal of Agriculture Science & Technology, 24(4), 164-172. Available at: [Link]
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Al-Adilee, K. J., & Al-Amery, K. J. M. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Beni-Suef University Journal of Basic and Applied Sciences, 11(1), 58. Available at: [Link]
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An In-depth Technical Guide on the Solubility and Stability of 4-(4-Nitrophenylazo)catechol
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 4-(4-Nitrophenylazo)catechol, a significant azo dye derivative with potential applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties of this compound. We will explore its solubility profile in various solvents, underpinned by computational predictions, and delve into the critical factors governing its stability, including pH, temperature, and light exposure. This guide also features detailed, field-proven experimental protocols for the empirical determination of these parameters, ensuring a self-validating system for your investigations.
Introduction: Understanding this compound
This compound is an organic compound characterized by an azo group (-N=N-) linking a p-nitrophenyl group to a catechol (1,2-dihydroxybenzene) moiety.[1] This molecular architecture, featuring electron-withdrawing (nitro group) and electron-donating (hydroxyl groups) substituents on the aromatic rings, is the foundation of its chromophoric properties and chemical reactivity. A thorough understanding of its solubility and stability is paramount for its effective application in any experimental or developmental workflow, from initial screening to formulation.
The catechol moiety, with its two adjacent hydroxyl groups, distinguishes this compound from its close analog, 4-(4-nitrophenylazo)phenol. This structural difference is anticipated to influence its hydrogen bonding capacity, polarity, and susceptibility to oxidation, thereby affecting its solubility and stability profiles.
Solubility Profile: A Quantitative and Mechanistic Overview
The solubility of an active compound is a critical determinant of its utility, impacting everything from reaction kinetics in a laboratory setting to bioavailability in a pharmaceutical context. The solubility of this compound is dictated by the interplay of its molecular structure with the physicochemical properties of the solvent.
Predicted Solubility in Common Laboratory Solvents
In the absence of extensive empirical data for this compound, we have employed a cheminformatics approach to predict its solubility in a range of common laboratory solvents. This computational method leverages algorithms that analyze molecular descriptors such as molecular weight, octanol-water partition coefficient (LogP), and the number of hydrogen bond donors and acceptors to estimate solubility.
| Solvent | Solvent Type | Predicted Solubility (g/L) | Rationale for Solubility |
| Water | Polar Protic | Low | The nonpolar aromatic rings and the azo bridge limit solubility, despite the presence of polar nitro and hydroxyl groups.[2] |
| Methanol | Polar Protic | High | Favorable dipole-dipole interactions and hydrogen bonding with the catechol and nitro moieties are expected.[2][3] |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility.[2][3][4] |
| Acetone | Polar Aprotic | Moderate to High | The polarity of acetone should facilitate the dissolution of the compound.[2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds.[3][4] |
| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility.[4] |
| Dichloromethane (DCM) | Nonpolar | Low | The significant polarity of this compound limits its solubility in nonpolar solvents. |
| Toluene | Nonpolar | Low | Similar to DCM, the polarity mismatch results in poor solubility.[5] |
Disclaimer: The solubility data presented in this table are computationally predicted and should be confirmed experimentally.
The Causality Behind Solubility: Intermolecular Forces at Play
The predicted solubility profile can be rationalized by considering the fundamental principles of intermolecular interactions. The two hydroxyl groups of the catechol moiety, along with the nitro group, can act as hydrogen bond donors and acceptors, respectively.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the solute, effectively solvating it and leading to high solubility.
-
In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess significant dipole moments and can engage in strong dipole-dipole interactions with the polar functional groups of this compound.
-
In Nonpolar Solvents (e.g., Toluene, Dichloromethane): The energetic cost of disrupting the strong solute-solute and solvent-solvent interactions to form weaker solute-solvent interactions is high, resulting in low solubility.
Caption: Relationship between compound properties, solvent type, and solubility.
Experimental Protocol for Quantitative Solubility Determination
To empirically validate the predicted solubility and establish a definitive solubility profile, the following isothermal shake-flask method is recommended.
Materials:
-
This compound
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
-
-
Phase Separation:
-
After equilibration, allow the suspensions to stand to let the undissolved solid settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.[2]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC method.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the results in g/L or mg/mL.
-
Stability Profile: Navigating the Challenges of Degradation
The stability of azo dyes is a critical consideration for their storage, handling, and application.[2] Degradation can lead to a loss of chromophoric properties and the formation of potentially undesirable byproducts. The primary factors influencing the stability of this compound are pH, light, and temperature.
Influence of pH
Azo compounds can be susceptible to degradation under both acidic and basic conditions.[6] The specific impact of pH on this compound is of particular interest due to the presence of the catechol moiety, which can be readily oxidized, especially under alkaline conditions.
-
Acidic Conditions: While generally more stable than in basic media, prolonged exposure to strong acids can lead to the protonation of the azo group, potentially initiating hydrolytic cleavage.
-
Neutral Conditions: The compound is expected to exhibit its highest stability in the neutral pH range.
-
Alkaline Conditions: The deprotonation of the phenolic hydroxyl groups of the catechol moiety increases the electron density of the aromatic ring, making it more susceptible to oxidative degradation. This can lead to the cleavage of the azo bond and the formation of various degradation products.
Photostability
Exposure to light, particularly in the UV region, can induce photodegradation of azo dyes.[6] This process can involve two primary mechanisms:
-
cis-trans Isomerization: The azo bond can undergo a reversible isomerization from the more stable trans configuration to the cis form upon light absorption. While this is not a degradative process, it can alter the spectral properties of the compound.
-
Photodegradation: Prolonged or high-intensity light exposure can lead to the irreversible cleavage of the azo bond, resulting in the formation of aromatic amines and other degradation products.
Thermal Stability
Elevated temperatures can provide the activation energy required for the thermal degradation of azo dyes.[6] The primary pathway for thermal degradation is the homolytic cleavage of the azo bond, leading to the formation of radical species that can subsequently react to form a variety of aromatic compounds. For the related compound, 4-(4-nitrophenyl)azoresorcinol, it is noted to be stable but incompatible with strong oxidizing agents.[2]
Caption: Factors influencing the degradation of this compound.
Experimental Protocol for Accelerated Stability Testing
To proactively assess the stability of this compound and predict its long-term shelf-life, an accelerated stability study is recommended. This involves subjecting the compound to forced degradation under various stress conditions.
Materials:
-
This compound (solid and in solution)
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber with a controlled light source (e.g., xenon lamp)
-
pH meter and buffers
-
HPLC system with a stability-indicating method
Procedure:
-
Sample Preparation:
-
Prepare samples of solid this compound.
-
Prepare solutions of the compound in relevant solvents at a known concentration.
-
-
Stress Conditions:
-
Thermal Stress: Store solid and solution samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity (e.g., 75% RH).[7]
-
Photostability: Expose solid and solution samples to a controlled light source that mimics sunlight, as per ICH Q1B guidelines.[7][8]
-
pH Stress: Adjust the pH of the solutions to acidic (e.g., pH 1-3) and basic (e.g., pH 9-12) conditions and store them at a controlled temperature.
-
-
Time Points:
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).[9]
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the intact compound from its degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Monitor for changes in physical appearance, such as color.
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time for each stress condition.
-
Determine the degradation kinetics and estimate the shelf-life of the compound under normal storage conditions.
-
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in both computational predictions and established experimental methodologies. The compound is predicted to be highly soluble in polar organic solvents and exhibits limited aqueous solubility. Its stability is influenced by pH, light, and temperature, with potential degradation pathways involving azo bond cleavage and catechol oxidation.
The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties. Further research should focus on obtaining precise quantitative data for the solubility and degradation kinetics of this compound to fully elucidate its physicochemical profile. Such data will be invaluable for its successful application in diverse research and development endeavors.
References
-
Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life - ResearchGate. (2013-01-24). (URL: [Link])
-
Azo dye test - Theory pages - Labster. (URL: [Link])
- Azo dyes soluble in organic solvents - Google P
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (URL: [Link])
-
Stability Testing of Drug Substances and Drug Products. (1998-05-27). (URL: [Link])
-
Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims - Certified Laboratories. (URL: [Link])
-
Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC - NIH. (2022-05-30). (URL: [Link])
-
4-((4-Nitrophenyl)azo)pyrocatechol | C12H9N3O4 | CID 4000958 - PubChem. (URL: [Link])
Sources
- 1. kaggle.com [kaggle.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. certified-laboratories.com [certified-laboratories.com]
The Enduring Chromophore: A Technical Guide to the Discovery, Synthesis, and Application of Nitrophenylazo Compounds
Abstract
Nitrophenylazo compounds, a vibrant class of molecules born from the dawn of synthetic chemistry, continue to command significant interest across a spectrum of scientific disciplines. Characterized by a nitroaryl moiety linked through an azo bridge (—N=N—) to another aromatic system, these compounds exhibit a rich interplay of electronic and steric effects that govern their diverse functionalities. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of nitrophenylazo compounds, a detailed examination of their synthesis with an emphasis on the mechanistic underpinnings of experimental choices, and a thorough overview of their contemporary applications. Tailored for researchers, scientists, and drug development professionals, this guide bridges the historical context with modern-day utility, offering practical protocols, quantitative data, and a forward-looking perspective on this enduring class of chromophores.
A Historical Perspective: From Aniline to a World of Color
The story of nitrophenylazo compounds is inextricably linked to the birth of the synthetic dye industry in the mid-19th century. The journey began with the isolation of aniline from coal tar, a pivotal moment that set the stage for a chemical revolution. However, the true genesis of all azo compounds, including their nitrated derivatives, lies in the groundbreaking work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a process that transforms a primary aromatic amine into a highly reactive diazonium salt.[1] This discovery was monumental, providing a versatile chemical intermediate that could be coupled with various aromatic compounds to produce a vast spectrum of colors.[1]
The first azo dye, Aniline Yellow, was synthesized in 1861, paving the way for the rapid development of a multitude of azo compounds.[1] Within this burgeoning field, chemists soon began incorporating the nitro group (—NO₂) onto one of the aromatic rings. The strong electron-withdrawing nature of the nitro group was found to have a profound effect on the color and properties of the resulting dye, often imparting deep red or orange hues.[1] One of the most historically significant and commercially important early nitrophenylazo dyes is Para Red . Synthesized by coupling diazotized p-nitroaniline with 2-naphthol, Para Red became a widely used and brilliant red pigment, demonstrating the potent influence of the nitro substituent.[1]
The Chemistry of Nitrophenylazo Compounds: Synthesis and Properties
The synthesis of nitrophenylazo compounds is a cornerstone of organic chemistry, primarily relying on a two-step process: diazotization of a nitro-substituted aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound.
The Diazotization of Nitroanilines: The Crucial First Step
Diazotization involves the reaction of a primary aromatic amine, such as a nitroaniline isomer, with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter in the diazotization process. Arenediazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature suppresses the decomposition of the diazonium salt to a phenol and nitrogen gas, thus maximizing the yield of the desired intermediate.
-
Strong Acidic Medium: The presence of a strong acid serves two primary purposes. Firstly, it protonates the nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the primary amine. Secondly, the acidic environment prevents the newly formed diazonium salt from coupling with the unreacted primary amine, which can occur under less acidic or neutral conditions.
The electron-withdrawing nitro group on the aniline ring decreases the basicity of the amino group, making the diazotization of nitroanilines slightly more challenging than that of aniline itself. However, the powerful electrophilic nature of the nitrosonium ion ensures the reaction proceeds efficiently under the right conditions.
The Azo Coupling Reaction: Forging the Chromophore
The second step involves the reaction of the prepared nitrophenyl diazonium salt with a coupling component. This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and an activated aromatic ring (the coupling component) acts as the nucleophile.[2]
Causality Behind Experimental Choices:
-
Electron-Rich Coupling Components: The coupling component must be an electron-rich aromatic compound to facilitate the electrophilic attack by the relatively weak diazonium electrophile. Phenols and aromatic amines are the most common coupling partners due to the strong activating and ortho-, para-directing nature of the hydroxyl and amino groups.
-
pH Control: The pH of the reaction medium is crucial for the success of the azo coupling.
-
For Phenolic Coupling Components: The reaction is typically carried out in a mildly alkaline medium (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion, which is a much better nucleophile.
-
For Aromatic Amine Coupling Components: A slightly acidic medium (pH 4-7) is preferred. In a strongly acidic solution, the amino group would be protonated to an ammonium salt, which is a deactivating group. Conversely, in a strongly alkaline solution, the diazonium salt can be converted to a non-reactive diazotate ion.
-
The electron-withdrawing nitro group on the diazonium salt enhances its electrophilicity, making it more reactive in the coupling reaction compared to an unsubstituted benzenediazonium salt. This increased reactivity allows for coupling with a broader range of aromatic compounds.
Physicochemical Properties
The defining characteristic of nitrophenylazo compounds is their intense color, which arises from the extended π-conjugated system spanning the two aromatic rings and the central azo bridge. The absorption of light in the visible region of the electromagnetic spectrum is responsible for their vibrant hues. The position of the maximum absorbance (λmax) and the molar extinction coefficient (ε) are key quantitative parameters that define the color and intensity of these dyes.[1]
Key Nitrophenylazo Compounds: Synthesis Protocols and Data
This section provides detailed, step-by-step methodologies for the synthesis of two archetypal nitrophenylazo compounds, Para Red and Azo Violet. These protocols are designed to be self-validating, with clear instructions for purification and characterization.
Synthesis of 1-(4-Nitrophenylazo)-2-naphthol (Para Red)
This protocol involves the diazotization of p-nitroaniline and its subsequent coupling with 2-naphthol.
Experimental Protocol:
Step 1: Diazotization of p-Nitroaniline
-
In a 100 mL beaker, suspend 1.38 g (10.0 mmol) of p-nitroaniline in 20 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring. A fine precipitate of p-nitroaniline hydrochloride may form.
-
In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension while maintaining the temperature between 0-5 °C. Continue stirring for 10-15 minutes after the addition is complete. The resulting pale yellow, slightly turbid solution is the 4-nitrobenzenediazonium chloride intermediate. Keep this solution cold for immediate use.[1]
Step 2: Azo Coupling with 2-Naphthol
-
In a separate 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 20 mL of 1 M sodium hydroxide solution.
-
Cool the 2-naphthol solution to below 10 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the 2-naphthol solution. A brilliant red precipitate of Para Red will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the red solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral to litmus paper. This removes any unreacted salts and sodium hydroxide.
-
Dry the purified Para Red in a desiccator or a low-temperature oven.
Characterization:
-
Appearance: Bright red powder
-
Expected Yield: 85-95%
-
Melting Point: 248-250 °C
Synthesis of 4-(4-Nitrophenylazo)resorcinol (Azo Violet)
This synthesis follows a similar pathway, substituting resorcinol as the coupling component.[1]
Experimental Protocol:
Step 1: Diazotization of p-Nitroaniline
-
Follow the same procedure as described in Section 3.1, Step 1, to prepare the cold diazonium salt solution from p-nitroaniline.
Step 2: Azo Coupling with Resorcinol
-
In a separate 250 mL beaker, dissolve 1.10 g (10.0 mmol) of resorcinol in 20 mL of 1 M sodium hydroxide solution.
-
Cool the resorcinol solution to below 10 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the resorcinol solution. A deep violet precipitate of Azo Violet will form.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Acidify the mixture with dilute hydrochloric acid until it is acidic to Congo red paper. This ensures the complete precipitation of the product.
-
Collect the violet solid by vacuum filtration.
-
Wash the solid with cold water and dry it.
Characterization:
-
Appearance: Dark red to violet powder
-
Expected Yield: 80-90%
-
Melting Point: 198-200 °C (decomposes)
Quantitative Data Summary
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | λmax (nm) |
| Para Red | 1-(4-Nitrophenylazo)-2-naphthol | C₁₆H₁₁N₃O₃ | 293.28 | 248-250 | ~480 (in ethanol) |
| Azo Violet | 4-(4-Nitrophenylazo)resorcinol | C₁₂H₉N₃O₄ | 259.22 | 198-200 (dec.) | 432 (in ethanol)[1] |
Applications in Research and Development
The unique chemical and photophysical properties of nitrophenylazo compounds have led to their application in diverse areas beyond their traditional role as dyes.
pH Indicators and Chemosensors
Many nitrophenylazo compounds exhibit pH-dependent color changes, making them valuable as acid-base indicators. The presence of acidic or basic functional groups on the aromatic rings allows for protonation or deprotonation, which alters the electronic structure of the molecule and, consequently, its absorption spectrum. Azo Violet, for example, is yellow below pH 11 and violet above pH 13.[1]
Beyond pH sensing, nitrophenylazo compounds are being explored as chemosensors for the detection of various analytes. The azo group and other functional groups can act as binding sites for metal ions. Upon complexation, the electronic properties of the chromophore are perturbed, leading to a detectable colorimetric or fluorometric response. For instance, Azo Violet turns deep blue in the presence of magnesium ions in a slightly alkaline environment.[1]
Biological Activity and Drug Development
Nitrophenylazo compounds have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The nitro group is often a key pharmacophore, and its reduction within biological systems can lead to the formation of reactive nitrogen species that are cytotoxic to pathogens.
-
Antimicrobial Activity: A number of nitrophenylazo derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cellular processes through oxidative stress induced by the nitro group.
-
Anticancer Activity: Several studies have reported the potential of nitrophenylazo compounds as anticancer agents. Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for tumor growth. For example, some nitrofuran derivatives, which share the nitroaromatic feature, have shown potent inhibitory activity against human colon cancer cell lines.
The development of metal complexes of nitrophenylazo ligands has also shown promise, with some complexes exhibiting enhanced biological activity compared to the free ligands.
Conclusion and Future Outlook
From their serendipitous discovery to their current multifaceted applications, nitrophenylazo compounds have had a remarkable journey in the world of chemistry. The foundational diazotization and azo coupling reactions, first explored over a century and a half ago, continue to be relevant and powerful tools for the synthesis of these versatile molecules. For researchers, scientists, and drug development professionals, nitrophenylazo compounds offer a rich scaffold for the design of novel dyes, sensitive chemosensors, and potent therapeutic agents. The ongoing exploration of their biological activities and the development of more sophisticated molecular architectures promise to further expand the utility of this enduring class of chromophores, ensuring their continued importance in both fundamental and applied chemical sciences.
Visualizations
Diagram 1: General Synthesis of Nitrophenylazo Compounds
Caption: General workflow for the synthesis of nitrophenylazo compounds.
Diagram 2: Mechanism of Azo Coupling with a Phenolic Compound
Caption: Mechanism of electrophilic aromatic substitution in azo coupling.
References
- The Genesis of Color: An In-depth Technical Guide to the Discovery and History of Nitrophenylazo Dyes - Benchchem.
-
Azo Violet - Wikipedia. [Link]
-
Azo coupling - Wikipedia. [Link]
Sources
A Comprehensive Technical Guide to the Theoretical Calculation of 4-(4-Nitrophenylazo)catechol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure, electronic properties, and spectroscopic characteristics of 4-(4-Nitrophenylazo)catechol. In the realm of medicinal chemistry and materials science, a profound understanding of a molecule's quantum chemical properties is paramount for predicting its behavior, reactivity, and potential applications. This document serves as a detailed protocol for employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate the key structural and electronic features of this important azo dye. By detailing the causality behind methodological choices and providing step-by-step workflows, this guide is designed to empower researchers to conduct and interpret high-level computational analyses.
Introduction: The Scientific Imperative for Theoretical Modeling
This compound is a molecule of significant interest, featuring a versatile scaffold that combines the chromophoric azo group with a reactive catechol moiety and an electron-withdrawing nitro group. This unique combination of functional groups suggests a wide range of potential applications, from novel sensor development to serving as a building block in pharmaceutical design. Azo compounds are a well-established class of molecules with diverse applications, and their theoretical study is crucial for understanding their chemical and physical properties.[1]
Before embarking on extensive and often costly experimental synthesis and testing, in-silico analysis provides a powerful, predictive lens through which we can assess a molecule's viability for a specific purpose. Theoretical calculations allow us to:
-
Determine the most stable three-dimensional structure: Understanding the molecular geometry is the first step in predicting how it will interact with other molecules.
-
Elucidate electronic properties: The distribution of electrons, encapsulated by the frontier molecular orbitals (HOMO and LUMO), governs the molecule's reactivity and its ability to participate in chemical reactions.
-
Predict spectroscopic signatures: Simulating UV-Visible and infrared spectra can aid in the identification and characterization of the synthesized compound, and provide insight into its electronic transitions.
This guide will walk you through the essential theoretical calculations for a thorough in-silico characterization of this compound.
Foundational Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[2] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to calculate than the complex wave function of a many-electron system. For a molecule like this compound, DFT is the ideal tool for investigating its ground-state properties.
Selecting the Appropriate Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a robust description of molecular geometries and electronic properties.[3]
-
Basis Set: A Pople-style basis set, such as 6-311++G(2d,2p) , provides a good compromise between accuracy and computational expense for a molecule of this size. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and nitrogen atoms, while the polarization functions (2d,2p) allow for more flexibility in describing the shape of the electron clouds around the atoms.[4]
Core Computational Workflow
The following sections outline the key computational steps for a comprehensive theoretical analysis of this compound.
Geometry Optimization: Unveiling the Molecular Structure
The first and most critical step is to determine the molecule's most stable 3D conformation. This is achieved through a geometry optimization calculation, which systematically adjusts the positions of the atoms to find the minimum energy structure on the potential energy surface.
Experimental Protocol: Geometry Optimization
-
Construct the initial molecular structure: Using a molecular modeling program (e.g., GaussView, Avogadro), build the 2D structure of this compound and generate an initial 3D conformation.
-
Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA):
-
Keyword: Opt (for optimization)
-
Functional: B3LYP
-
Basis Set: 6-311++G(2d,2p)
-
Charge: 0
-
Multiplicity: 1 (singlet ground state)
-
-
Run the calculation: The software will iteratively adjust the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached.
Caption: A typical workflow for the theoretical calculation of molecular properties.
Frequency Analysis: Ensuring a True Minimum
Following a successful geometry optimization, a frequency calculation is essential. This calculation serves two primary purposes:
-
Confirmation of a true energy minimum: A stable molecule will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a true minimum.
-
Prediction of the infrared (IR) spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum. This can be directly compared with experimental data to validate the computational model.
Experimental Protocol: Frequency Analysis
-
Use the optimized geometry from the previous step.
-
Set up the calculation:
-
Keyword: Freq
-
Functional and Basis Set: Same as the optimization (B3LYP/6-311++G(2d,2p)).
-
-
Analyze the output:
-
Check for the absence of imaginary frequencies.
-
Visualize the vibrational modes to understand the nature of the molecular motions corresponding to each IR peak.
-
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Characteristic Vibration | Predicted Wavenumber (cm⁻¹) (Approximate) |
| O-H (Catechol) | Stretching | 3400-3600 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| N=N (Azo) | Stretching | 1400-1500 |
| C=C (Aromatic) | Stretching | 1580-1620 |
| NO₂ (Nitro) | Asymmetric Stretching | 1500-1550 |
| NO₂ (Nitro) | Symmetric Stretching | 1330-1370 |
Note: These are approximate ranges based on typical values for these functional groups. The exact calculated values will be specific to the molecule's electronic environment.
Electronic Structure Analysis: Reactivity and Spectroscopic Properties
With a validated stable structure, we can now delve into the electronic properties that dictate the molecule's behavior.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic excitation and chemical reactions.
Interpretation of FMOs for this compound:
-
The HOMO is expected to be localized primarily on the electron-rich catechol ring and the azo bridge, indicating that these are the likely sites for electrophilic attack.
-
The LUMO is anticipated to be concentrated on the electron-withdrawing nitrophenyl ring, suggesting this region is susceptible to nucleophilic attack.
Caption: Diagram illustrating the HOMO-LUMO energy gap.
Table 2: Calculated Electronic Properties
| Parameter | Description | Predicted Value (Approximate) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 3.0 to 4.0 eV |
Note: These values are estimations and will vary depending on the exact level of theory and solvent model used.
Simulating the UV-Visible Spectrum with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Visible absorption spectrum.[5] This is crucial for understanding the molecule's color and its potential as a dye or sensor.
Experimental Protocol: TD-DFT Calculation
-
Use the optimized ground-state geometry.
-
Set up the calculation:
-
Keyword: TD (or TDDFT)
-
Functional and Basis Set: B3LYP/6-311++G(2d,2p)
-
Solvent Model: It is highly recommended to include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent (e.g., ethanol, DMSO) on the electronic transitions.
-
-
Analyze the output:
-
The output will provide a list of excited states, their excitation energies (often in eV or nm), and their oscillator strengths (f).
-
The transitions with the largest oscillator strengths correspond to the most intense absorption bands in the UV-Vis spectrum.
-
The primary electronic transition responsible for the color of this compound is expected to be a π → π* transition involving the delocalized electron system across the azo bridge and the aromatic rings.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs.[6] This analysis is particularly useful for understanding:
-
Charge distribution: NBO analysis calculates the natural atomic charges, which can reveal the electrostatic potential of the molecule.
-
Hyperconjugation: It quantifies the stabilizing interactions between filled and empty orbitals, providing insight into the delocalization of electron density.
Conclusion: From Theory to Application
The theoretical calculations outlined in this guide provide a robust framework for a comprehensive in-silico characterization of this compound. By systematically performing geometry optimization, frequency analysis, FMO analysis, TD-DFT calculations, and NBO analysis, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this molecule. This theoretical foundation is invaluable for guiding experimental work, interpreting results, and ultimately accelerating the discovery and development of new materials and therapeutics.
References
-
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. [Link]
-
Kohn, W., Becke, A. D., & Parr, R. G. (1996). Density Functional Theory of Electronic Structure. The Journal of Physical Chemistry, 100(31), 12974-12980. [Link]
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The Rising Therapeutic Potential of Nitrophenylazo Compounds: A Technical Guide to Unlocking their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azo Core - More Than Just Color
Nitrophenylazo compounds, a class of organic molecules characterized by the presence of a nitro-substituted phenyl ring linked to another aromatic system via an azo bridge (-N=N-), have long been recognized for their vibrant colors and extensive use in the dye industry. However, emerging research has unveiled a compelling new dimension to these molecules: a broad spectrum of biological activities with significant therapeutic potential. This technical guide, designed for researchers and drug development professionals, delves into the core biological activities of nitrophenylazo compounds, exploring their antimicrobial, anticancer, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a framework for understanding their structure-activity relationships, thereby offering a comprehensive resource for harnessing the therapeutic promise of this versatile chemical scaffold.
I. Synthesis of Nitrophenylazo Compounds: A Foundational Workflow
The synthesis of nitrophenylazo compounds is typically achieved through a well-established two-step process: diazotization of a nitrophenylamine followed by an azo coupling reaction with a suitable coupling agent, such as a phenol or an aromatic amine. The electron-withdrawing nature of the nitro group plays a crucial role in stabilizing the resulting diazonium salt, a key intermediate in this synthesis.
Experimental Protocol: Synthesis of a Representative Nitrophenylazo Compound
This protocol details the synthesis of a model nitrophenylazo compound, providing a foundational method that can be adapted for the synthesis of various derivatives.
Stage 1: Diazotization of 4-Nitroaniline
-
Preparation of the Amine Salt: In a beaker, dissolve 4-nitroaniline in dilute hydrochloric acid. Cool the solution to 0-5°C in an ice bath with constant stirring. This step protonates the amino group, making it susceptible to reaction with nitrous acid.
-
Formation of Nitrous Acid: In a separate beaker, dissolve sodium nitrite in cold distilled water.
-
Diazotization Reaction: Slowly add the cold sodium nitrite solution to the 4-nitroaniline hydrochloride solution while maintaining the temperature between 0-5°C. The slow addition and low temperature are critical to prevent the decomposition of the unstable nitrous acid and the resulting diazonium salt. The reaction is complete when the solution gives a positive test for nitrous acid with starch-iodide paper.
Stage 2: Azo Coupling with a Coupling Partner (e.g., Phenol)
-
Preparation of the Coupling Solution: Dissolve the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide. This deprotonates the hydroxyl group, forming the more reactive phenoxide ion.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Stage 1 to the alkaline solution of the coupling partner with vigorous stirring, while maintaining the temperature at 0-5°C. A brightly colored azo compound will precipitate out of the solution.
-
Isolation and Purification: After the addition is complete, continue stirring for 30 minutes to ensure complete reaction. The precipitated solid is then collected by vacuum filtration, washed with cold water to remove any unreacted salts, and can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: A generalized workflow for the synthesis of nitrophenylazo compounds.
II. Antimicrobial Activity: A New Frontier in Infectious Disease Research
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Nitrophenylazo compounds have demonstrated promising antimicrobial activity against a range of bacteria and fungi, positioning them as a potential source of new antimicrobial agents.
Mechanism of Antimicrobial Action
The precise antimicrobial mechanism of nitrophenylazo compounds is an active area of investigation. However, evidence suggests that their mode of action is multifaceted. The nitro group is a key pharmacophore, and its reduction within the microbial cell can lead to the generation of reactive nitrogen species. These reactive species can induce significant cellular damage. One of the primary proposed mechanisms involves the interaction of these compounds with microbial DNA. Reductively activated nitroaromatic compounds have been shown to cause DNA damage, including strand breaks and the formation of alkali-labile lesions, ultimately leading to cell death[1][2][3][4].
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to assess the antimicrobial susceptibility of a compound.[5][6][7][8][9]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland turbidity standard) from a fresh culture of the test organism in a sterile saline or broth.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the nitrophenylazo compound onto the surface of the inoculated agar plate. A disk containing the solvent used to dissolve the compound should be used as a negative control, and a disk with a standard antibiotic as a a positive control.
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the organism to the compound.
Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.
III. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cancer remains a leading cause of mortality worldwide, and the quest for novel, more effective, and selective anticancer agents is relentless. Nitrophenylazo compounds have shown significant cytotoxic activity against various cancer cell lines, making them an intriguing class of molecules for anticancer drug discovery.
Mechanism of Anticancer Action
The anticancer activity of nitrophenylazo compounds appears to be mediated through the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[10][11] Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. This involves the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis.[12][13][14][15][16] Specifically, the activation of initiator caspases (e.g., caspase-9 in the intrinsic pathway) and executioner caspases (e.g., caspase-3) has been observed following treatment with nitroaromatic compounds.[13][17] Furthermore, some nitrophenyl compounds have been shown to induce the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[18]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard method for screening the cytotoxic potential of anticancer compounds.[19][20][21][22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a range of concentrations of the nitrophenylazo compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Quantitative Data: Anticancer Activity of Nitrophenylazo Derivatives
The following table summarizes the reported IC50 values of various nitrophenylazo and related compounds against different cancer cell lines, illustrating their potential as anticancer agents.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| TYR-SB-02 | 4-Nitrobenzylidene | HeLa (Cervical Cancer) | 22.7 | [23] |
| TYR-SB-02 | 4-Nitrobenzylidene | MCF-7 (Breast Cancer) | 28.4 | [23] |
| TYR-SB-02 | 4-Nitrobenzylidene | DU-145 (Prostate Cancer) | 33.1 | [23] |
| NPP | Methyl 3-(4-nitrophenyl) propiolate | Leukemia | Varies | [18] |
| NPP | Methyl 3-(4-nitrophenyl) propiolate | Breast Cancer | Varies | [18] |
graph Anticancer_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A [label="Seed Cancer Cells in 96-well Plate"]; B [label="Treat with Nitrophenylazo Compound (various concentrations)"]; C [label="Incubate for 24-72h"]; D [label="Add MTT Reagent and Incubate"]; E [label="Solubilize Formazan Crystals"]; F [label="Measure Absorbance"]; G [label="Calculate Cell Viability and IC50 Value"];
A -> B -> C -> D -> E -> F -> G; }
Caption: A streamlined workflow for the MTT cell viability assay.
IV. Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Nitrophenylazo compounds have exhibited noteworthy anti-inflammatory properties, suggesting their potential as a novel class of anti-inflammatory drugs.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of certain nitro-containing compounds are linked to their ability to modulate key signaling pathways involved in the inflammatory response. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[24][25][26][27][28] Some compounds have been shown to inhibit the activation of NF-κB. Another important pathway is the Interferon Regulatory Factor 3 (IRF3) signaling pathway, which is crucial for the production of type I interferons, key mediators of the antiviral and inflammatory response.[29][30][31][32][33] Inhibition of IRF3 activation can therefore dampen the inflammatory cascade.
Caption: Potential sites of action for nitrophenylazo compounds in inflammatory signaling pathways.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
Nitric oxide (NO) is a key pro-inflammatory mediator produced by nitric oxide synthase (NOS). The Griess assay is a simple and widely used method to measure nitrite (a stable product of NO), which serves as an indirect measure of NO production.[34][35][36][37][38]
-
Cell Culture and Stimulation: Culture a suitable cell line, such as RAW 264.7 macrophages, in a 96-well plate. Pre-treat the cells with various concentrations of the nitrophenylazo compound for a specific duration. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Include appropriate controls (untreated cells, cells treated with LPS only, and cells treated with a known NOS inhibitor).
-
Sample Collection: After the stimulation period, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur. In the presence of nitrite, a pink to reddish-purple azo dye is formed. Measure the absorbance at a wavelength of around 540 nm using a microplate reader.
-
Quantification: The amount of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition by the nitrophenylazo compound can then be calculated.
V. Structure-Activity Relationship (SAR) and Future Directions
Understanding the relationship between the chemical structure of nitrophenylazo compounds and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. Preliminary studies suggest that the nature and position of substituents on the aromatic rings significantly influence their antimicrobial, anticancer, and anti-inflammatory properties.[23][39][40][41][42][43][44][45][46]
-
The Nitro Group: The presence and position of the nitro group are often critical for activity. Its electron-withdrawing nature influences the electronic properties of the entire molecule and is essential for the generation of reactive nitrogen species in the antimicrobial mechanism.
-
Other Substituents: The introduction of other functional groups, such as hydroxyl, amino, or halogen groups, on the aromatic rings can modulate the lipophilicity, steric properties, and electronic distribution of the molecule, thereby affecting its interaction with biological targets and its overall activity.
Future research should focus on a systematic exploration of the SAR of nitrophenylazo compounds. The synthesis and screening of a diverse library of analogues will provide valuable data for developing quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of novel compounds and guide the design of next-generation nitrophenylazo-based therapeutics with enhanced efficacy and reduced toxicity.
Conclusion
Nitrophenylazo compounds represent a promising and versatile class of molecules with a rich potential for the development of new drugs to combat infectious diseases, cancer, and inflammatory conditions. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and the experimental methodologies required for their evaluation. By leveraging the insights into their mechanisms of action and structure-activity relationships, researchers and drug development professionals are well-equipped to further explore and unlock the full therapeutic potential of this fascinating chemical scaffold. The journey from dye to drug is a testament to the power of chemical exploration and the continuous search for novel solutions to pressing medical challenges.
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Introduction: The Chromatic and Functional Versatility of Catechol-Based Azo Dyes
An In-depth Technical Guide to the Synthesis of Azo Dyes from Catechol
For Researchers, Scientists, and Drug Development Professionals
Azo dyes, compounds characterized by the functional group R−N=N−R′, represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used globally.[1][2] Their significance extends beyond traditional applications in textiles and printing into high-technology sectors, including biomedical imaging, nonlinear optics, and as scaffolds for drug development.[1][3][4] The synthesis of these dyes is predominantly achieved through a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][5]
Catechol (1,2-dihydroxybenzene), a naturally occurring phenol, serves as a particularly interesting coupling component. The presence of two adjacent hydroxyl groups makes its aromatic ring highly activated towards electrophilic attack, facilitating the coupling reaction. Furthermore, the catechol moiety is a well-known structural motif in many biologically active molecules and provides a strong bidentate chelation site for metal ions. This dual functionality makes catechol-derived azo dyes promising candidates for applications ranging from advanced functional materials to novel therapeutic agents.
This guide provides a comprehensive technical overview of the synthesis of azo dyes from catechol. It delves into the underlying chemical principles, explains the causality behind critical experimental parameters, presents detailed protocols, and discusses methods for characterization, offering a field-proven perspective for professionals in research and development.
Pillar 1: The Core Chemistry—Mechanism and Causality
The synthesis is a sequential process that hinges on two fundamental reactions: Diazotization and Azo Coupling. Success is not merely about mixing reagents, but about understanding and controlling the delicate interplay of reactivity and stability.
Diazotization: Forging the Electrophile
Diazotization is the conversion of a primary aromatic amine into a highly reactive aryldiazonium salt.[6][7] This salt serves as the electrophile in the subsequent coupling step.
Reaction Mechanism: The process is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The nitrous acid is then protonated and loses water to form the potent electrophile, the nitrosonium ion (NO⁺). The nucleophilic nitrogen of the primary aromatic amine attacks the nitrosonium ion, leading to a cascade of proton transfers and the eventual elimination of a water molecule to yield the aryldiazonium ion (Ar−N₂⁺).[1][7]
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryldiazonium salts are thermally unstable.[1][2] Above 5 °C, they readily decompose, losing nitrogen gas (N₂) and reacting with water to form an undesired phenol byproduct.[8] Maintaining the reaction in an ice bath maximizes the yield of the diazonium salt, ensuring it is available for the coupling reaction.[1][8]
-
Strong Acidic Medium: An excess of strong acid is essential. It prevents the newly formed diazonium salt from coupling with the unreacted primary amine, which would form a diazoamino compound (a triazene), a significant side product.[9] The acid also ensures the complete generation of nitrous acid from sodium nitrite.
Caption: Mechanism of Azo Coupling with Catechol.
Pillar 2: Field-Proven Experimental Protocol & Workflow
This section provides a detailed, self-validating protocol for the synthesis of a catechol-based azo dye. The general workflow emphasizes temperature control and the sequential addition of reagents, as the diazonium salt intermediate is used immediately without isolation.
General Experimental Workflow
The synthesis is logically divided into two concurrent preparations: the diazonium salt solution and the coupling component solution. These are then combined under controlled conditions to yield the final product.
Caption: General experimental workflow for azo dye synthesis.
Detailed Protocol: Synthesis of 4-[(3,4-Dihydroxyphenyl)azo]-2-nitrobenzoic acid
This protocol is adapted from a documented synthesis of a catechol azo dye. [10]It serves as a practical, step-by-step guide.
Materials:
-
4-Amino-2-nitrobenzoic acid (Diazo component)
-
Catechol (Coupling component)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
Part A: Preparation of the Diazonium Salt
-
In a 100 mL beaker, suspend 4-amino-2-nitrobenzoic acid in a mixture of concentrated HCl and deionized water.
-
Cool the beaker in an ice-salt bath to bring the temperature to 0-5 °C. Stir continuously with a magnetic stirrer.
-
In a separate small beaker, prepare a solution of sodium nitrite by dissolving it in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine over 10-15 minutes. Ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the resulting pale-yellow solution in the ice bath for an additional 15 minutes to ensure complete diazotization. This is the diazonium salt solution (Solution A).
Part B: Preparation of the Coupling Solution
-
In a 250 mL beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Dissolve the catechol in the NaOH solution. [10]3. Cool this solution to 0-5 °C in an ice bath. This is the activated coupling solution (Solution B).
Part C: The Coupling Reaction
-
While maintaining vigorous stirring and low temperature (0-5 °C), slowly add the diazonium salt solution (Solution A) to the cold catechol solution (Solution B).
-
An intensely colored precipitate should form immediately.
-
After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes to ensure the reaction goes to completion.
-
Isolate the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any unreacted salts.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., an ethanol-water mixture).
-
Dry the purified crystals, weigh them to determine the yield, and proceed with characterization.
Pillar 3: Characterization and Data
Confirming the structure and purity of the synthesized dye is a hallmark of scientific integrity. Standard spectroscopic techniques are employed for this purpose.
Spectroscopic Characterization
-
UV-Visible Spectroscopy: Azo dyes are intensely colored because the -N=N- group connects two aromatic rings, creating a large, extended conjugated system. [1]UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax), which corresponds to the electronic transitions (typically π→π) responsible for the color. The λmax for catechol-based azo dyes will vary depending on the substituents on the diazo component and the pH of the solution. For instance, symmetrical azobenzene compounds containing catechol moieties show strong absorption around 282 nm due to the catechol unit and another maximum absorption between 315-370 nm corresponding to the azo chromophore. [11] Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. Expected characteristic peaks for a catechol azo dye include:
-
A broad peak around 3400-3600 cm⁻¹ for the O-H stretching of the phenolic groups.
-
A peak in the range of 1400-1600 cm⁻¹ corresponding to the N=N stretching of the azo group. [4] * Peaks around 1500-1700 cm⁻¹ for C=C aromatic stretching. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical structure. ¹H NMR will show characteristic signals for the aromatic protons, and their splitting patterns and chemical shifts can confirm the substitution pattern on both aromatic rings. [11][12]For example, the protons on the catechol ring will appear as distinct signals, and their integration will correspond to the expected number of protons. [11]
-
Quantitative Data Summary
The following table summarizes typical data obtained from the synthesis and characterization of catechol-based azo dyes. The values are illustrative and will vary based on the specific aromatic amine used.
| Parameter | Typical Value/Observation | Rationale & Significance |
| Reaction Yield | 60-90% | Indicates the efficiency of the diazotization and coupling reactions under the chosen conditions. |
| Melting Point | Sharp, defined range | A sharp melting point is a key indicator of the purity of the final crystalline product. |
| λmax (UV-Vis) | 350-500 nm | Corresponds to the color of the dye. Substituents on the aromatic rings can cause bathochromic (red) or hypsochromic (blue) shifts. [11] |
| FTIR: N=N Stretch | ~1500-1520 cm⁻¹ | Confirms the presence of the defining azo linkage in the final product. [10] |
| FTIR: O-H Stretch | ~3400 cm⁻¹ (broad) | Confirms the presence of the hydroxyl groups from the catechol moiety. |
Conclusion and Outlook
The synthesis of azo dyes from catechol is a classic yet powerful example of electrophilic aromatic substitution, yielding compounds with significant potential in both materials and life sciences. Mastery of this synthesis lies not in the rote execution of steps, but in a deep understanding of the causality behind the reaction conditions—particularly the critical roles of temperature and pH in managing the stability and reactivity of the intermediates. The protocols and principles outlined in this guide provide a robust framework for researchers to reliably synthesize and characterize these versatile molecules, paving the way for future innovations in dye chemistry, drug development, and functional materials.
References
-
Freeman, H. S. (n.d.). Aromatic amines: use in azo dye chemistry. IMR Press. Retrieved from [Link]
-
Fan, S., Lam, Y., He, L., & Xin, J. H. (2022). Synthesis and photochromism of catechol-containing symmetrical azobenzene compounds. Royal Society Open Science, 9(6). Retrieved from [Link]
-
Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Retrieved from [Link]
-
Scribd. (n.d.). Diazotization & Coupling For Azo-Dye. Retrieved from [Link]
-
Haghbeen, K., & Tan, E. W. (1998). Facile Synthesis of Catechol Azo Dyes. The Journal of Organic Chemistry, 63(13), 4503–4505. Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
-
S. Olusegun, A., & O. O. Oyesola, M. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Chemical and Biological Technologies in Agriculture, 7(1). Retrieved from [Link]
-
Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Retrieved from [Link]
-
R Discovery. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved from [Link]
-
JoVE. (2023). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]
-
Yokogawa. (n.d.). pH in Diazo Coupler. Retrieved from [Link]
-
Worldwidejournals.com. (n.d.). Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties and Study of Antimicrobial. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. jchemrev.com [jchemrev.com]
- 6. storage.imrpress.com [storage.imrpress.com]
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- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and photochromism of catechol-containing symmetrical azobenzene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols for 4-(4-Nitrophenylazo)catechol as a Chromogenic Reagent
Introduction: Unveiling the Potential of 4-(4-Nitrophenylazo)catechol in Chromogenic Analysis
This compound is an azo dye distinguished by its unique molecular architecture, which integrates a catechol moiety with a nitrophenylazo chromophore. This structure imparts significant potential for its use as a versatile chromogenic reagent in analytical chemistry. The catechol group, with its two adjacent hydroxyl groups, is a well-established chelating agent for a variety of metal ions. The nitrophenylazo portion of the molecule acts as a strong chromophore, and its electronic properties can be modulated by the binding of an analyte to the catechol group or by changes in pH. These characteristics make this compound a promising candidate for the development of sensitive and selective spectrophotometric methods for the determination of metal ions and certain pharmaceutical compounds.
This comprehensive technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound as a chromogenic reagent. It is intended for researchers, scientists, and drug development professionals seeking to leverage its capabilities in their analytical workflows. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the chemical principles that underpin each experimental step.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| IUPAC Name | 4-[(4-nitrophenyl)diazenyl]benzene-1,2-diol | - |
| Synonyms | 4-(p-Nitrophenylazo)pyrocatechol, Nitrophenylazocatechol | [1] |
| CAS Number | 843-33-4 | [2] |
| Molecular Formula | C₁₂H₉N₃O₄ | [2] |
| Molecular Weight | 259.22 g/mol | [2] |
| Appearance | Likely a colored crystalline solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone | Inferred |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a classic example of a diazotization-coupling reaction, a cornerstone of azo dye chemistry.[3] The process involves two primary stages: the diazotization of 4-nitroaniline to form a diazonium salt, followed by the electrophilic aromatic substitution reaction of this salt with catechol.
Core Synthesis Mechanism
The synthesis is a two-step process:
-
Diazotization of 4-Nitroaniline: This initial step involves the conversion of the primary aromatic amine, 4-nitroaniline, into a 4-nitrobenzenediazonium salt. This is achieved by reacting 4-nitroaniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[3]
-
Azo Coupling with Catechol: The second stage is the electrophilic aromatic substitution reaction between the 4-nitrobenzenediazonium salt and catechol. The catechol ring, being electron-rich, is readily attacked by the electrophilic diazonium ion. The reaction is typically carried out in a slightly alkaline medium to activate the catechol.
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
4-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Catechol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
Preparation of 4-Nitrobenzenediazonium Chloride Solution (Diazotization):
-
In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to 5 mL of concentrated HCl and 10 mL of water. Stir to form a slurry.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline slurry with constant stirring, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure full diazotization.
-
-
Azo Coupling with Catechol:
-
In a 400 mL beaker, dissolve 1.10 g (0.01 mol) of catechol in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold catechol solution.
-
A colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold water to remove any unreacted salts and other water-soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
-
Dry the purified crystals in a desiccator or a low-temperature oven.
-
Application in the Spectrophotometric Determination of Metal Ions
Proposed Protocol for the Determination of Iron(III)
This protocol is a proposed method based on the known reactivity of catechols with iron(III). Optimization of parameters such as pH, reagent concentration, and reaction time is recommended for achieving the best results.
Principle:
This compound reacts with Iron(III) ions in a suitable buffer to form a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of Iron(III), is measured spectrophotometrically.
Caption: Proposed experimental workflow for the determination of Iron(III).
Reagents and Solutions:
-
Standard Iron(III) solution (100 ppm): Dissolve 0.4840 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in distilled water, add a few drops of concentrated HCl, and dilute to 1000 mL.
-
This compound solution (0.1% w/v): Dissolve 100 mg of synthesized and purified this compound in 100 mL of ethanol.
-
Acetate buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
Procedure:
-
Pipette aliquots of the standard Iron(III) solution (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL of a 10 ppm working solution) into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of the 0.1% this compound solution.
-
Add 2.0 mL of the acetate buffer solution (pH 5.0).
-
Dilute to the mark with distilled water and mix well.
-
Allow the reaction to proceed for 15 minutes at room temperature for full color development.
-
Measure the absorbance of the resulting colored solution at its λmax (a preliminary scan should be performed to determine the exact λmax, which is anticipated to be in the range of 450-500 nm) against a reagent blank prepared in the same manner without the Iron(III) solution.
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of Iron(III).
-
For the analysis of an unknown sample, prepare a sample solution of appropriate concentration and follow the same procedure.
Expected Performance Data (Hypothetical):
| Parameter | Expected Value |
| λmax | 460 - 480 nm |
| Linearity Range | 0.1 - 5.0 ppm |
| Molar Absorptivity | > 1 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | < 0.1 ppm |
| Limit of Quantification (LOQ) | < 0.3 ppm |
Application in Pharmaceutical Analysis
Azo dyes are frequently employed in the spectrophotometric determination of pharmaceutical compounds that possess either a primary aromatic amine or a phenolic functional group.[4] this compound, with its phenolic (catechol) moiety, can act as a coupling agent for the determination of drugs containing a primary aromatic amine.
Protocol for the Determination of a Primary Aromatic Amine-Containing Drug (e.g., Sulfonamides)
Principle:
The primary aromatic amine group of the drug is first diazotized using nitrous acid in an acidic medium. The resulting diazonium salt is then coupled with this compound in an alkaline medium to form a new, intensely colored azo dye. The absorbance of this new dye is proportional to the concentration of the drug.[4]
Caption: Workflow for the analysis of a primary aromatic amine-containing drug.
Reagents and Solutions:
-
Standard Drug Solution: Prepare a stock solution of the primary aromatic amine-containing drug in a suitable solvent and dilute to obtain working standards.
-
Hydrochloric Acid (1 M): Dilute 86.2 mL of concentrated HCl to 1000 mL with distilled water.
-
Sodium Nitrite Solution (0.5% w/v): Dissolve 0.5 g of sodium nitrite in 100 mL of distilled water. Prepare fresh daily.
-
This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of ethanol.
-
Sodium Hydroxide Solution (2 M): Dissolve 8 g of NaOH in 100 mL of distilled water.
Procedure:
-
Pipette aliquots of the standard drug solution into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of 1 M HCl and cool in an ice bath for 5 minutes.
-
Add 1.0 mL of 0.5% sodium nitrite solution, mix well, and allow to stand for 3 minutes in the ice bath for complete diazotization.
-
Add 1.0 mL of the 0.1% this compound solution.
-
Add 2.0 mL of 2 M NaOH solution to make the medium alkaline for coupling.
-
Dilute to the mark with distilled water and mix well.
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of the resulting colored solution at its λmax (expected to be in the range of 500-550 nm) against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Analyze unknown samples using the same procedure.
Conclusion: A Versatile Chromogenic Reagent with Broad Applicability
This compound emerges as a chromogenic reagent with significant promise for diverse analytical applications. Its synthesis is straightforward, relying on well-established chemical principles. The presence of the catechol moiety provides a reactive site for the chelation of metal ions, while the overall azo dye structure allows for its use in the determination of pharmaceutical compounds through diazotization-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to develop and validate specific analytical methods for their analytes of interest. Further research to determine the precise spectrophotometric characteristics and performance metrics for various analyte-reagent systems is encouraged to fully unlock the potential of this versatile molecule.
References
-
Dinev, D., et al. (2025). A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride. Molecules, 30(4), 899. Retrieved from [Link]
Sources
Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions Using 4-(4-Nitrophenylazo)catechol
Abstract
This technical guide provides a comprehensive protocol for the spectrophotometric determination of various metal ions using 4-(4-Nitrophenylazo)catechol as a chromogenic reagent. This document is intended for researchers, scientists, and professionals in analytical chemistry and drug development. It details the underlying chemical principles, step-by-step experimental procedures, and critical parameters for the accurate quantification of metal ions. The protocol's design emphasizes scientific integrity, providing a self-validating system for reliable and reproducible results.
Introduction: The Chemistry of Metal Ion Chelation by this compound
Spectrophotometry is a widely accessible and cost-effective analytical technique for the quantitative analysis of metal ions. The method's sensitivity and selectivity are significantly enhanced through the use of chromogenic organic reagents that form intensely colored complexes with specific metal ions. This compound is an azo dye characterized by an azo group (-N=N-) linking a nitrophenyl group and a catechol (1,2-dihydroxybenzene) group.[1][2]
The catechol moiety, with its two adjacent hydroxyl groups, is an excellent bidentate ligand, capable of forming stable chelate complexes with a variety of metal ions. The formation of these metal-ligand complexes results in a significant shift in the maximum absorbance wavelength (λmax) towards the visible region of the electromagnetic spectrum, a phenomenon known as a bathochromic shift. This color change is the basis for the quantitative determination of the metal ion concentration. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, in accordance with the Beer-Lambert Law.
The stability and stoichiometry of the metal-ligand complex, and thus the sensitivity and selectivity of the assay, are highly dependent on the pH of the solution. The hydroxyl groups of the catechol moiety are deprotonated at higher pH values, which enhances their ability to coordinate with metal ions. Therefore, careful control of pH is crucial for optimal complex formation and accurate quantification.
Synthesis of this compound
The synthesis of this compound is a classic example of an azo coupling reaction, which involves two main stages: diazotization of a primary aromatic amine (4-nitroaniline) and subsequent electrophilic aromatic substitution with an activated aromatic compound (catechol).[3]
Materials and Reagents
-
4-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Catechol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice
Protocol for Synthesis
-
Diazotization of 4-Nitroaniline:
-
In a beaker, dissolve a specific molar equivalent of 4-nitroaniline in a solution of concentrated HCl and water.
-
Cool the beaker in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0 and 5 °C to prevent the decomposition of the unstable diazonium salt.[3]
-
Continue stirring for 10-15 minutes after the addition is complete.
-
-
Azo Coupling with Catechol:
-
In a separate beaker, dissolve an equimolar amount of catechol in a dilute solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold catechol solution with vigorous stirring. A colored precipitate of this compound will form.
-
Continue stirring in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts or impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified this compound in a desiccator.
-
Experimental Protocol for Spectrophotometric Determination of Metal Ions
This protocol provides a general framework for the determination of metal ions. Specific parameters such as pH and λmax should be optimized for each metal ion of interest.
Reagents and Solutions
-
Stock Metal Ion Solution (e.g., 1000 ppm): Prepare by dissolving a precise weight of a high-purity metal salt in deionized water or a suitable dilute acid.
-
Working Standard Solutions: Prepare a series of standard solutions by serial dilution of the stock solution.
-
This compound Reagent Solution: Prepare a stock solution of the synthesized and purified reagent in a suitable solvent such as ethanol or dimethylformamide (DMF). The concentration should be optimized based on the specific metal ion and its expected concentration range.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, borate) to control the pH of the reaction mixture.
-
Masking Agents (optional): Solutions of masking agents like EDTA, citrate, or tartrate may be required to eliminate interference from other metal ions.
Instrumentation
-
UV-Visible Spectrophotometer
-
pH meter
-
Calibrated volumetric flasks and pipettes
General Procedure
-
Preparation of Calibration Standards:
-
Into a series of labeled volumetric flasks, pipette increasing volumes of the working standard metal ion solution.
-
To each flask, add a fixed volume of the this compound reagent solution.
-
Add a specific volume of the appropriate buffer solution to adjust the pH to the optimal value for complex formation.
-
If necessary, add a masking agent to prevent interference.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for a specified time to ensure complete color development.
-
-
Preparation of the Sample Solution:
-
Prepare the sample solution containing the unknown metal ion concentration in the same manner as the calibration standards.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax for the metal-ligand complex.
-
Use a reagent blank (containing all components except the metal ion) to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of the metal ion in the sample solution by interpolating its absorbance on the calibration curve.
-
Data Presentation: Analytical Parameters
The following table summarizes the key analytical parameters for the determination of selected metal ions using this compound or closely related catechol-based azo dyes. It is crucial to experimentally verify and optimize these parameters for the specific laboratory conditions.
| Metal Ion | λmax (nm) | Optimal pH | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Notes and References |
| Iron (Fe³⁺) | ~464 | 6.7 | 1.9 x 10⁵ | Data for 4-Nitrocatechol | A sensitive method; potential for high enrichment.[4][5] |
| Molybdenum (Mo⁶⁺) | 439 | Acidic (H₂SO₄) | 5.5 x 10⁴ | 0.0186 - 3.1 | Ternary complex with benzalkonium chloride.[6][7] |
| Tungsten (W⁶⁺) | 422 | Acidic (H₂SO₄) | 5.49 x 10⁴ | 0.1 - 4.4 | Ternary complex with benzalkonium chloride.[8] |
| Zinc (Zn²⁺) | 520 | 9.2 | 3.75 x 10⁴ | 0.05 - 1.0 | Data for a derivative: 7-(4-Nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid.[9] |
| Cadmium (Cd²⁺) | ~459 | Basic | 1.90 x 10⁴ | 0.6 - 12 | General data for azo-dye complexes.[10] |
| Cobalt (Co²⁺) | ~430 | 7.5 | Not specified | 1 - 25 | General data for azo-dye complexes.[2] |
| Nickel (Ni²⁺) | ~470 | 9.0 | 1.05 x 10⁴ | 0.29 - 6.16 | Data for a different azo-dye complex.[11] |
| Lead (Pb²⁺) | ~440 | Basic | 1.89 x 10⁴ | 0.4 - 5.0 | Data for an azo-calixarene complex.[12] |
Note: The data presented for some metal ions are based on closely related chromogenic reagents and should be used as a starting point for method development with this compound.
Trustworthiness: Method Validation and Interference Studies
To ensure the reliability of the analytical results, the spectrophotometric method must be validated. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13]
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.
Accuracy: Determined by analyzing certified reference materials or by performing recovery studies on spiked samples.
Precision: Evaluated by the relative standard deviation (RSD) of replicate measurements.
Interference Studies: The selectivity of the method is a critical aspect. Potential interference from other metal ions present in the sample matrix must be investigated. Common interfering ions for catechol-based ligands include Fe³⁺, Al³⁺, Cu²⁺, and Ti⁴⁺. The effect of these ions can be minimized by:
-
pH adjustment: The formation of interfering complexes can often be prevented by carefully controlling the pH of the solution.
-
Use of masking agents: Chelating agents that form stable, colorless complexes with interfering ions can be added to the sample. For example, ascorbic acid can be used to reduce and mask iron.
Visualizations
Chemical Reaction
Caption: Complexation of this compound with a metal ion.
Experimental Workflow
Caption: Workflow for spectrophotometric metal ion determination.
Conclusion
The use of this compound as a chromogenic reagent provides a simple, rapid, and sensitive method for the spectrophotometric determination of a range of metal ions. The protocols outlined in this guide, when coupled with proper method validation and consideration of potential interferences, can yield accurate and reliable quantitative results. The adaptability of the general procedure allows for its application to various sample matrices, making it a valuable tool in analytical chemistry, environmental monitoring, and pharmaceutical analysis.
References
-
Grudpan, K., & Taylor, C. G. (1989). Some azo-dye reagents for the spectrophotometric determination of cadmium. Talanta, 36(10), 1005–1009. [Link]
-
TÜBİTAK Academic Journals. (2025). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red. TÜBİTAK Academic Journals. [Link]
-
Korn, M. G. A., Ferreira, A. C., Teixeira, L. S. G., & Costa, A. C. S. (1999). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. Journal of the Brazilian Chemical Society, 10(6), 466-470. [Link]
-
Divarova, V. V., Saravanska, A., Toncheva, G., Milcheva, N., Delchev, V. B., & Gavazov, K. (2022). Spectrophotometric Determination of Molybdenum(VI) as a Ternary Complex with 4-Nitrocatechol and Benzalkonium Chloride. Molecules, 27(4), 1217. [Link]
-
Semantic Scholar. (n.d.). Application of a ternary complex of tungsten(VI) with 4-nitrocatechol and thiazolyl blue for extraction-spectrophotometric determination of tungsten. Semantic Scholar. [Link]
-
El-Sayed, G. O., & El-Reash, G. M. A. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Iranian Chemical Society, 19(11), 4785-4799. [Link]
-
ResearchGate. (2025). Spectrophotometric determination for chromium (III) and cobalt (II) with 4-(nitro phenyl azo imidazole) (NPAI) as organic reagent. ResearchGate. [Link]
-
Gavazov, K. B., Racheva, P. V., Saravanska, A. D., Kiradzhiyska, D. D., Milcheva, N. P., Divarova, V. V., ... & Delchev, V. B. (2025). A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride. Molecules, 30(4), 899. [Link]
-
ResearchGate. (2020). chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. ResearchGate. [Link]
-
Gavazov, K. B., Racheva, P. V., Saravanska, A. D., Kiradzhiyska, D. D., Milcheva, N. P., Divarova, V. V., ... & Delchev, V. B. (2025). A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride. Molecules, 30(4), 899. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). Spectrophotometric Determination of Lead in Environment Samples by Benzoic Acid Azo PhenylCalix[9]arene (BAPC). RJPBCS. [Link]
-
Satheesh, K. P., Jagadeesh, K., & Kumar, K. V. (2012). Spectrophotometric determination of Cu (II) and Ni (II) using 4-hydroxybenzaldehyde thiosemicarbazone. International Journal of Chemical and Analytical Science, 3(8), 1526-1529. [Link]
-
Antonucci, V., & Fares, C. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(11), 3125. [Link]
-
Gavazov, K. B., Divarova, V. V., Saravanska, A., Toncheva, G., Milcheva, N., & Delchev, V. B. (2022). Spectrophotometric Determination of Molybdenum(VI) as a Ternary Complex with 4-Nitrocatechol and Benzalkonium Chloride. Molecules, 27(4), 1217. [Link]
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ResearchGate. (2024). Spectrophotometric determination of lead by different methods. ResearchGate. [Link]
-
Scholars Research Library. (2011). Spectrophotometric determination of nickel (II) with 2-aminoacetophenone isonicotinoylhydrazone. Scholars Research Library. [Link]
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ResearchGate. (2024). Extraction System for the Spectrophotometric Determination of Tungsten(VI) with 4-Nitrocatechol and Benzalkonium Chloride. ResearchGate. [Link]
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Application Notes & Protocols: 4-(4-Nitrophenylazo)catechol Chemistry for Pharmaceutical Analysis
Introduction: The Role of Azo Coupling in Quantitative Drug Analysis
In the landscape of pharmaceutical quality control, the demand for simple, rapid, and cost-effective analytical methods is perpetual. Spectrophotometry, grounded in the Beer-Lambert law, remains a cornerstone technique. Its efficacy, however, is contingent on the analyte possessing a strong chromophore that absorbs light in the UV-Visible spectrum. Many pharmaceutical compounds, particularly those lacking extensive conjugated systems, do not meet this criterion.
This guide details a robust derivatization strategy that circumvents this limitation: the use of azo coupling reactions to quantify catechol-containing drugs. The title compound, 4-(4-Nitrophenylazo)catechol, is itself an azo dye, the product of a reaction between diazotized 4-nitroaniline and catechol. The principles underlying its formation can be extended into a powerful analytical method for a class of drugs possessing the catechol pharmacophore (a benzene ring with two adjacent hydroxyl groups).[1][2]
The core of this analytical method is the conversion of the non-chromophoric catechol moiety in a drug molecule into a highly colored and stable azo dye. This is achieved by reacting the drug with a diazonium salt, typically 4-nitrobenzenediazonium chloride, generated in situ from 4-nitroaniline. The resulting product, an analogue of this compound, exhibits intense absorbance in the visible region, allowing for sensitive and accurate spectrophotometric quantification.[3][4] This document provides the foundational chemistry, detailed experimental protocols, and method validation guidelines for researchers and drug development professionals.
Foundational Principles: The Chemistry of Analysis
The analytical strategy is a classic example of electrophilic aromatic substitution, proceeding in two critical stages.[5]
Stage 1: Diazotization of 4-Nitroaniline The process begins with the conversion of a primary aromatic amine, 4-nitroaniline, into a highly reactive 4-nitrobenzenediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5]
Causality Behind Experimental Choice: This reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable.[5] At higher temperatures, it would readily decompose, expelling nitrogen gas (N₂) and leading to inaccurate and non-reproducible results.
Stage 2: Azo Coupling with Catechol-Containing Drugs The diazonium salt is a weak electrophile. It requires a highly activated aromatic ring to react. The catechol moiety within the drug molecule, especially under alkaline conditions, is strongly activated towards electrophilic substitution. The coupling reaction proceeds by the diazonium salt attacking the electron-rich catechol ring, forming a stable azo (-N=N-) bridge. This creates a large, conjugated π-electron system responsible for the intense color of the final product.[6][7]
Causality Behind Experimental Choice: The reaction medium is made alkaline (typically with NaOH) to deprotonate the phenolic hydroxyl groups of the catechol moiety. This increases the electron density of the aromatic ring, making it a much stronger nucleophile and thus facilitating the electrophilic attack by the diazonium salt.[8]
Caption: Reaction mechanism for the analysis of catechol-containing drugs.
Applications in Pharmaceutical Analysis
This method is broadly applicable to any active pharmaceutical ingredient (API) that contains an accessible catechol group. Its utility is particularly high for APIs that lack a native chromophore suitable for direct UV-Vis analysis.
Table 1: Examples of Applicable Catechol-Containing Drugs
| Drug Class | Example API | Therapeutic Use |
|---|---|---|
| Antiparkinsonian Agent | Levodopa | Parkinson's Disease[2] |
| Antiparkinsonian Agent | Carbidopa | Parkinson's Disease[2] |
| Antihypertensive | Methyldopa | Hypertension[2] |
| Cardiac Stimulant | Dobutamine | Cardiac Decompensation[2] |
| Bronchodilator | Isoetharine | Asthma, Bronchitis[2] |
| Neurotransmitter | Norepinephrine | Vasopressor[1] |
Detailed Experimental Protocol: Quantification of Methyldopa
This protocol provides a validated, step-by-step methodology for the determination of Methyldopa in a pharmaceutical tablet formulation.
Reagents and Solutions
-
Methyldopa Reference Standard: USP grade, accurately weighed.
-
4-Nitroaniline Solution (0.1% w/v): Dissolve 100 mg of 4-nitroaniline in 2 M HCl and dilute to 100 mL with 2 M HCl.
-
Sodium Nitrite Solution (1% w/v): Dissolve 1 g of sodium nitrite (NaNO₂) in 100 mL of distilled water. Prepare this solution fresh daily.[8]
-
Hydrochloric Acid (2 M): Dilute concentrated HCl as required.
-
Sodium Hydroxide (2 M): Dissolve 8 g of NaOH in 100 mL of distilled water.[8]
-
Pharmaceutical Formulation: Commercially available Methyldopa tablets.
Instrumentation
-
UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cuvettes.
-
Calibrated analytical balance, volumetric flasks, and pipettes.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methyldopa reference standard, dissolve in distilled water, and dilute to 100 mL in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 20 µg/mL.
-
Sample Solution: Weigh and finely powder 20 Methyldopa tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Methyldopa, transfer to a 100 mL volumetric flask, add ~70 mL of distilled water, sonicate for 15 minutes, and dilute to the mark. Filter the solution through a Whatman No. 41 filter paper and use the clear filtrate for analysis.
Analytical Procedure
-
Diazonium Reagent Preparation: In a beaker kept in an ice bath (0-5 °C), pipette 1 mL of the 0.1% 4-nitroaniline solution. Add 1 mL of the 1% sodium nitrite solution dropwise while stirring. Allow the reaction to proceed for 5 minutes. This is the 4-nitrobenzenediazonium chloride reagent.
-
Calibration Curve Construction:
-
Pipette 1.0 mL from each working standard solution into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of the freshly prepared diazonium reagent.
-
Add 2.0 mL of 2 M NaOH solution to induce coupling and develop the color.[8]
-
Dilute to the mark with distilled water and mix well.
-
Allow the solution to stand for 10 minutes at room temperature for the color to stabilize.
-
Measure the absorbance of the resulting orange-red solution at the wavelength of maximum absorption (λmax, determined by scanning the spectrum of a mid-range standard, e.g., ~485 nm) against a reagent blank.
-
The reagent blank is prepared identically but using 1.0 mL of distilled water instead of the drug solution. This step is critical to nullify any absorbance from the reagents themselves.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution as described in section 3.3.
-
Dilute the filtered sample solution to fall within the concentration range of the calibration curve.
-
Treat 1.0 mL of the diluted sample solution using the same procedure as for the standards (steps 2.2 - 2.5).
-
Determine the concentration of Methyldopa in the sample from the calibration curve.
-
Caption: Experimental workflow for the quantification of Methyldopa.
Method Validation: A Self-Validating System
For any analytical method to be trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[9][10] Validation ensures the method is suitable for its intended purpose.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Linearity | Demonstrates a proportional relationship between concentration and absorbance. | Correlation coefficient (r²) ≥ 0.998 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | As defined by linearity studies (e.g., 2-20 µg/mL) |
| Accuracy | Closeness of test results to the true value. Assessed via recovery studies. | Mean recovery of 98.0% to 102.0%[9] |
| Precision | Agreement among a series of measurements. Assessed as %RSD. | RSD ≤ 2% for repeatability and intermediate precision |
| Specificity | Ability to measure the analyte in the presence of excipients. | No interference from placebo at the λmax of the analyte |
| LOD | Lowest amount of analyte that can be detected. | 3.3 × (Standard Deviation of the Blank / Slope of Calibration Curve) |
| LOQ | Lowest amount of analyte that can be quantified with suitable precision and accuracy. | 10 × (Standard Deviation of the Blank / Slope of Calibration Curve) |
Trustworthiness Through Validation:
-
Linearity is established by analyzing a minimum of five concentrations across the proposed range. The resulting data are subjected to linear regression analysis.
-
Accuracy is confirmed by performing recovery studies. This involves adding known amounts of the standard drug to a placebo formulation (spiked placebo) and analyzing the mixture.[11] The percentage of the drug recovered validates the method's accuracy.
-
Precision is evaluated at two levels:
-
Repeatability: Analyzing multiple replicates of the same sample on the same day by the same analyst.
-
Intermediate Precision: Varying conditions such as the day of analysis or the analyst to assess the method's robustness under typical laboratory variations.
-
Representative Quantitative Data
The following table summarizes typical results obtained during the validation of this method for Methyldopa analysis.
Table 3: Typical Performance Characteristics of the Azo-Coupling Method
| Parameter | Result |
|---|---|
| Wavelength of Max. Absorbance (λmax) | 485 nm |
| Linearity Range | 2 - 20 µg/mL |
| Regression Equation (y = mx + c) | y = 0.048x + 0.005 |
| Correlation Coefficient (r²) | 0.9992 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (% RSD) | < 1.5% |
Conclusion
The analytical method described, based on the foundational chemistry of this compound, provides a simple, sensitive, and reliable means for quantifying catechol-containing pharmaceuticals. By converting the target analyte into a stable, intensely colored azo dye, it overcomes the limitations of direct spectrophotometry. The straightforward procedure, coupled with readily available reagents and standard instrumentation, makes it an excellent choice for routine quality control and pharmaceutical analysis. The inherent trustworthiness of the method is established through rigorous validation, ensuring that the data generated are both accurate and precise.
References
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- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenylazo)phenol.
- Benchchem. (n.d.). The Genesis of Color: An In-depth Technical Guide to the Discovery and History of Nitrophenylazo Dyes.
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- ChemicalBook. (2022). This compound | 843-33-4.
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- Aljeboree, A. M., & Al-Shammari, A. M. (2023). Spectrophotometric Method for the Determination of Catechol Amines Drugs in Pharmaceutical Preparations. ResearchGate.
- Saudagar, R. B. (2019). A Review on Analytical method Development and Validation. Journal of Drug Delivery and Therapeutics.
- Google Patents. (n.d.). CN102976957A - Method for preparing 4-amino catechol.
- International Journal of Pharmaceutical Research and Applications. (2024). A Review on Analytical Method Development andValidation (With Case Study). ijprajournal.com.
- Google Patents. (n.d.). US6080895A - Process of producing catechol derivatives.
- Aljeboree, A. M., & Al-Shammari, A. M. (2023). Spectrophotometric Method for the Determination of Catechol Amines Drugs in Pharmaceutical Preparations. ResearchGate.
- Gopiwad, P., et al. (n.d.). Medicinal chemistry of catechol, a versatile pharmacophore. IP International Journal of Comprehensive and Advanced Pharmacology.
- Benchchem. (n.d.). properties and characteristics of 4-(4-Nitrophenylazo)phenol.
- Benchchem. (n.d.). An In-depth Technical Guide on the Spectral Analysis of 4-(4-Nitrophenylazo)phenol.
- Eruditio. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Indonesia Journal of Food and Drug Safety.
- Kerbala Journal of Pharmaceutical Sciences. (2020). Review In Spectrophotometric Methods for Estimation the Catechol amines Drugs. Kjps.Uokerbala.edu.iq.
- Gopiwad, P., et al. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. IP International Journal of Comprehensive and Advanced Pharmacology.
- Al-Sharook, M. (2006). Spectrophotometric Determination of Catecholamines in Pharmaceutical Preparations Via Charge Transfer Complex Formation Using Bromanil Reagent. SciSpace.
- RSC Publishing. (2025). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. pubs.rsc.org.
- Pak. J. Anal. Environ. Chem. (2022). Spectrophotometric Determination of Catecholamine Containing Drugs Using Calcon Dye.
- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- Aljeboree, A. M. (2020). Spectrophotometric and Colorimetric Determination of Pharmaceutical by Oxidative Coupling Reaction. Systematic Reviews in Pharmacy.
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Application Notes and Protocols: 4-(4-Nitrophenylazo)catechol as a Metallochromic Indicator for Complexometric Titrations
Introduction: The Role of Azo Dyes in Metallochromic Indication
In the landscape of analytical chemistry, particularly in pharmaceutical and industrial quality control, complexometric titrations remain a cornerstone for the quantification of metal ions.[1] The precision of these titrations hinges on the accurate determination of the endpoint, a role elegantly fulfilled by metallochromic indicators.[2] These organic dyes form colored complexes with metal ions, exhibiting a distinct color change when the metal ion is sequestered by a stronger chelating agent, such as ethylenediaminetetraacetic acid (EDTA).[3]
Among the various classes of metallochromic indicators, azo dyes are particularly noteworthy due to their vibrant color changes and the versatility offered by their chemical structure.[4] The chromophoric azo group (-N=N-) conjugated with aromatic systems allows for the formation of stable, colored complexes with a variety of metal ions. 4-(4-Nitrophenylazo)catechol, an azo dye featuring a catechol moiety, presents a promising candidate for use as a metallochromic indicator. The ortho-dihydroxy functionality of the catechol group is a well-established bidentate ligand, capable of forming stable chelate rings with metal ions. This document provides a comprehensive guide to the synthesis, application, and underlying principles of this compound as an indicator in complexometric titrations.
Principle of Action: A Mechanistic Overview
The function of this compound as a metallochromic indicator is predicated on the competitive equilibrium between the indicator-metal complex and the EDTA-metal complex.[2] For a successful titration, the metal-indicator complex must be less stable than the metal-EDTA complex.[3]
The process can be delineated as follows:
-
Initial State: In the presence of the metal ion (Mⁿ⁺) and before the addition of EDTA, the indicator (H₂In) forms a colored complex (MIn). The catechol moiety of the indicator coordinates with the metal ion.
-
Titration: As the EDTA titrant is added, it first reacts with the free metal ions in the solution.
-
Endpoint: Once all the free metal ions have been complexed by EDTA, the EDTA displaces the indicator from the metal-indicator complex due to the formation of a more stable metal-EDTA complex.
-
Color Change: This displacement liberates the free indicator, resulting in a sharp color change that signals the endpoint of the titration.
The stability of the metal-indicator complex and the color of both the complexed and free indicator are pH-dependent.[2] Therefore, maintaining an appropriate pH with a buffer solution is critical for a sharp and accurate endpoint.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the diazotization of 4-nitroaniline followed by an azo coupling reaction with catechol.[5]
Chemicals and Reagents:
-
4-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Catechol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Ethanol (for recrystallization)
Protocol:
Step 1: Diazotization of 4-Nitroaniline
-
In a beaker, dissolve a specific molar amount of 4-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the 4-nitrobenzenediazonium chloride solution.
Step 2: Azo Coupling with Catechol
-
In a separate beaker, dissolve an equimolar amount of catechol in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold 4-nitrobenzenediazonium chloride solution from Step 1 to the cold catechol solution with vigorous stirring.
-
A colored precipitate of this compound will form.
-
Maintain the reaction mixture in the ice bath for an additional 30 minutes to ensure complete coupling.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
Diagram of Synthesis Workflow:
Caption: General workflow for complexometric titration using this compound.
Quantitative Data and Performance Characteristics
While specific quantitative data for this compound as a complexometric indicator is not extensively documented in readily available literature, the following table provides a comparative framework based on the expected performance of similar azo dye indicators. It is imperative that these parameters are experimentally validated for this compound.
| Parameter | Expected Performance for Zinc(II) | Expected Performance for Copper(II) | Reference for Similar Indicators |
| Optimal pH Range | 6.5 - 7.5 | 5.0 - 6.0 | ,[6] [7] |
| Color of Metal-Indicator Complex | Yellow/Orange | Yellow/Orange | ,[6] [7] |
| Color of Free Indicator | Colorless/Light Green | Green | ,[6] [7] |
| Stability of Indicator Solution | Stable in ethanolic solution when stored in a dark, cool place. | Stable in ethanolic solution when stored in a dark, cool place. | [8] |
Trustworthiness and Self-Validation
To ensure the reliability of results obtained using this compound as an indicator, the following validation steps are recommended:
-
Standardization of EDTA: The accuracy of the titration is directly dependent on the precise concentration of the EDTA solution. It should be standardized against a primary standard such as zinc metal or calcium carbonate.
-
Comparison with Established Indicators: The results obtained with this compound should be compared with those obtained using a well-established indicator for the same metal ion (e.g., Eriochrome Black T for zinc, Murexide for copper) under identical conditions. [9][10]* Analysis of Certified Reference Materials: Titrating a solution prepared from a certified reference material containing a known concentration of the metal ion will provide a direct measure of the accuracy and bias of the method.
-
Interference Studies: The effect of other potentially interfering ions on the titration should be investigated to determine the selectivity of the indicator. [6]
Conclusion and Future Perspectives
This compound holds significant potential as a metallochromic indicator for the complexometric titration of various metal ions. Its synthesis is straightforward, and its chemical structure suggests favorable properties for forming distinctively colored metal complexes. The protocols provided herein offer a solid foundation for researchers to explore its applications. However, it is crucial to underscore the necessity for rigorous experimental validation to determine the optimal conditions for each specific metal ion, including pH, buffer composition, and potential interferences. Further research into the stability constants of the metal-indicator complexes and a thorough investigation of its performance with a wider range of metal ions would be invaluable in establishing this compound as a standard analytical reagent.
References
-
ACS Publications. (n.d.). Complexometric Titration of Copper and Other Metals in Mixture. 1-(2-Pyridylazo)-2-naphthol (Dye) as Indicator. Analytical Chemistry. Retrieved from [Link]
-
TN Group. (n.d.). Types of indicators used in complexometric titration. Retrieved from [Link]
-
University of Louisiana at Monroe. (n.d.). Lab Session 13, Experiment 12: Copper Analysis by Complexometric Titration. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Titration Indicators from A-Z. Retrieved from [Link]
-
Organic Syntheses. (n.d.). catechol. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Complexometric determination, Part II: Complexometric determination of Cu2+-ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2013). Indicators for Complexation Titrations. Retrieved from [Link]
-
PharmRecord. (n.d.). Complexometric titration. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) NEW METALLOCHROMIC INDICATORS FOR COMPLEXOMETRIC TITRATION OF COPPER (II) IN PRESENCE OF INTERFERING SPECIES. Retrieved from [Link]
-
ResearchGate. (n.d.). COMPLEXOMETRIC DETERMINATION OF ZINC USING HYDROXYTRIAZENE AS A METALLOCHROMIC INDICATOR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Complexometric titrations: new reagents and concepts to overcome old limitations. The Analyst. Retrieved from [Link]
-
Pharmaguideline. (2010). Preparation of Indicator Solutions. Retrieved from [Link]
-
Titrations.info. (2024). Acid base titration - end point indicators preparation. Retrieved from [Link]
-
SciELO. (n.d.). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. Retrieved from [Link]
-
PubMed. (2008). EDTA excess Zn(II) back-titration in the presence of 4-(2-pyridylazo)-resorcinol indicator and naphthol green beta as inert dye for determining Cr(III) as Cr(III)/EDTA complex: application of the method to a leather industry wastewater. Journal of Hazardous Materials. Retrieved from [Link]
-
Plating and Surface Finishing. (n.d.). Determination of Copper and Zinc Contents in Brass Plating Solutions by Titrimetric Analysis: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green electro-organic synthesis of a novel catechol derivative based on o-benzoquinone nucleophilic addition. New Journal of Chemistry. Retrieved from [Link]
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Method for detecting catecholamine derivatives using azo coupling.
Application Note & Protocol
Topic: High-Sensitivity Colorimetric Detection of Catecholamine Derivatives Using Azo Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Need for Simple Catecholamine Quantification
Catecholamines, a class of biogenic amines that includes critical neurotransmitters and hormones like dopamine, norepinephrine, and epinephrine, play a pivotal role in physiological and neurological processes.[1] Their quantification is essential in neuroscience research, clinical diagnostics for conditions like Parkinson's disease, and the quality control of pharmaceutical formulations.[1][2] While methods like HPLC and radioimmunoassays offer high sensitivity, they often involve complex instrumentation, significant cost, and time-consuming procedures.[3][4]
This application note details a robust, cost-effective, and rapid spectrophotometric method for the determination of catecholamine derivatives. The methodology is centered on the principle of azo coupling, a classic chemical reaction that produces a vibrant, intensely colored azo dye, directly proportional to the catecholamine concentration.[2][5] This approach offers an accessible yet reliable alternative for quantitative analysis in various laboratory settings.
The Chemistry of Detection: A Two-Step Mechanism
The detection method is an elegant application of electrophilic aromatic substitution, which proceeds in two distinct stages.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Diazotization of a Primary Aromatic Amine The process begins with the conversion of a primary aromatic amine, such as sulfanilic acid, into a highly reactive aryldiazonium salt. This reaction is conducted in a cold, acidic medium using sodium nitrite (NaNO₂).[8][9]
-
Causality: The presence of a strong acid (e.g., HCl) generates nitrous acid (HNO₂) in situ. The low temperature (0-5°C) is critical to the protocol's success; the resulting diazonium salt is thermally unstable and will rapidly decompose into nitrogen gas and a phenol at higher temperatures, rendering it useless for the coupling reaction.[10][11]
Stage 2: Azo Coupling with the Catechol Moiety The diazonium salt is a potent electrophile. In the second stage, it is introduced to the catecholamine-containing sample. The catechol ring of the derivative is an electron-rich nucleophile, a characteristic enhanced under alkaline conditions.[8][12][13] The diazonium salt attacks the activated aromatic ring, typically at the position para to one of the hydroxyl groups, forming a stable azo bond (-N=N-).[6] This newly formed azo compound is a large, conjugated system that absorbs light in the visible spectrum, producing a distinct color.[7]
-
Causality: Shifting the reaction to an alkaline pH (using NaOH, for example) deprotonates the phenolic hydroxyl groups of the catecholamine. This increases the electron density of the aromatic ring, making it a much stronger nucleophile and thus accelerating the electrophilic attack by the diazonium cation.[7][13]
Visualization of the Azo Coupling Mechanism
Caption: The two-stage reaction pathway for catecholamine detection.
Experimental Protocol: Quantification of Dopamine
This protocol provides a validated method for quantifying dopamine. It can be adapted for other catecholamines (e.g., epinephrine, norepinephrine, L-DOPA) by preparing the appropriate standards, though re-optimization of the maximum absorbance wavelength (λmax) may be required.
Required Materials and Equipment
-
Reagents:
-
Dopamine Hydrochloride (analytical standard grade)
-
Sulfanilic Acid (C₆H₇NO₃S)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Deionized or Distilled Water
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes and sterile tips
-
Glass test tubes or 96-well microplate
-
Ice bath
-
pH meter
-
Preparation of Reagents
-
1.0 M Hydrochloric Acid (HCl): Slowly add 8.3 mL of concentrated HCl to ~50 mL of deionized water in a 100 mL volumetric flask. Mix and bring to volume with water. Safety: Always add acid to water.
-
1.0 M Sodium Hydroxide (NaOH): Dissolve 4.0 g of NaOH pellets in ~70 mL of deionized water in a 100 mL volumetric flask. Allow to cool, then bring to volume.
-
0.1% (w/v) Sulfanilic Acid Solution: Dissolve 0.1 g of sulfanilic acid in 100 mL of 1.0 M HCl. Gentle warming may be required to fully dissolve the solid.[14] Store in a dark bottle.
-
0.5% (w/v) Sodium Nitrite Solution: Dissolve 0.5 g of NaNO₂ in 100 mL of deionized water. This solution is unstable and should be stored at 2-8°C for no more than one week.[15]
-
Diazotized Sulfanilic Acid (DSA) Reagent:
-
In a clean glass test tube, mix 1.0 mL of 0.1% Sulfanilic Acid solution with 1.0 mL of 0.5% Sodium Nitrite solution.
-
Place the mixture in an ice bath for at least 5 minutes before use.
-
Trustworthiness Insight: The DSA reagent is highly unstable and its reactivity decreases over time.[9] It must be prepared fresh immediately before each experiment and kept on ice throughout its use to ensure consistent, reproducible results.
-
-
100 µg/mL Dopamine Stock Solution: Accurately weigh 10.0 mg of dopamine hydrochloride and dissolve it in 1.0 M HCl in a 100 mL volumetric flask. Bring to volume with 1.0 M HCl. This stock is stable for several weeks when stored at 2-8°C and protected from light.
Experimental Workflow
Caption: High-level workflow for the azo coupling assay.
Step-by-Step Protocol
1. Preparation of Calibration Standards:
-
Label a series of 10 mL volumetric flasks (e.g., 2, 4, 8, 12, 16, 20 µg/mL).
-
Using the 100 µg/mL dopamine stock solution, pipette the required volume into each flask and dilute to the mark with 1.0 M HCl.
-
Prepare a "blank" standard containing only 1.0 M HCl.
2. Azo Coupling Reaction:
-
For each standard, sample, and blank, pipette 1.0 mL into a separate, clearly labeled test tube.
-
Add 1.0 mL of the freshly prepared, ice-cold DSA reagent to each tube.
-
Mix thoroughly and allow the reaction to proceed for 3 minutes at room temperature.
-
Add 1.0 mL of 1.0 M NaOH to each tube to make the solution alkaline and facilitate color development.
-
Mix again and let the tubes stand for 5 minutes for the color to stabilize.[16]
3. Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax for the dopamine-azo dye (typically around 480-500 nm; should be confirmed empirically).
-
Use the "blank" solution to zero the instrument (set absorbance to 0.000).
-
Measure the absorbance of each standard and unknown sample.
Data Analysis and Method Validation
-
Construct the Calibration Curve: Plot a graph of Absorbance (y-axis) versus Dopamine Concentration (µg/mL, x-axis).
-
Perform Linear Regression: Calculate the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.995 is considered acceptable for this assay.[17]
-
Calculate Unknown Concentration: Use the equation from the regression analysis to calculate the concentration of dopamine in your unknown samples based on their measured absorbance values. Remember to account for any dilution factors used during sample preparation.
-
Self-Validating System: The integrity of this protocol relies on the quality of the calibration curve. Each new batch of reagents, especially the freshly prepared DSA, requires a new calibration curve to be run in parallel with the unknown samples. This internal calibration validates the results of each specific run.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity & Range | The concentration range where absorbance is directly proportional to concentration. | R² ≥ 0.995.[8][17] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably distinguished from the blank. | Typically calculated as 3.3 * (Standard Deviation of the Blank / Slope of the Curve).[2][5] |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Typically calculated as 10 * (Standard Deviation of the Blank / Slope of the Curve).[2][5] |
| Accuracy (Recovery) | The closeness of the measured value to the true value, assessed by spiking a blank matrix with a known analyte concentration. | 90-110% recovery.[5] |
| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 5%.[5][17] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | 1. DSA reagent was not fresh or was not kept cold. 2. Incorrect pH (solution not made sufficiently alkaline). 3. Catecholamine sample has degraded. | 1. Prepare fresh DSA reagent immediately before use and keep it on ice. 2. Verify the pH of the final solution; ensure NaOH was added correctly. 3. Use fresh standards and ensure proper sample storage. |
| Poor Reproducibility (High RSD) | 1. Inconsistent timing of reagent additions or incubation. 2. Temperature fluctuations during the reaction. 3. Pipetting errors. | 1. Use a timer to ensure consistent incubation periods for all samples. 2. Perform reactions at a stable room temperature. 3. Calibrate micropipettes and use proper pipetting technique. |
| High Blank Reading | 1. Contaminated reagents or glassware. 2. Aged or improperly stored NaNO₂ solution. | 1. Use high-purity water and thoroughly clean all glassware. 2. Prepare fresh NaNO₂ solution. |
References
-
Iraqi Journal for Applied Science. (2024). Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent. [Link]
-
Wikipedia. (n.d.). Azo coupling. [Link]
-
Bernal, F. A., et al. (2015). Diazo Coupling Reaction of Catechins and Alkylresorcinols with Diazotized Sulfanilic Acid for Quantitative Purposes in Edible Sources: Method Development and Validation. Food Analytical Methods. [Link]
-
Al-Ghabsha, T. S., et al. (2020). Indirect determination of dopamine and paracetamol by electrochemical impedance spectroscopy using azo coupling reaction with oxidized 2,4-dinitrophenylhydrazine (DNPH): Application in commercial tablets. ResearchGate. [Link]
-
Mohammed, S. A., et al. (2018). DIAZOTISED SULPHANILIC ACID REAGENT FOR THE DETERMINATION OF THIAMINE IN AQUEOUS SOLUTION-APPLICATION TO PHARMACEUTICAL PREPARATIONS. World Journal of Pharmaceutical Research. [Link]
-
el-Rabbat, N. A., & Omar, N. M. (1978). Colorimetric determination of catecholamines by 2,3,5-triphenyltetrazolium chloride. Journal of Pharmaceutical Sciences. [Link]
- Perry, J. (1981). Stabilized diazotized sulfanilic acid solutions.
-
Al-Sabha, W. Y., & Al-Khafaji, H. J. (2021). Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Kim, T., et al. (2024). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. Journal of Food Science. [Link]
-
Wang, S., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules. [Link]
-
Sui, Y., et al. (2018). Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy. Nanomaterials. [Link]
-
Al-Khafaji, H. J. H. (2023). New Spectrophotometric Method for The Determination of Nifedipine in Pharmaceutical Preparations by Formation of Azo Dye with Dopamine Reagent. ResearchGate. [Link]
-
Al-Sabha, W. Y. & Al-Khafaji, H. J. (2021). Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Kumar, P., et al. (2022). pH-Dependent discriminative detection of catecholamine neurotransmitters using 4-boronobenzoic acid functionalized plasmonic silver nanoparticles as a colorimetric probe. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. [Link]
-
Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. [Link]
-
Kennedy, B., & Ziegler, M. G. (1990). Methods of plasma catecholamine measurement including radioimmunoassay. PubMed. [Link]
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Application Notes and Protocols for the Development of Colorimetric Sensors Based on Catechol Derivatives
Introduction: The Versatility of Catechol Derivatives in Colorimetric Sensing
Catechol, a simple organic compound featuring a benzene ring with two adjacent hydroxyl groups, and its derivatives are cornerstone molecules in the development of modern colorimetric sensors. Their unique chemical properties, particularly their ability to undergo oxidation to form colored quinones and their strong chelation with metal ions, make them highly versatile for the visual detection of a wide array of analytes.[1][2] This guide provides an in-depth exploration of the principles, design, and application of catechol-based colorimetric sensors, tailored for researchers, scientists, and professionals in drug development. We will delve into the causal relationships behind experimental choices, present detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, ensuring a comprehensive understanding of this powerful sensing platform.
The core of catechol's sensing capability lies in its dihydroxyl functionality on an aromatic ring. This arrangement facilitates two primary sensing mechanisms:
-
Redox-Based Sensing: Catechol moieties can be oxidized to their corresponding o-quinones, a transformation often accompanied by a distinct color change. This process can be catalyzed by enzymes like tyrosinase, nanozymes, or induced by changes in environmental conditions such as pH.[3] The presence of an analyte can either promote or inhibit this oxidation, leading to a measurable colorimetric response.
-
Chelation-Based Sensing: The adjacent hydroxyl groups provide an excellent binding site for a variety of metal ions. This chelation can lead to the formation of colored complexes or can be used to induce the aggregation of nanoparticles functionalized with catechol derivatives, resulting in a visible color shift.[1]
This application note will provide detailed protocols for the synthesis and application of two distinct types of catechol-based colorimetric sensors: a nanoparticle-based system for the detection of catecholamines and a nanozyme-based sensor for dopamine.
Part 1: Nanoparticle-Based Colorimetric Sensors for Catecholamine Detection
Catecholamines, such as dopamine, epinephrine, and norepinephrine, are crucial neurotransmitters and biomarkers for various neurological disorders.[4] Their detection in biological fluids is of significant clinical importance. Gold nanoparticles (AuNPs) functionalized with catechol derivatives offer a simple and sensitive method for their colorimetric detection.
Principle of Detection
The underlying principle of this assay is the analyte-induced aggregation of AuNPs.[5] Citrate-stabilized AuNPs are typically ruby red in color due to their surface plasmon resonance (SPR). When catecholamines are introduced, they can interact with the surface of the AuNPs, disrupting the electrostatic stabilization and causing the nanoparticles to aggregate. This aggregation leads to a red-shift in the SPR, resulting in a visible color change from red to purple or blue.[6] The intensity of the color change is proportional to the concentration of the catecholamine.
Caption: Nanoparticle aggregation mechanism for catecholamine detection.
Experimental Protocol: Synthesis and Application of Dopamine-Functionalized Gold Nanoparticles
This protocol details the synthesis of dopamine-functionalized gold nanoparticles (DA-AuNPs) for the colorimetric detection of histamine, a biogenic amine, as a model analyte. The principle can be adapted for other catecholamines.
Materials:
-
Gold(III) chloride hydrate (HAuCl₄)
-
Trisodium citrate dihydrate (Na₃Ct)
-
Dopamine hydrochloride
-
Histamine
-
Milli-Q ultrapure water (18.2 MΩ·cm)
Equipment:
-
Heating mantle with magnetic stirrer
-
Glassware (cleaned with aqua regia)
-
UV-Vis spectrophotometer
-
Transmission Electron Microscope (TEM) (for characterization)
-
FTIR spectrometer (for characterization)
Protocol:
-
Synthesis of Citrate-Stabilized AuNPs (Ct-AuNPs):
-
Prepare a 0.5 mM HAuCl₄ solution and a 34.0 mM Na₃Ct solution in Milli-Q water.
-
In a clean flask, bring the HAuCl₄ solution to a vigorous boil while stirring.
-
Rapidly add the Na₃Ct solution to the boiling HAuCl₄ solution. The color of the solution will change from pale yellow to gray, then to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15-20 minutes, then allow the solution to cool to room temperature.
-
-
Functionalization with Dopamine (DA-AuNPs):
-
To 50 mL of the prepared Ct-AuNP solution, add 0.250 mL of a 1 mM dopamine hydrochloride solution while stirring at 360 rpm.
-
Continue stirring for 4 hours at room temperature to allow for the functionalization of the AuNP surface with dopamine.
-
Store the resulting DA-AuNP solution at 4°C.
-
-
Colorimetric Detection of Histamine:
-
Prepare a series of standard histamine solutions of known concentrations in Milli-Q water.
-
In a microplate or cuvette, mix a fixed volume of the DA-AuNP solution with varying concentrations of the histamine standards.
-
Allow the solutions to incubate for a specific period (e.g., 10-30 minutes) at room temperature.
-
Visually observe the color change and measure the absorbance spectra of the solutions using a UV-Vis spectrophotometer from 400 to 800 nm.
-
Self-Validation and Data Analysis:
-
Negative Control: A sample containing only the DA-AuNP solution and Milli-Q water (no analyte) should be included to establish the baseline color and absorbance.
-
Positive Control: A sample with a known high concentration of the analyte can be used to confirm that the assay is working correctly.
-
Data Analysis: The color change can be quantified by monitoring the shift in the SPR peak in the UV-Vis spectrum. Alternatively, the ratio of the absorbance at two different wavelengths (e.g., A₆₂₀/A₅₂₀) can be plotted against the analyte concentration to generate a calibration curve. For visual analysis using a smartphone or scanner, the RGB (Red, Green, Blue) values of the solutions can be extracted from digital images and analyzed.
Part 2: Nanozyme-Based Colorimetric Sensors for Dopamine Detection
Nanozymes are nanomaterials with enzyme-like characteristics, offering advantages such as high stability and low cost compared to natural enzymes.[7] Cerium oxide (CeO₂) and other metal oxide nanoparticles can exhibit laccase-like or peroxidase-like activity, which can be harnessed for the colorimetric detection of catechol derivatives.
Principle of Detection
This method utilizes the laccase-like activity of a nanozyme to catalyze the oxidation of a chromogenic substrate in the presence of the analyte (dopamine). For instance, a CeO₂-based nanozyme can oxidize dopamine, which then reacts with a chromogenic agent like 4-aminoantipyrine (4-AAP) to produce a colored product.[8] The intensity of the resulting color is directly proportional to the concentration of dopamine.
Caption: Nanozyme-based colorimetric detection of dopamine.
Experimental Protocol: CeO₂@ZIF-8/Cu-CDs Nanozyme for Dopamine Detection
This protocol describes a sensitive and selective colorimetric method for dopamine detection using a composite nanozyme.[8]
Materials:
-
Cerium oxide (CeO₂)
-
Copper-doped carbon dots (Cu-CDs)
-
2-methylimidazole
-
Dopamine (DA)
-
4-aminoantipyrine (4-AAP)
-
Buffer solution (e.g., phosphate-buffered saline, PBS)
Equipment:
-
Hydrothermal synthesis reactor
-
Centrifuge
-
UV-Vis spectrophotometer
-
Microplate reader
Protocol:
-
Synthesis of CeO₂@ZIF-8/Cu-CDs Nanozyme:
-
The synthesis involves a facile hydrothermal approach where cerium oxide and copper-doped carbon dots are combined with 2-methylimidazole. (Detailed synthesis parameters can be found in the cited reference).[8]
-
-
Colorimetric Assay for Dopamine:
-
Prepare a series of dopamine standards in the desired buffer (e.g., PBS at a specific pH).
-
In a microplate well, add the CeO₂@ZIF-8/Cu-CDs nanozyme solution, the chromogenic agent (4-AAP), and the dopamine standard solution.
-
Incubate the mixture at a controlled temperature for a specific duration to allow the enzymatic reaction to proceed.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance using a microplate reader or UV-Vis spectrophotometer.
-
Self-Validation and Data Analysis:
-
Blank Sample: A reaction mixture without dopamine should be prepared to measure the background absorbance.
-
Calibration Curve: A calibration curve is constructed by plotting the absorbance values against the corresponding dopamine concentrations.
-
Spike and Recovery: To validate the method in real samples (e.g., urine or serum), a known amount of dopamine is "spiked" into the sample, and the recovery percentage is calculated to assess the accuracy of the assay.
Quantitative Data Summary
The performance of colorimetric sensors based on catechol derivatives can be summarized by key parameters such as the linear range of detection and the limit of detection (LOD).
| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Gold Nanoparticle Aggregation | Dopamine (DA) | 0.6–9 µM | 0.3 µM | [4] |
| Gold Nanoparticle Aggregation | Epinephrine (EP) | 0.1–10 µM | 0.5 µM | [4] |
| Gold Nanoparticle Aggregation | Norepinephrine (NEP) | 0.1–9 µM | 0.2 µM | [4] |
| Gold Nanoparticle Aggregation | Levodopa (LD) | 1–70 µM | 1.9 µM | [4] |
| CeO₂@ZIF-8/Cu-CDs Nanozyme | Dopamine (DA) | 0.05–7.5 µg/mL | 8.5 ng/mL | [8] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Color Change | - Inactive nanozyme or degraded reagents.- Incorrect pH or buffer composition.[3]- Insufficient incubation time or temperature. | - Prepare fresh reagents and store them properly.- Optimize the pH and buffer conditions for the specific assay.- Increase incubation time or optimize the temperature. |
| High Background Signal | - Auto-oxidation of catechol derivatives.- Contamination of reagents or glassware. | - Prepare catechol solutions fresh before use.- Use high-purity water and thoroughly clean all glassware.- Include a blank control to subtract the background signal. |
| Irreproducible Results | - Inconsistent pipetting or mixing.- Fluctuation in ambient temperature or light conditions.- Aggregation of nanoparticle stock solution.[6][9] | - Use calibrated pipettes and ensure thorough mixing.- Perform experiments in a controlled environment.- Check the stability of the nanoparticle solution by monitoring its color and UV-Vis spectrum. If aggregated, consider gentle sonication or filtration.[9] |
| Nanoparticle Aggregation in Stock | - Improper storage (e.g., freezing).- High ionic strength of the storage buffer.- pH outside the stability range. | - Store nanoparticles at the recommended temperature (typically 2-8°C).[9]- Use a low ionic strength buffer for storage.- Maintain the pH within the recommended range for the specific nanoparticle coating.[9] |
Conclusion and Future Perspectives
Colorimetric sensors based on catechol derivatives represent a powerful and accessible platform for a wide range of analytical applications. Their development continues to be an active area of research, with ongoing efforts to improve sensitivity, selectivity, and applicability to complex sample matrices. The integration of these sensors with portable devices, such as smartphones, holds great promise for point-of-care diagnostics and on-site environmental monitoring.[10] As our understanding of the intricate chemistry of catechol derivatives deepens, we can expect the emergence of even more sophisticated and robust colorimetric sensing systems in the future.
References
-
Electrochemical Sensing Systems for the Analysis of Catechol and Hydroquinone in the Aquatic Environments: A Critical Review. (2022). PubMed. [Link]
-
Electrochemical Sensing Systems for the Analysis of Catechol and Hydroquinone in the Aquatic Environments: A Critical Review. (2022). ResearchGate. [Link]
-
A colorimetric detection of dopamine in urine and serum based on the CeO 2 @ZIF‐8/Cu‐CDs laccase‐like nanozyme activity. (n.d.). ResearchGate. [Link]
-
How to prevent gold nanoparticles from aggregating. (n.d.). NanoHybrids. [Link]
-
A colorimetric detection of dopamine in urine and serum based on the CeO2 @ZIF-8/Cu-CDs laccase-like nanozyme activity. (2024). PubMed. [Link]
-
Nanozyme-based sensing of dopamine using cobalt-doped hydroxyapatite nanocomposite from waste bones. (2024). Frontiers. [Link]
-
Colorimetric assay for the detection of dopamine using bismuth ferrite oxide (Bi2Fe4O9) nanoparticles as an efficient peroxidase-mimic nanozyme. (n.d.). ResearchGate. [Link]
-
When Should an Internal Standard be Used?. (n.d.). LCGC International. [Link]
-
Nanozyme-based sensing of dopamine using cobalt-doped hydroxyapatite nanocomposite from waste bones. (2024). ResearchGate. [Link]
-
In Situ Electro-organic Synthesis and Functionalization of Catechol Derivative on Carbon Black and Its Interference-free Voltammetric pH Sensor Application. (2023). ResearchGate. [Link]
-
How could we avoid aggregation of gold nanoparticles during centrifugation for changing buffer?. (2019). ResearchGate. [Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. (2021). ACS Omega. [Link]
-
Current Developments in Biosensors for Monitoring Environmental Quality: A Critical Review. (n.d.). International Journal of Engineering. [Link]
-
Current Developments in Biosensors for Monitoring Environmental Quality: A Critical Review. (2025). IJE TRANSACTIONS A: Basics. [Link]
-
Machine-learning assisted multiplex detection of catecholamine neurotransmitters with a colorimetric sensor array. (2023). PubMed. [Link]
-
Internal Standards – What are they? How do I choose, use, and benefit from them?. (n.d.). SCION Instruments. [Link]
-
Comparison of the performances of colorimetric sensors for the determination of dopamine. (n.d.). ResearchGate. [Link]
-
Electrooxidation of catechol in the presence of proline at different pH. (2025). Journal of Electrochemical Science and Engineering. [Link]
-
pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion. (2012). Journal of the American Chemical Society. [Link]
-
Internal Standard. (2020). Chemistry LibreTexts. [Link]
-
pH-Dependent discriminative detection of catecholamine neurotransmitters using 4-boronobenzoic acid functionalized plasmonic silver nanoparticles as a colorimetric probe. (2022). RSC Publishing. [Link]
-
Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. (2023). Frontiers. [Link]
-
Gold Nanoparticle Aggregation for Quantification of Oligonucleotides: Optimization and Increased Dynamic Range. (2014). PLoS ONE. [Link]
-
Enzymatic Sensor Based on Dye Sensitized TiO 2 Electrode for Detection of Catechol in Water. (2018). MDPI. [Link]
-
Ratio-Metric Fluorescence/Colorimetric and Smartphone-Assisted Visualization for the Detection of Dopamine Based on Cu-MOF with Catecholase-like Activity. (2023). MDPI. [Link]
-
pH-Dependent discriminative detection of catecholamine neurotransmitters using 4-boronobenzoic acid functionalized plasmonic silver nanoparticles as a colorimetric probe. (2022). ResearchGate. [Link]
-
Quantitative Point-of-Care Colorimetric Assay Modeling Using a Handheld Colorimeter. (2021). ACS Omega. [Link]
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- 10. Quantitative Point-of-Care Colorimetric Assay Modeling Using a Handheld Colorimeter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(4-Nitrophenylazo)catechol in Textile Dye Studies
Introduction: The Versatility of 4-(4-Nitrophenylazo)catechol in Color Chemistry
This compound is a potent azo dye distinguished by its vibrant color and versatile chemical functionalities. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and analysis of this compound in textile dyeing and related fields. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific principles that govern the experimental outcomes.
Azo dyes represent the largest and most important class of synthetic colorants used in the textile industry, prized for their wide range of brilliant colors, good fastness properties, and cost-effective synthesis.[1][2] this compound, with its characteristic azo bridge (-N=N-) linking a nitrophenyl group to a catechol moiety, is particularly noteworthy. The catechol group, with its two adjacent hydroxyl (-OH) groups, provides an excellent site for metal chelation, opening avenues for its use as a metal-complex dye to enhance fastness properties, especially on protein fibers like wool.[3] Furthermore, this chelating ability can be harnessed for the analytical determination of metal ions in aqueous solutions, a critical aspect of monitoring textile effluent.[4]
This guide will detail the synthesis of this compound, its application in dyeing various textile fibers—namely cotton, wool, and polyester—and methods for evaluating the quality of the dyeing. Additionally, it will explore its potential as a metal-complex dye and as a chromogenic reagent for the spectrophotometric analysis of heavy metals in textile wastewater.
Part 1: Synthesis of this compound
The synthesis of this compound is a classic example of a diazotization-coupling reaction, a cornerstone of azo dye chemistry.[5] The process involves two main stages: the diazotization of p-nitroaniline and the subsequent azo coupling with catechol.
Underlying Principles of Synthesis
Diazotization: This initial step involves the conversion of a primary aromatic amine, in this case, p-nitroaniline, into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). The reaction is conducted at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing.[6]
Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich coupling component, such as catechol. The hydroxyl groups of catechol are strong activating groups, directing the electrophilic substitution to the position para to one of the hydroxyl groups. The reaction is typically carried out in a slightly alkaline medium to deprotonate the hydroxyl groups of catechol, forming the more strongly activating phenoxide ion and facilitating the coupling reaction.
Experimental Protocol for Synthesis
Materials and Reagents:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Catechol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Diazotization of p-Nitroaniline:
-
In a 250 mL beaker, dissolve a specific molar amount of p-nitroaniline in a minimal amount of concentrated HCl and add distilled water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to p-nitroaniline) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-20 minutes to ensure the complete formation of the p-nitrophenyldiazonium chloride solution. The solution should be kept cold for the next step.
-
-
Azo Coupling with Catechol:
-
In a separate beaker, dissolve an equimolar amount of catechol in a dilute aqueous solution of sodium hydroxide.
-
Cool this alkaline catechol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold alkaline catechol solution with vigorous stirring.
-
A colored precipitate of this compound will form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Isolate the crude product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any unreacted salts and other water-soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
-
Dry the purified crystals in a vacuum oven at a moderate temperature.
-
Visualization of the Synthesis Workflow
Caption: Comparative workflows for dyeing different textile fibers.
Part 3: Evaluation of Dyed Textiles - Color Fastness
The quality of a dyeing process is assessed by the fastness of the color to various external agents. Standardized testing procedures are essential for reproducible and comparable results.
Standardized Testing Protocols
The following International Organization for Standardization (ISO) methods are recommended for evaluating the color fastness of textiles dyed with this compound. [1][7][8]
| Fastness Property | ISO Standard | Brief Description of Method |
|---|---|---|
| Washing Fastness | ISO 105-C06 | The dyed specimen, in contact with a multi-fiber strip, is laundered in a standard soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales. [1] |
| Light Fastness | ISO 105-B02 | The dyed specimen is exposed to a controlled artificial light source that mimics natural daylight, alongside a set of blue wool standards. The fastness is rated by comparing the fading of the specimen to that of the standards. [1] |
| Rubbing Fastness | ISO 105-X12 | A dry and a wet white cotton cloth are rubbed against the dyed specimen under specified pressure for a set number of cycles using a crockmeter. The degree of color transfer to the white cloths is assessed using a grey scale for staining. [1] |
| Perspiration Fastness | ISO 105-E04 | The dyed specimen, in contact with a multi-fiber strip, is treated with two different artificial perspiration solutions (acidic and alkaline), subjected to pressure, and dried. The change in color and staining are evaluated. [7]|
Expected Performance and Interpretation
While specific quantitative data for this compound is not extensively published, based on the properties of similar azo dyes, the following general performance can be anticipated:
-
Cotton: Good to very good washing fastness is expected due to the strong interactions with the cellulosic fiber, especially if applied correctly with proper after-treatment. Light fastness may be moderate.
-
Wool: Very good washing and perspiration fastness are anticipated due to the formation of stable ionic bonds. Light fastness is also expected to be good.
-
Polyester: Excellent washing and rubbing fastness can be achieved due to the entrapment of the dye within the fiber matrix. Light fastness is generally good for disperse dyes on polyester.
The fastness is rated on a scale of 1 to 5 for washing, rubbing, and perspiration (5 being the best), and 1 to 8 for light fastness (8 being the best). [9]
Part 4: Advanced Applications
This compound as a Metal-Complex Dye
Rationale: The two adjacent hydroxyl groups on the catechol ring of this compound make it an excellent ligand for forming stable complexes with transition metal ions such as chromium (Cr³⁺), cobalt (Co²⁺), and copper (Cu²⁺). [3][10]These metal-complex dyes often exhibit superior light fastness and wash fastness compared to their un-metallized counterparts, particularly on wool and other protein fibers. [3] Protocol for In-Situ Metallization on Wool:
-
Dyeing: Dye the wool fabric with this compound using the acid dyeing method described in section 2.2.
-
Mordanting (After-chrome method):
-
After the dyeing step, add a solution of a metal salt (e.g., potassium dichromate for chromium, cobalt sulfate for cobalt, or copper sulfate for copper) to the exhausted dye bath. The amount of metal salt is typically a percentage of the weight of the dye used.
-
Continue to boil the bath for another 30-45 minutes to facilitate the formation of the metal-dye complex within the fiber.
-
Cool, rinse, and dry the fabric as previously described.
-
Spectrophotometric Determination of Metal Ions in Textile Wastewater
Principle: The ability of this compound to form colored complexes with metal ions can be utilized for their quantitative determination in textile effluent. The intensity of the color of the metal-dye complex, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion, following the Beer-Lambert law.
Protocol for Determination of a Metal Ion (e.g., Cu²⁺):
-
Preparation of Reagents:
-
Prepare a standard stock solution of the metal ion (e.g., 1000 ppm Cu²⁺).
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a buffer solution to maintain the optimal pH for complex formation.
-
-
Calibration Curve Construction:
-
Prepare a series of standard solutions of the metal ion with known concentrations by diluting the stock solution.
-
To each standard solution, add the this compound solution and the buffer solution.
-
Allow time for the color of the complex to develop fully.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-dye complex using a spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Analysis of Wastewater Sample:
-
Take a known volume of the textile wastewater sample (pre-treat if necessary to remove interfering substances).
-
Add the this compound solution and buffer, following the same procedure as for the standards.
-
Measure the absorbance of the sample solution at the λ_max.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
-
Visualization of the Metal-Complex Formation and Analytical Workflow
Caption: Workflows for advanced applications of this compound.
Conclusion
This compound is a valuable compound for textile dye studies, offering a platform for exploring fundamental dyeing principles across different fiber types. Its synthesis is straightforward, and its application protocols can be systematically optimized. The catechol moiety provides unique opportunities for creating metal-complex dyes with enhanced fastness properties and for developing analytical methods for environmental monitoring. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors, ensuring a foundation of technical accuracy and field-proven methodologies.
References
-
Centexbel. (n.d.). Colour fastness according to ISO 105 series. Retrieved from [Link]
-
Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis. (2024, March 15). TESTEX. Retrieved from [Link]
-
Azo Dyes in Textiles Explained. (n.d.). Two Sisters Ecotextiles. Retrieved from [Link]
-
Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. (n.d.). ProQuest. Retrieved from [Link]
-
QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. Retrieved from [Link]
-
VieTextile. (n.d.). Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods. Retrieved from [Link]
-
MDPI. (n.d.). Reactive Dye Wash-Off Processing of Cotton Fabrics Using Polymer Dye Transfer Inhibitors for Sustainable Dyeing. Retrieved from [Link]
-
RSC Publishing. (2022, November 4). Investigation on dyeing mechanism of modified cotton fiber. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic pathway of cotton fiber reaction with synthesized reactive dyes. Retrieved from [Link]
-
Textile Study Center. (2020, April 25). Dyeing Of Cotton Fabric With Azoic Dyes. Retrieved from [Link]
-
NIH. (2019, December 14). Dyeing of Polyester with 4-Fluorosulfonylphenylazo-5-pyrazolone Disperse Dyes and Application of Environment-Friendly Aftertreatment for Their High Color Fastness. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Dyeing of Polyester with 4-Fluorosulfonylphenylazo-5-pyrazolone Disperse Dyes and Application of Environment-Friendly Aftertreatment for Their High Color Fastness. Retrieved from [Link]
- Google Patents. (n.d.). US6080895A - Process of producing catechol derivatives.
-
NIH. (2025, November 18). Dyeing wool fabrics with specialized dyes and their mixtures using supercritical CO2. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Retrieved from [Link]
-
NIH. (2019, November 20). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Metal-complex dyes – Knowledge and References. Retrieved from [Link]
-
SciSpace. (2018, April 4). A Research on Colours and Fastness Values of Different Materials Dyed with Some Natural Dyes. Retrieved from [Link]
-
Woolwise. (n.d.). 27. Dyeing Principles and Dyes for Wool Fabrics. Retrieved from [Link]
-
Textile Learner. (2021, October 9). Metal Complex Dyes: Properties, Classification and Uses. Retrieved from [Link]
-
ThaiScience. (n.d.). Synthesis of new metal complex dye and its application on nylon fibers pretreated with chitosan. Retrieved from [Link]
-
Fibres and Textiles. (n.d.). INVESTIGATION OF THE COLORFASTNESS PROPERTIES OF NATURAL DYES ON COTTON FABRICS. Retrieved from [Link]
-
MDPI. (2023, July 15). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Retrieved from [Link]
-
SciSpace. (n.d.). Analytical Methods for the Determination of Heavy Metals in the Textile Industry. Retrieved from [Link]
-
Wikipedia. (n.d.). Colour fastness. Retrieved from [Link]
-
ResearchGate. (n.d.). Ecofriendly Synthesis and application of special disperse reactive dyes in waterless coloration of wool with supercritical carbon dioxide. Retrieved from [Link]
-
Juniper Publishers. (2018, October 1). ctftte.ms.id.555636. Retrieved from [Link]
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- 9. static.fibre2fashion.com [static.fibre2fashion.com]
- 10. mdpi.com [mdpi.com]
Application Note & Protocol: A Comprehensive Guide to Studying Tyrosinase Activity with Catechol-Based Substrates
This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals investigating the enzymatic activity of tyrosinase with catechol-based substrates. It offers in-depth protocols, the scientific rationale behind the experimental design, and robust data analysis methods to ensure the generation of reliable and reproducible results.
Introduction: The Significance of Tyrosinase and its Catecholase Activity
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in two key biological processes: melanin biosynthesis in mammals and the enzymatic browning of fruits and vegetables.[1][2] The enzyme catalyzes the oxidation of phenols to quinones, which are precursors for the polymerization of melanin and other pigments.[3] Tyrosinase exhibits two distinct catalytic activities: the hydroxylation of monophenols to o-diphenols (cresolase activity) and the subsequent oxidation of o-diphenols to o-quinones (catecholase activity).[4]
The study of tyrosinase's catecholase activity is of significant interest in various fields. In cosmetics and dermatology, inhibitors of tyrosinase are sought after for their potential as skin-lightening agents to treat hyperpigmentation disorders.[5][6] In the food industry, preventing the browning of produce is a major focus to extend shelf life and maintain aesthetic appeal.[2] Furthermore, tyrosinase activity is a subject of investigation in melanoma research.[7]
This application note will focus on the experimental setup for monitoring the catecholase activity of tyrosinase using catechol-based substrates, a common and effective method for studying this enzyme.
The Enzymatic Reaction: From Catechol to Dopachrome
The most widely used method for assaying tyrosinase activity is spectrophotometric, which relies on the measurement of a colored product formed during the enzymatic reaction.[8][9] When L-DOPA (L-3,4-dihydroxyphenylalanine), a catechol derivative, is used as the substrate, tyrosinase oxidizes it to dopaquinone. Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form dopachrome, a stable orange-red colored product with a characteristic absorbance maximum around 475 nm.[10][11] The rate of dopachrome formation is directly proportional to the tyrosinase activity.[12]
The following diagram illustrates the enzymatic and subsequent chemical reactions:
Caption: Enzymatic oxidation of L-DOPA by tyrosinase.
Experimental Design and Workflow
A well-designed experiment is crucial for obtaining accurate and reproducible data. The following workflow provides a general overview of the steps involved in a tyrosinase activity assay.
Caption: General workflow for a tyrosinase activity assay.
Essential Reagents and Their Preparation
Accurate preparation of reagents is fundamental to the success of the assay. It is advisable to consult the literature or the supplier's recommendations for the specific enzyme being used.[13]
| Reagent | Stock Concentration | Working Concentration | Preparation and Storage Notes |
| Mushroom Tyrosinase | e.g., 1000 U/mL | 20-100 U/mL | Prepare a stock solution in cold phosphate buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Keep on ice during use.[10] |
| Phosphate Buffer | 0.5 M, pH 6.8 | 50-100 mM, pH 6.8 | Prepare a 0.5 M stock solution and adjust the pH to 6.8. Dilute to the working concentration with deionized water. Store at 4°C.[10][14] |
| L-DOPA (Substrate) | 10-20 mM | 0.5-2 mM | Dissolve in phosphate buffer. Prepare fresh before each experiment as it is prone to auto-oxidation. Protect from light.[10] |
| Test Inhibitor | Varies | Varies | Dissolve in an appropriate solvent (e.g., DMSO, ethanol, or buffer). Prepare serial dilutions to determine the IC50 value. |
| Kojic Acid (Positive Control) | e.g., 10 mM | Varies | A well-known tyrosinase inhibitor used to validate the assay.[10] Dissolve in buffer or an appropriate solvent. |
Causality Behind Experimental Choices
-
Choice of Buffer and pH: A phosphate buffer with a pH of 6.5-7.0 is commonly used as it provides a stable environment for tyrosinase activity.[14] The pH is critical as it can affect the enzyme's conformation and the charge of the substrate.[15]
-
Enzyme Concentration: The concentration of tyrosinase should be optimized to ensure a linear reaction rate over a reasonable time period. A pilot experiment with varying enzyme concentrations is recommended.[13]
-
Substrate Concentration: The concentration of L-DOPA should ideally be at or above its Michaelis-Menten constant (Km) to ensure the reaction rate is not limited by substrate availability.[16]
-
Temperature Control: Enzyme kinetics are highly sensitive to temperature fluctuations.[15] Maintaining a constant temperature (e.g., 25°C or 37°C) throughout the experiment is crucial for reproducibility.[13]
Detailed Experimental Protocols
The following protocols are designed for a 96-well microplate format, which is suitable for high-throughput screening of potential inhibitors.
Protocol for Tyrosinase Activity Assay
-
Prepare Reagents: Prepare all reagents as described in the table above.
-
Assay Plate Setup: Add the following to the wells of a 96-well plate:
-
Test Wells: 20 µL of test inhibitor dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control Wells (100% activity): 20 µL of solvent (used for the inhibitor) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Blank Wells (for substrate auto-oxidation): 20 µL of solvent + 160 µL of phosphate buffer.
-
-
Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.[17]
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction. The total volume in each well will be 200 µL.
-
Spectrophotometric Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.[10][12]
Protocol for Determining IC50 of an Inhibitor
-
Prepare a dilution series of the test inhibitor (e.g., eight concentrations).
-
Follow the tyrosinase activity assay protocol as described above, using the different concentrations of the inhibitor in the "Test Wells".
-
Include a positive control (e.g., kojic acid) at a known inhibitory concentration.[10]
Data Analysis and Interpretation
Calculation of Initial Reaction Rate
The initial reaction rate (V₀) is determined from the linear portion of the absorbance versus time plot. This is typically the first 5-10 minutes of the reaction. The slope of this linear phase represents the rate of dopachrome formation (ΔAbs/min).
Calculation of Percent Inhibition
The percentage of tyrosinase inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100 [18]
Where:
-
V₀_control is the initial reaction rate in the absence of an inhibitor.
-
V₀_inhibitor is the initial reaction rate in the presence of the inhibitor.
Determination of the IC50 Value
The IC50 value is the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity.[18] To determine the IC50 value:
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin).
-
The IC50 value is the concentration at which the curve crosses the 50% inhibition mark.[19]
Troubleshooting and Best Practices
-
High Background Absorbance: This can be due to the auto-oxidation of L-DOPA. Always prepare the L-DOPA solution fresh and protect it from light.[10]
-
Non-linear Reaction Rate: If the reaction rate is not linear, the enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration.
-
Inconsistent Results: Ensure accurate pipetting, consistent temperature control, and thorough mixing of reagents in the wells.[12]
-
Self-Validating System: The inclusion of appropriate controls is paramount for a self-validating assay.[10]
-
Negative Control (No enzyme): To measure substrate auto-oxidation.
-
Vehicle Control (No inhibitor): Represents 100% enzyme activity.
-
Positive Control (Known inhibitor): Validates the assay's ability to detect inhibition.
-
Conclusion
The experimental setup described in this application note provides a robust and reliable method for studying the catecholase activity of tyrosinase. By understanding the underlying principles of the reaction, carefully preparing reagents, and adhering to the detailed protocols, researchers can generate high-quality data for the screening and characterization of tyrosinase inhibitors. This methodology is a valuable tool in the fields of drug discovery, cosmetics, and food science.
References
-
Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (2023, January 10). Tyrosinase inhibitory activity. Retrieved from [Link]
-
Jiang, L., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. National Institutes of Health. Retrieved from [Link]
-
MDPI. (n.d.). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Retrieved from [Link]
-
García-Carmona, F., et al. (1987). Enzymatic Oxidation by Frog Epidermis Tyrosinase of 4-methylcatechol and P-Cresol. Influence of L-serine. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Tyrosinase-catalyzed oxidation of 4-substituted phenols and the.... Retrieved from [Link]
-
Characterization of Mushroom Tyrosinase Activity. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
Muñoz, J. L., et al. (1998). Kinetic study on the suicide inactivation of tyrosinase induced by catechol. PubMed. Retrieved from [Link]
-
ACS Omega. (2025, August 19). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. Retrieved from [Link]
-
ResearchGate. (2019, April 29). How do you calculate IC 50 for inhibition of tyrosinase activity?. Retrieved from [Link]
-
PLOS. (2018, December 31). Catalytic mechanism of the tyrosinase reaction toward the Tyr98 residue in the caddie protein. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A comprehensive review on tyrosinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2014, December 22). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?. Retrieved from [Link]
-
Scientist Live. (2022, June 14). Enzyme Kinetics Considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as. Retrieved from [Link]
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Procedure for diazotization and coupling reactions involving 4-nitroaniline.
Application Notes and Protocols
Topic: Synthesis of Azo Dyes via Diazotization of 4-Nitroaniline and Subsequent Azo Coupling
Document ID: AN-AZO-4NA-20260121
Abstract
This comprehensive guide provides a detailed exposition of the synthesis of azo dyes, focusing on the diazotization of 4-nitroaniline and its subsequent electrophilic coupling with an activated aromatic substrate. Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), constitute the largest and most versatile class of synthetic organic dyes, with extensive applications in textiles, printing, and analytical chemistry.[1][2] This document elucidates the underlying chemical principles, furnishes detailed, field-tested protocols, and emphasizes the critical safety procedures required when handling highly reactive diazonium intermediates. The protocols are designed to be self-validating, with explanations for each critical step to ensure reproducibility and high-yield synthesis of a representative azo dye, Para Red.
Scientific Principles and Mechanism
The synthesis is a two-stage process: (1) the conversion of the primary aromatic amine, 4-nitroaniline, into a 4-nitrobenzenediazonium salt (diazotization), and (2) the reaction of this diazonium salt with an electron-rich coupling component (azo coupling).
The Diazotization Reaction
Diazotization is the process of converting a primary aromatic amine to a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ. The typical method involves the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3]
The key mechanistic steps are as follows:
-
Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-nitroaniline's amino group acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine derivative.[5]
-
Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide, which is then protonated by the acid. The subsequent loss of a water molecule is highly favorable and results in the formation of the resonance-stabilized diazonium ion.[4][5]
Causality Insight: The entire reaction must be conducted at low temperatures (0–5 °C). Arenediazonium salts are thermally unstable because the diazonium group (-N₂⁺) is an exceptional leaving group, readily departing as dinitrogen gas (N₂), one of the most stable molecules in nature.[6][7] Elevated temperatures promote the decomposition of the diazonium salt, often leading to the formation of phenols and a significant reduction in the desired product yield.
Caption: Mechanism of Azo Coupling.
Critical Safety Protocols
Trustworthiness & Safety: The protocols described herein are robust, but safety is paramount. Diazonium salts, particularly when dry, are notoriously unstable and can be explosive . They are sensitive to heat, friction, and shock. [7][8]
-
In Situ Use: Never isolate the solid 4-nitrobenzenediazonium salt unless absolutely necessary and with appropriate containment measures. The safest practice is to prepare it in solution and use it immediately (in situ). [4][9]* Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile). * Ventilation: All procedures must be conducted in a well-ventilated chemical fume hood. * Temperature Control: Strict adherence to the 0–5 °C temperature range during diazotization is a critical safety and process control parameter. [7]* Handling Solid Diazonium Salts: If isolation is unavoidable, use plastic or ceramic spatulas. Never use metal spatulas, which can cause decomposition through friction. [7][8]* Reagent Hazards:
-
4-Nitroaniline: Highly toxic and a skin/eye irritant. [10] * Sodium Nitrite: Toxic if swallowed and a strong oxidizing agent. [10] * Acids/Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are corrosive. [10]* Quenching: Before workup, it is good practice to destroy any excess nitrous acid by adding a small amount of urea or sulfamic acid. The reaction produces nitrogen gas, carbon dioxide, and water. [11]
-
Experimental Protocols
This section details the synthesis of 1-(4-nitrophenylazo)-2-naphthol, commonly known as Para Red, a vibrant red dye.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Amount Used | Role |
| 4-Nitroaniline | 138.12 | 10.0 | 1.38 g | Primary Amine |
| Concentrated HCl (12 M) | 36.46 | ~30 | 2.5 mL | Acid Catalyst |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.72 g | Diazotizing Agent |
| 2-Naphthol | 144.17 | 10.0 | 1.44 g | Coupling Component |
| Sodium Hydroxide (NaOH) | 40.00 | ~25 | 1.0 g | Base for Coupling |
Protocol 1: Diazotization of 4-Nitroaniline
Objective: To prepare an aqueous solution of 4-nitrobenzenediazonium chloride.
Materials & Equipment:
-
100 mL Beaker, 50 mL Beaker
-
Magnetic stir plate and stir bar
-
Ice-salt bath
-
Glass stirring rod, thermometer
-
4-Nitroaniline, Concentrated HCl, Sodium Nitrite, Distilled Water
Procedure:
-
Prepare Amine Solution: In the 100 mL beaker, combine 1.38 g (10.0 mmol) of 4-nitroaniline with 15 mL of distilled water. Add 2.5 mL of concentrated HCl. Stir the mixture. Gentle heating may be required to fully dissolve the amine salt. [12]2. Cooling: Cool the resulting solution to 0 °C in an ice-salt bath with continuous magnetic stirring. The hydrochloride salt of 4-nitroaniline may precipitate as a fine slurry; this is acceptable and will react. [12]3. Prepare Nitrite Solution: In the 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization: Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirring 4-nitroaniline solution over 10-15 minutes. Crucially, monitor the temperature and ensure it does not rise above 5 °C. [13]Slow, subsurface addition is ideal.
-
Reaction Completion: After the addition is complete, continue to stir the solution in the ice bath for an additional 15 minutes to ensure the reaction proceeds to completion. The resulting solution should be clear to pale yellow and is now ready for immediate use in the coupling step.
Protocol 2: Azo Coupling with 2-Naphthol
Objective: To synthesize the azo dye Para Red by coupling the diazonium salt with 2-naphthol.
Materials & Equipment:
-
250 mL Beaker
-
Magnetic stir plate and stir bar
-
Ice bath
-
Büchner funnel and filter flask for vacuum filtration
-
2-Naphthol, Sodium Hydroxide (NaOH), Distilled Water
Procedure:
-
Prepare Coupling Solution: In the 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 20 mL of 5% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool this alkaline solution in an ice bath to below 5 °C.
-
Coupling Reaction: With vigorous stirring, slowly add the cold, freshly prepared 4-nitrobenzenediazonium chloride solution (from Protocol 1) to the cold 2-naphthol solution. [14]4. Product Formation: An intensely colored red precipitate will form immediately.
-
Reaction Completion: Continue stirring the mixture in the ice bath for 20-30 minutes to ensure complete coupling.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water to remove any inorganic salts and unreacted starting materials. [13]8. Drying & Purification: Press the solid dry on the filter paper. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield a crystalline solid. [13]The expected yield is typically high, often exceeding 90%.
Workflow and Characterization
The overall experimental process is a streamlined sequence from starting materials to the final, purified product. Post-synthesis, the identity and purity of the azo dye should be confirmed using standard analytical techniques.
Caption: Overall Synthesis Workflow for Para Red.
Characterization Methods:
-
Melting Point: A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: Look for the characteristic N=N stretch (azo group), typically weak, around 1400-1450 cm⁻¹, and strong N-O stretching bands from the nitro group. [13]* UV-Visible Spectroscopy: The extensive conjugation will result in strong absorption in the visible region, which can be used to confirm the color and for quantitative analysis. [13]* NMR Spectroscopy (¹H and ¹³C): Provides definitive structural elucidation of the final product. [13]
References
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]
-
Stevens, E. (2019, January 3). converting anilines to diazoniums ions. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2012). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
-
StuDocu. (2012, November 14). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo). Retrieved from [Link]
-
Ley, S. V., et al. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. National Center for Biotechnology Information. Retrieved from [Link]
-
Abbas, Y. Z., & Kshash, A. H. (2026, January 8). Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators. ResearchGate. Retrieved from [Link]
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
SciSpace. (n.d.). Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
PierpaLab. (2024, September 28). The preparation of Azo Violet. Retrieved from [Link]
-
Al-Rubaie, L. A. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. ResearchGate. Retrieved from [Link]
-
Ashraf, Dr. M. Z. (2020, October 14). Hydrolysis: Preparation of 4-Nitroaniline. YouTube. Retrieved from [Link]
-
ACS Publications. (n.d.). Plasmon-Driven Diazo Coupling Reactions of p-Nitroaniline via −NH2 or −NO2 in Atmosphere Environment. The Journal of Physical Chemistry C. Retrieved from [Link]
-
PW - English. (2023, January 15). In the diazotization of arylamines with sodium nitrite and hydrochloric acid, an excess of hydro.... YouTube. Retrieved from [Link]
-
Benkhaya, S., et al. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. National Center for Biotechnology Information. Retrieved from [Link]
-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Retrieved from [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
CDN. (n.d.). experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. Retrieved from [Link]
-
Sheng, M., et al. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Selim, E. A. B., et al. (2024, September 16). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Iraqi Journal of Science. Retrieved from [Link]
-
Smith, D. P., et al. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Retrieved from [Link]
-
NileRed. (2024, September 29). Making the First Azo Dye. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. Retrieved from [Link]
- Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
Sources
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Quantitative analysis of phenolic compounds using 4-(4-Nitrophenylazo)catechol.
Application Note & Protocol
A Spectrophotometric Approach to the Quantitative Analysis of Phenolic Compounds via Azo Coupling with 4-Nitrobenzenediazonium
| Introduction: The Chromogenic Gateway to Phenol Quantification
Phenolic compounds are a vast and ubiquitous class of molecules, central to disciplines ranging from pharmaceutical development and food science to environmental monitoring. Their antioxidant, antimicrobial, and signaling properties make their precise quantification a critical analytical objective. While chromatographic methods like HPLC offer high specificity, spectrophotometric assays provide a rapid, cost-effective, and accessible alternative for determining total phenolic content or quantifying specific phenolic analytes.[1][2][3]
This guide details a robust method for the quantitative analysis of phenolic compounds based on the principle of azo coupling . The core of this technique is an electrophilic aromatic substitution reaction. A diazonium salt, freshly prepared from 4-nitroaniline, acts as a weak electrophile that reacts with the activated aromatic ring of a phenol or catechol under alkaline conditions. This coupling reaction yields a highly colored and stable azo dye, whose absorbance is directly proportional to the concentration of the phenolic analyte.
The target analyte itself dictates the final product; for instance, coupling with catechol yields 4-(4-Nitrophenylazo)catechol. The foundational reagent, however, is the 4-nitrobenzenediazonium salt , generated in situ. This distinction is crucial for the successful application of the method. This document provides the scientific rationale, step-by-step protocols, and data analysis framework necessary for researchers to implement this versatile assay.
| Principle of the Method: A Two-Step Chromogenic Reaction
The quantitative determination of phenols using this method relies on a two-stage chemical process. Understanding the causality behind each stage is essential for optimizing the reaction and ensuring trustworthy results.
Stage 1: Diazotization of 4-Nitroaniline The process begins with the conversion of a primary aromatic amine, 4-nitroaniline, into a 4-nitrobenzenediazonium salt. This is achieved by reacting 4-nitroaniline with nitrous acid (HNO₂) at a reduced temperature (0–5 °C).[4][5] The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).
-
Causality: The low temperature is critical. Diazonium salts are unstable at room temperature and can readily decompose, leading to a loss of reagent and inaccurate results. The ice bath prevents this decomposition, ensuring a sufficient concentration of the diazonium salt for the subsequent coupling reaction.
Stage 2: Azo Coupling The freshly prepared 4-nitrobenzenediazonium salt is then introduced to the phenolic compound in an alkaline medium, typically achieved by adding sodium hydroxide (NaOH). The diazonium ion attacks the electron-rich phenol ring, usually at the para position relative to the hydroxyl group, forming a highly conjugated azo compound.
-
Causality: The alkaline environment is essential for two reasons. First, it deprotonates the phenolic hydroxyl group to form a much more strongly activating phenoxide ion, which accelerates the electrophilic substitution. Second, it neutralizes the acid from the diazotization step, which would otherwise inhibit the coupling. The resulting extended π-system of the azo dye is responsible for its intense color, which allows for sensitive spectrophotometric detection.[5]
Caption: The two-stage reaction pathway for phenol quantification.
| Materials and Equipment
Reagents and Chemicals
-
4-Nitroaniline (C₆H₆N₂O₂)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Phenolic Standard (e.g., Catechol, Gallic Acid, Phenol)
-
Methanol (Spectroscopic Grade)
-
Distilled or Deionized Water
Equipment
-
UV-Visible Spectrophotometer
-
Analytical Balance
-
pH Meter
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (micropipettes and glass pipettes)
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Magnetic stirrer and stir bar (optional)
| Experimental Protocols
This protocol is designed as a self-validating system, incorporating the preparation of a reagent blank and a calibration curve to ensure data integrity.
Preparation of Solutions
-
2 M Hydrochloric Acid (HCl): Slowly add 17.2 mL of concentrated HCl to approximately 80 mL of distilled water in a beaker placed in a cold water bath. Dilute to a final volume of 100 mL.
-
1% (w/v) Sodium Nitrite Solution: Dissolve 1.0 g of NaNO₂ in 100 mL of distilled water. Prepare this solution fresh daily to ensure its reactivity.
-
2 M Sodium Hydroxide (NaOH): Dissolve 8.0 g of NaOH pellets in approximately 80 mL of distilled water (caution: exothermic reaction) and dilute to 100 mL.
-
0.1% (w/v) 4-Nitroaniline Solution: Dissolve 100 mg of 4-nitroaniline in 10 mL of 2 M HCl and dilute to 100 mL with distilled water.
-
Phenolic Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the chosen phenolic standard (e.g., catechol) and dissolve it in 10 mL of methanol. Dilute to 100 mL in a volumetric flask with distilled water.
Protocol Part A: Preparation of the Diazotized Reagent
-
Pipette 10 mL of the 0.1% 4-nitroaniline solution into a 50 mL beaker or flask.
-
Place the flask in an ice bath and allow it to cool for at least 5 minutes, with occasional swirling. The temperature must be maintained between 0-5 °C.
-
Slowly add 10 mL of the pre-chilled 1% sodium nitrite solution dropwise while stirring.
-
Keep the mixture in the ice bath for an additional 5 minutes to ensure complete diazotization. This freshly prepared 4-nitrobenzenediazonium reagent must be used immediately.
Protocol Part B: Calibration Curve Construction
-
Label a series of 10 mL volumetric flasks: "Blank", "S1", "S2", "S3", "S4", "S5".
-
Using the 100 µg/mL phenolic standard stock solution, pipette the following volumes into the corresponding flasks:
-
Blank: 0 mL
-
S1: 0.2 mL (2 µg/mL final)
-
S2: 0.4 mL (4 µg/mL final)
-
S3: 0.8 mL (8 µg/mL final)
-
S4: 1.2 mL (12 µg/mL final)
-
S5: 1.6 mL (16 µg/mL final)
-
-
To each flask (including the Blank), add 1.0 mL of the freshly prepared diazotized reagent from Part A. Swirl gently.
-
To each flask, add 2.0 mL of the 2 M NaOH solution to make the medium alkaline and initiate the coupling reaction. A color change should be observed immediately.
-
Dilute each flask to the 10 mL mark with distilled water, cap, and invert several times to mix thoroughly.
-
Allow the solutions to stand for 15 minutes at room temperature for complete color development.[6]
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax). To determine λmax, scan standard S4 from 400-700 nm using the "Blank" solution as the reference. For many phenolic azo dyes, this is typically between 480-550 nm.[6]
-
Measure the absorbance of each standard (S1-S5) at the determined λmax.
Protocol Part C: Analysis of Unknown Sample
-
Prepare the unknown sample by dissolving it in a suitable solvent and diluting it with distilled water to an expected concentration within the calibration range.
-
Pipette an appropriate aliquot of the diluted unknown sample into a 10 mL volumetric flask.
-
Repeat steps 3-8 from Protocol Part B for the unknown sample.
| Data Analysis & Representative Results
The relationship between absorbance and concentration is defined by the Beer-Lambert Law. A linear calibration curve is plotted to determine the concentration of unknown samples.
-
Construct the Calibration Curve: Plot the absorbance values of the standards (S1-S5) on the y-axis against their corresponding concentrations (in µg/mL) on the x-axis.
-
Perform Linear Regression: Fit a linear trendline to the data points. The resulting equation will be in the form y = mx + c , where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. An R² value > 0.995 is indicative of good linearity.
-
Calculate Unknown Concentration: Substitute the absorbance of the unknown sample ('y') into the regression equation and solve for 'x'. Remember to account for any dilution factors used in preparing the sample.
Concentration (µg/mL) = (Absorbance - c) / m * Dilution Factor
Table 1: Representative Calibration Data (Standard: Catechol)
| Flask | Concentration (µg/mL) | Absorbance at λmax=495 nm |
| Blank | 0 | 0.000 |
| S1 | 2 | 0.155 |
| S2 | 4 | 0.310 |
| S3 | 8 | 0.625 |
| S4 | 12 | 0.930 |
| S5 | 16 | 1.245 |
| Linear Regression | y = 0.078x - 0.005 | |
| Correlation (R²) | 0.9998 |
| Comprehensive Experimental Workflow
The entire process, from initial preparation to final analysis, can be visualized as a logical flow. This ensures no step is missed and highlights critical control points.
Caption: A top-down workflow for the quantitative analysis of phenols.
| Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Reagent Blank | 1. Contaminated reagents or glassware.2. Decomposition of the diazonium reagent. | 1. Use high-purity water and thoroughly clean glassware.2. Ensure the diazotization was performed at 0-5 °C and the reagent was used immediately. |
| Low Absorbance / Poor Sensitivity | 1. Incorrect pH for coupling (not alkaline enough).2. Insufficient reaction time.3. Degraded phenolic standard. | 1. Verify the concentration and volume of NaOH added.2. Ensure the 15-minute color development time is followed.3. Prepare a fresh standard stock solution. |
| Poor Linearity (R² < 0.995) | 1. Pipetting errors.2. Concentrations are outside the linear range of the assay.3. Spectrophotometer instability. | 1. Calibrate pipettes and use proper technique.2. Adjust the concentration range of standards.3. Allow the spectrophotometer to warm up; check lamp status. |
| Poor Reproducibility | 1. Temperature fluctuations during diazotization.2. Inconsistent timing in reagent addition. | 1. Keep the diazonium reagent on ice at all times.2. Add reagents to all samples and standards in a consistent, timed manner. |
| References
-
BenchChem. (2025). Application Notes and Protocols for 4-(4-Nitrophenylazo)phenol as a Chromogenic Reagent.
-
BenchChem. (2025). An In-depth Technical Guide on the Spectral Analysis of 4-(4-Nitrophenylazo)phenol.
-
BenchChem. (2025). Properties and characteristics of 4-(4-Nitrophenylazo)phenol.
-
Horvat, M. et al. (2017). Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content. PubMed.
-
Notario, D. et al. (2012). A spectrophotometric method for the quantification of an enzyme activity producing 4-substituted phenols: determination of toluene-4-monooxygenase activity. PubMed.
-
de Souza, M. et al. (2023). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI.
-
Matic, S. et al. (2017). Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content. ResearchGate.
-
Benincasa, C. et al. (2022). Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater. PMC - NIH.
Sources
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- 2. Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing pH conditions for 4-(4-Nitrophenylazo)catechol metal complex formation.
Technical Support Center: 4-(4-Nitrophenylazo)catechol
A Senior Application Scientist's Guide to Optimizing Metal Complex Formation
Welcome to the technical support guide for this compound, a versatile chromogenic ligand for metal ion complexation and spectrophotometric analysis. This document provides in-depth technical insights, troubleshooting advice, and validated protocols designed for researchers and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring your success in optimizing the crucial parameter of pH for robust and reproducible metal complex formation.
Section 1: Foundational Scientific Principles
Before troubleshooting, it is essential to understand the mechanism. The formation of a stable metal complex with this compound is critically dependent on the pH of the solution. This dependency is rooted in the chemical nature of the catechol moiety.
The Indispensable Role of Deprotonation
The this compound ligand coordinates with metal ions primarily through the two adjacent hydroxyl groups on the catechol ring. However, in their protonated state (-OH) at acidic or neutral pH, these groups are poor electron donors. For chelation to occur efficiently, these hydroxyl groups must be deprotonated to form a catecholate dianion (-O⁻). This dianion is a significantly more potent Lewis base, readily donating its electron pairs to form strong coordinate bonds with a positively charged metal cation.
The pH governs this essential deprotonation equilibrium. As the pH of the solution increases, the equilibrium shifts towards the deprotonated, active form of the ligand, thereby promoting metal complex formation.[1][2][3] In fact, the very act of complexation with a metal ion can facilitate this deprotonation, allowing complexes to form at pH values lower than the pKa of the free ligand.[1][2] This interplay between pH, ligand deprotonation, and metal ion availability is the central principle for optimizing your experiments.
Caption: Ligand deprotonation is essential for metal complexation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the formation of this compound metal complexes in a direct question-and-answer format.
Q1: I've mixed my metal salt solution with the ligand, but I don't see the expected color change, indicating no complex formation. What went wrong?
A1: The most probable cause is suboptimal pH.
-
pH is too low: Your solution is likely too acidic. In this state, the catechol hydroxyl groups are fully protonated and cannot effectively chelate the metal ion. You must increase the pH to facilitate deprotonation.
-
Incorrect Reagent Concentration: Verify the concentrations of your stock solutions. A significant dilution error could result in a complex concentration that is below the visual or spectrophotometric detection limit.
-
Ligand Purity: Ensure the this compound ligand is pure. Impurities can interfere with the complexation process.
Q2: How do I systematically determine the optimal pH for a new metal ion I am studying?
A2: The optimal pH must be determined empirically for each specific metal ion. The recommended procedure is a pH screening assay . This involves preparing a series of buffered solutions across a wide pH range (e.g., pH 2 to 12), each with identical concentrations of the metal ion and ligand.[4][5] The absorbance of the resulting complex is measured at its maximum wavelength (λmax). The pH that yields the highest absorbance is the optimum for complex formation under those conditions. A detailed protocol for this is provided in Section 3.
Q3: As I increase the pH, I see the desired color develop, but then a precipitate forms and the color fades. What is happening?
A3: This is a classic case of competing equilibria. The initial color development signifies the formation of your desired metal-ligand complex as the pH becomes more favorable. However, as the pH continues to rise into a strongly alkaline range, the concentration of hydroxide ions (OH⁻) increases significantly. These hydroxide ions will compete with your ligand to coordinate the metal ion, leading to the precipitation of insoluble metal hydroxides (e.g., Cu(OH)₂, Fe(OH)₃).[6] You have surpassed the optimal pH window. The ideal pH is one that is high enough to deprotonate the catechol but not so high as to cause metal hydroxide precipitation.
Q4: I've noticed that the peak wavelength of my complex (λmax) shifts as I change the pH. Why does this occur?
A4: A shift in λmax with changing pH often indicates the existence of multiple complex species in equilibrium.[4][7] For instance, at a lower pH, you might form a protonated complex where the metal is chelated but the ligand retains a proton elsewhere (often denoted as [M-LH]ⁿ⁺). At a higher pH, a fully deprotonated species ([M-L]ⁿ⁺) may become dominant.[6] Each of these species can have a unique electronic structure and thus a different λmax. Studying these shifts can provide valuable information about the pKa values of the complex itself.
Q5: Are all buffer systems suitable for controlling the pH in my experiment?
A5: No, the choice of buffer is critical. You must avoid buffer systems whose components can act as competing chelating agents.
-
Avoid: Citrate and, in some cases, phosphate buffers, as they can coordinate with metal ions and interfere with the formation of your intended complex.
-
Recommended: Buffers such as acetate, borate, or universal buffer systems (like Britton-Robinson) are generally preferred as they are less likely to compete for the metal ion.[4][8] Always run a control containing the metal ion and the buffer (without the primary ligand) to ensure no interaction is occurring.
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound Ligand
This protocol outlines the standard two-step synthesis involving diazotization and azo coupling.
Step 1: Diazotization of 4-Nitroaniline
-
In a 100 mL beaker, dissolve 1.38 g of 4-nitroaniline in 10 mL of 3M HCl, warming gently if necessary. Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 0.70 g of sodium nitrite (NaNO₂) in 5 mL of cold water.
-
While maintaining the temperature between 0-5 °C, add the sodium nitrite solution dropwise to the stirred 4-nitroaniline solution. The formation of the 4-nitrobenzenediazonium salt intermediate is indicated by a clear, pale-yellow solution. Keep this solution in the ice bath for immediate use.
Step 2: Azo Coupling
-
In a 250 mL beaker, dissolve 1.10 g of catechol in 15 mL of 2M NaOH solution. Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold catechol solution.
-
A deep-colored precipitate of this compound will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator. The product can be further purified by recrystallization from ethanol.
Protocol 2: Spectrophotometric pH Optimization Workflow
This protocol provides a systematic method for determining the optimal pH for complex formation.
Caption: Experimental workflow for pH optimization of complex formation.
Quantitative Data Summary
The optimal pH for complex formation is highly dependent on the specific metal ion due to differences in Lewis acidity, ionic radius, and the stability of corresponding metal hydroxides. While the exact pH should always be determined experimentally, the following table provides literature-derived starting points for different metal-azo dye complexes.
| Metal Ion | Ligand Type | Optimal pH Range | Wavelength (λmax) | Reference |
| Mercury (II) | Azo Ligand | 5.0 - 8.0 | ~460-520 nm | [4][5] |
| Copper (II) | Azo Ligand | 9.0 - 12.0 | ~480-495 nm | [4][9] |
| Iron (III) | 4-Nitrocatechol | ~6.7 | ~464 nm | [7] |
| Zinc (II) | Azo Ligand | ~9.2 | ~520 nm | [8] |
| Cr (III) | Catechol-based | Highly Stable up to pH 10 | Varies | [6] |
Note: The ligand in the references may not be identical to this compound, but the general principles of pH dependence for azo-catechol type ligands are transferable.
References
- Effect of the pH and heat on the stability and spectral properties of mercury (II) and copper (II) azo complexes. (2025).
-
Dangi, A., et al. (2024). A pH Responsive and Selective Complex Formation Analysis of Catechol based Dipodal Chelator ligand N1,N3-bis. Oriental Journal of Chemistry, 40(1), 274-280. [Link]
-
Wang, Z., et al. (2022). Unravelling the effects of complexation of transition metal ions on the hydroxylation of catechol over the whole pH region. Journal of Environmental Sciences, 115, 266-276. [Link]
-
Wang, Z., et al. (2022). Unravelling the effects of complexation of transition metal ions on the hydroxylation of catechol over the whole pH region. PubMed. [Link]
-
Metal chelation and radical scavenging ability of catechin: spectroscopic and pulse radiolysis studies. CNR-IRIS. [Link]
-
Metal complexes of Proline-Azo Dyes, Synthesis, Characterization, Dying Performance and Antibacterial Activity Studies. Oriental Journal of Chemistry. [Link]
-
El-Sonbati, A. Z., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. National Center for Biotechnology Information. [Link]
-
Catechol derivatives and metal cations used for the 18 O labeling study. ResearchGate. [Link]
-
Effect of pH on complexes of Figure (2). ResearchGate. [Link]
-
Effect of the pH and heat on the stability and spectral properties of mercury (II) and copper (II) azo complexes. ResearchGate. [Link]
-
Catechol Redox Induced Formation of Metal Core-Polymer Shell Nanoparticles. National Center for Biotechnology Information. [Link]
-
Site‐Selective Coordination Assembly of Dynamic Metal‐Phenolic Networks. National Center for Biotechnology Information. [Link]
-
Georgieva, M., et al. (2022). A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride. MDPI. [Link]
-
Qin, Z., et al. (2013). Mechanics of metal-catecholate complexes: The roles of coordination state and metal types. National Center for Biotechnology Information. [Link]
-
de Souza, C. D., et al. (2003). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. SciELO. [Link]
- CN102976957A - Method for preparing 4-amino catechol.
- US6080895A - Process of producing catechol derivatives.
-
González-Sebastián, L., et al. (2010). Solvent and pH effects on the redox behavior and catecholase activity of a dicopper complex with distant metal centers. PubMed. [Link]
-
McKay, G., et al. (2019). Spectrophotometric method for simultaneous measurement of zinc and copper in metalloproteins using 4-(2-pyridylazo)resorcinol. PubMed. [Link]
-
Catechol derivatives of Group 4 and 5 compounds. ResearchGate. [Link]
-
Spectrophotometric Determination of Copper(II) with 4-(2-Pyridylazo)-resorcinol Disodium in Pharmaceuticals. Jamal Research Journal of Chemistry. [Link]
-
Simultaneous spectrophotometric determination of metal ions with 4-(pyridyl-2-azo)resorcinol (PAR). ResearchGate. [Link]
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- 9. asianpubs.org [asianpubs.org]
Troubleshooting unexpected color changes in 4-(4-Nitrophenylazo)catechol solutions.
Welcome to the technical support center for 4-(4-Nitrophenylazo)catechol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected color changes in solutions of this versatile chromogenic compound. Here, we provide in-depth technical guidance in a direct question-and-answer format, grounded in scientific principles to ensure the integrity and success of your experiments.
Troubleshooting Guide: Unexpected Color Changes
This section addresses specific issues you may encounter during your experiments with this compound. Each problem is followed by a detailed explanation of the probable causes and a step-by-step protocol for resolution.
Issue 1: My solution of this compound is a different color than expected.
Probable Cause 1: pH of the Solution
The color of this compound is highly dependent on the pH of the solution due to the presence of two acidic hydroxyl groups on the catechol ring. The molecule can exist in different protonated states, each with a distinct color. A related compound, 4-(4-nitrophenylazo)resorcinol, is yellow at a pH below 11 and purple above pH 13.[1] Similarly, this compound will exhibit significant color shifts with changes in pH. The pKa values of the hydroxyl groups in the catechol moiety are critical in determining these color transitions. For instance, the computationally and experimentally determined pKa of 4-nitrocatechol provides insight into the acidity of the catechol ring in your compound.[2]
Troubleshooting Steps:
-
Measure the pH: Use a calibrated pH meter to accurately determine the pH of your this compound solution.
-
Adjust the pH: If the pH is not within the desired range for your experiment, adjust it carefully using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Add the acid or base dropwise while monitoring the pH.
-
Use a Buffer: For experiments requiring a stable color, prepare your solutions using a buffer system appropriate for the target pH range.
Probable Cause 2: Solvent Polarity
The polarity of the solvent can influence the electronic transitions of the dye molecule, leading to color variations. 4-(4-Nitrophenylazo)phenol, a similar compound, is soluble in polar organic solvents like ethanol and acetone.[3] The exact absorption maximum (λmax) and, consequently, the perceived color can shift depending on the solvent used.
Troubleshooting Steps:
-
Record the Solvent: Always document the solvent used to prepare your solutions.
-
Maintain Consistency: Use the same solvent for all related experiments, including blanks and standards, to ensure color consistency.
-
Consult Spectral Data: If available, refer to UV-Vis spectral data for this compound in different solvents to anticipate the expected color. A related compound, 4-(4-Nitrophenylazo)phenol, shows a significant red shift in its UV-Visible absorption upon deprotonation of the phenolic hydroxyl group.[4]
Issue 2: The color of my this compound solution is fading or changing over time.
Probable Cause 1: Degradation of the Azo Dye
Azo dyes can be susceptible to degradation, especially when exposed to light, strong oxidizing agents, or extreme temperatures.[3] This degradation often involves the cleavage of the azo bond (-N=N-), leading to the formation of colorless or differently colored aromatic amines and phenols.
Troubleshooting Steps:
-
Protect from Light: Store your this compound solutions in amber vials or protect them from direct light to prevent photodegradation.
-
Avoid Strong Oxidizers: Ensure your experimental setup is free from strong oxidizing agents (e.g., hydrogen peroxide, permanganate) unless they are a deliberate part of the reaction being studied. The catechol moiety is also susceptible to oxidation, which can generate reactive oxygen species.[5]
-
Control Temperature: Avoid exposing the solution to high temperatures for extended periods.
Probable Cause 2: Oxidative Cleavage of the Catechol Ring
The catechol portion of the molecule can undergo oxidative cleavage, especially in the presence of certain metal ions and oxygen.[6] This process breaks open the aromatic ring, leading to a loss of conjugation and a change in color.
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure your solvents are free from trace metal ion contaminants.
-
Consider Inert Atmosphere: For highly sensitive experiments, consider preparing and handling your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 3: I observe a different color when my sample containing metal ions is added to the this compound solution.
Probable Cause: Complex Formation with Metal Ions
The catechol group is a well-known chelating agent that can form colored complexes with various metal ions.[7] The formation of these complexes alters the electronic structure of the dye, resulting in a color change. For example, iron (III) forms complexes with catechol.[8]
Troubleshooting Steps:
-
Identify Potential Metal Ions: Determine if your sample contains metal ions that could interact with the catechol moiety.
-
Use a Masking Agent: If the metal ion interference is undesirable, consider adding a masking agent (e.g., EDTA) to chelate the metal ions and prevent them from binding to the this compound, provided it does not interfere with your primary reaction.
-
Utilize as a Sensor: Alternatively, this color change can be harnessed for the colorimetric detection of specific metal ions.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a this compound solution?
The color of a this compound solution is pH-dependent. In acidic to neutral conditions, it is expected to be yellow. As the pH becomes more alkaline, the solution will transition to a deeper color, likely orange to red or purple, due to the deprotonation of the catechol's hydroxyl groups. A similar compound, 4-(4-nitrophenylazo)resorcinol, is yellow below pH 11 and purple above pH 13.[1]
Q2: How should I prepare a stable stock solution of this compound?
It is recommended to prepare a stock solution in a high-purity polar organic solvent, such as ethanol or methanol, where it has better solubility.[3] Store the stock solution in a tightly sealed amber vial in a cool, dark place. For aqueous experiments, dilute the stock solution into the appropriate buffer just before use.
Q3: Can I use this compound for quantitative colorimetric analysis?
Yes, you can. However, it is crucial to control the pH of the assay solution with a suitable buffer. You will also need to generate a standard curve with known concentrations of the analyte under the exact same conditions (pH, solvent, temperature) as your unknown samples.
Q4: What are the likely degradation products of this compound?
Degradation can occur through two primary pathways:
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Reductive Cleavage: The azo bond can be cleaved to form 4-nitroaniline and 4-aminocatechol.
-
Oxidative Degradation: The catechol ring can be oxidized and potentially cleaved, leading to a variety of smaller, often colorless, organic molecules.[9] The azo bond can also be cleaved under oxidative conditions.
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
-
Accurately weigh 10 mg of this compound powder.
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Dissolve the powder in 100 mL of absolute ethanol to prepare a 100 µg/mL stock solution.
-
Store this stock solution in an amber bottle at 4°C.
-
For aqueous applications, dilute the stock solution in the desired buffer to the final working concentration immediately before use.
Protocol 2: pH-Dependent Colorimetric Analysis
-
Prepare a series of buffers with pH values ranging from 4 to 12.
-
Create a working solution of this compound by diluting the ethanolic stock solution into each buffer to a final concentration of 10 µg/mL.
-
Measure the UV-Vis spectrum of each solution from 300 to 700 nm using the respective buffer as a blank.
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Record the λmax and the absorbance at the λmax for each pH.
-
Plot the absorbance at the λmax versus the pH to observe the color transition range.
Data Presentation
| pH | Observed Color | λmax (nm) (Anticipated) |
| 4 | Yellow | ~380-420 |
| 7 | Yellow-Orange | ~420-480 |
| 10 | Orange-Red | ~480-550 |
| 12 | Red-Purple | >550 |
Note: The λmax values are anticipated based on the behavior of similar azo dyes and will need to be experimentally confirmed.
Visualizations
Chemical Structures and Acid-Base Equilibrium
Caption: Acid-base equilibrium of this compound.
Troubleshooting Workflow for Color Changes
Caption: Troubleshooting workflow for unexpected color changes.
References
-
An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. Available at: [Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Applied Materials & Interfaces. Available at: [Link]
-
Catalytic oxidative cleavage of catechol by a non-heme iron(iii) complex as a green route to dimethyl adipate. Chemical Communications. Available at: [Link]
-
Synthesis and evaluation of catecholase activities of metal complexes of 1,4-substituted piperazine Mannich base of 4-acetamidopheno. Turkish Journal of Chemistry. Available at: [Link]
-
Equilibrium Studies of Iron (III) Complexes with Either Pyrazine, Quinoxaline, or Phenazine and Their Catecholase Activity in Methanol. Molecules. Available at: [Link]
-
Sustainable oxidative cleavage of catechols for the synthesis of muconic acid and muconolactones including lignin upgrading. Green Chemistry. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic oxidative cleavage of catechol by a non-heme iron(iii) complex as a green route to dimethyl adipate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. mdpi.com [mdpi.com]
- 9. Sustainable oxidative cleavage of catechols for the synthesis of muconic acid and muconolactones including lignin upgrading - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Improving the stability and shelf-life of 4-(4-Nitrophenylazo)catechol reagents.
Welcome to the technical support center for 4-(4-Nitrophenylazo)catechol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and shelf-life of this vital reagent. Our goal is to empower you with the scientific understanding and practical solutions to ensure the reliability and reproducibility of your experiments.
Introduction: The Challenge of Stability
This compound is a versatile chromogenic substrate used in a variety of biochemical assays. Its structure, featuring a reactive catechol moiety and an azo group, makes it an excellent indicator, but also renders it susceptible to degradation. Understanding the inherent instability of this molecule is the first step toward mitigating it. The primary modes of degradation are oxidation of the catechol group and cleavage of the azo bond, both of which can be accelerated by environmental factors. This guide will provide you with the expertise to control these factors and maximize the stability and shelf-life of your this compound reagents.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions about handling and storing this compound.
Q1: What are the primary factors that cause this compound to degrade?
A1: The stability of this compound is primarily influenced by four factors:
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pH: The catechol moiety is highly susceptible to oxidation, a process that is significantly accelerated in neutral to basic conditions.[1] Acidic pH (around 3-4) generally improves the stability of catechols in solution.[1]
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Light: Exposure to UV or even ambient light can induce photodegradation of the azo group, leading to a loss of color and functionality.[2][3]
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Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including oxidation and thermal decomposition of the azo bond.[2][3]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen in the solvent, will directly lead to the oxidation of the catechol group to form highly reactive quinones.[1][2][3]
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life is highly dependent on the form and storage conditions:
-
Solid Form: When stored as a dry powder in a tightly sealed container, protected from light and moisture in a cool, dark place, this compound is relatively stable, with some suppliers suggesting an indefinite shelf-life under optimal conditions.[2][4]
-
In Solution: The shelf-life in solution is significantly shorter and depends on the solvent, pH, temperature, and exposure to light and oxygen. Unstabilized aqueous solutions can degrade within hours or days, while solutions in anhydrous, deoxygenated organic solvents like DMSO or ethanol, stored at low temperatures, can last for several weeks to months.
Q3: My solution of this compound has changed color. What does this mean?
A3: A color change is a clear indicator of degradation.[3] The vibrant color of the reagent is due to the extended conjugated system of the azo group.[2] When the molecule degrades, either through cleavage of the azo bond or oxidation of the catechol ring, this conjugated system is disrupted, leading to a change in the absorption spectrum and a visible color change, often a fading of the original color.
Q4: Can I store solutions of this compound in the freezer?
A4: Yes, freezing can significantly extend the shelf-life of this compound solutions, particularly when dissolved in organic solvents like DMSO or ethanol. However, it is crucial to use anhydrous solvents to prevent the formation of ice crystals which can concentrate the reagent and potentially accelerate degradation. For aqueous solutions, flash-freezing in liquid nitrogen and storing at -80°C is preferable to slow freezing in a standard freezer. Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen, promoting degradation. Aliquoting the solution into smaller, single-use volumes is highly recommended.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Rapid Degradation of Working Solutions
Symptom: Your this compound working solution loses its characteristic color much faster than expected, leading to inconsistent assay results.
Root Cause Analysis: This is most commonly due to oxidation of the catechol moiety, which is highly sensitive to pH and the presence of dissolved oxygen.
Workflow for Troubleshooting Rapid Degradation:
Caption: Troubleshooting workflow for rapid degradation of this compound solutions.
Detailed Explanation:
-
pH is Critical: The catechol group is significantly more stable at a slightly acidic pH.[1] If your buffer system is neutral or alkaline, the rate of autoxidation will be high. Adjusting the pH to a range of 4 to 5.5 can dramatically slow down this process.
-
Oxygen is the Enemy: Dissolved oxygen in your solvent is a primary driver of catechol oxidation.[1] Deoxygenating your solvents by sparging with an inert gas like nitrogen or argon before preparing your stock solution is a crucial step.
-
Antioxidants are Your Allies: The addition of a mild reducing agent, or antioxidant, can protect the catechol from oxidation. Ascorbic acid (Vitamin C) is an excellent and cost-effective choice. It will preferentially be oxidized, thereby sparing the this compound.
Issue 2: Reagent Precipitation in Buffer
Symptom: Upon adding your this compound stock solution (typically in an organic solvent like DMSO or ethanol) to an aqueous buffer, a precipitate forms.
Root Cause Analysis: this compound has limited aqueous solubility.[2] When a concentrated stock in an organic solvent is diluted into a buffer where it is less soluble, it can crash out of solution.[5]
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for reagent precipitation in buffer.
Detailed Explanation:
-
Solubility Limits: Be mindful of the final concentration of this compound in your aqueous assay buffer. If you are observing precipitation, the simplest solution is often to lower the final concentration.
-
Co-solvents: Including a small percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous buffer can significantly improve the solubility of the reagent and prevent precipitation. However, always verify that this concentration of organic solvent does not affect your experimental system (e.g., enzyme activity).
-
pH and Solubility: The pH of the buffer can influence the solubility of the reagent. Experiment with slight adjustments to the buffer's pH to find the optimal conditions for solubility without compromising your assay's performance.
Issue 3: High Background in Colorimetric Assays
Symptom: Your assay exhibits a high background signal (high absorbance in the negative control wells), reducing the dynamic range and sensitivity of your measurements.
Root Cause Analysis: High background can be caused by several factors, including non-specific binding of the reagent, intrinsic color of the sample, or interference from other components in the assay.
Workflow for Troubleshooting High Background:
Sources
How to avoid interference from other ions in metal detection assays.
Troubleshooting Guide: Avoiding Interference from Other Ions
Welcome to the Technical Support Center for our advanced metal detection assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to ionic interference during their experiments. As Senior Application Scientists, we have compiled this resource based on extensive in-house expertise and established scientific principles to ensure the accuracy and reliability of your results.
Introduction to Ionic Interference
In any metal detection assay, the presence of non-target ions in the sample matrix can significantly impact the accuracy of your measurements. These interfering ions can compete with the target metal ion for the detection probe, quench the signal, or form precipitates, leading to either false positives or false negatives. Understanding and mitigating these effects is crucial for obtaining reliable data. This guide provides in-depth solutions to common interference issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay is showing inconsistent results for my target metal. How can I determine if ionic interference is the cause?
A: Inconsistent results are a classic sign of matrix effects, where components of your sample interfere with the detection of the analyte. To confirm if ionic interference is the culprit, you can perform a spike and recovery experiment.
Principle of Spike and Recovery: This technique involves adding a known concentration of your target metal analyte (the "spike") to your sample and measuring the response. The recovery is the percentage of the spike that is detected by the assay. A low recovery suggests that something in your sample matrix is suppressing the signal, while a recovery significantly over 100% indicates an enhancement effect.
Experimental Protocol: Spike and Recovery Analysis
-
Prepare Samples: Aliquot your sample into two separate tubes.
-
Spike: To one tube, add a known concentration of the target metal standard. The concentration of the spike should be high enough to be detected but not so high that it saturates the assay. A good starting point is to aim for a spike that doubles the expected endogenous concentration.
-
Control: To the second tube, add an equal volume of the same diluent used for the spike standard (this is your unspiked sample).
-
Assay: Run both the spiked and unspiked samples in your metal detection assay according to the standard protocol.
-
Calculate Recovery: Use the following formula to calculate the percent recovery:
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Concentration of Spike] x 100
Interpretation of Results: A recovery rate between 80-120% is generally considered acceptable, although this can vary depending on the assay and regulatory guidelines. If your recovery falls outside this range, it strongly indicates the presence of interfering ions.
Q2: I suspect interference from other metal ions in my sample. How can I selectively measure my target metal?
A: The most effective way to handle interference from other metal ions is to use a masking agent .
Mechanism of Masking Agents: Masking agents are chemicals that form stable complexes with interfering ions, preventing them from reacting with your detection probe.[1][2] An ideal masking agent binds strongly to the interfering ion(s) but not to the analyte of interest.[2]
Workflow for Using Masking Agents
Caption: Workflow for using a masking agent to prevent ionic interference.
Common Masking Agents and Their Targets:
| Masking Agent | Common Interfering Ions Masked | Target Analytes (Examples) |
| Cyanide (KCN, NaCN) | Ag+, Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺[2][3][4] | Pb²⁺, Mg²⁺, Al³⁺, Ca²⁺[3][5] |
| Triethanolamine | Al³⁺, Fe³⁺, Mn²⁺ | Ca²⁺, Mg²⁺ |
| Fluoride (NaF, NH₄F) | Al³⁺, Fe³⁺, Ti⁴⁺, Ca²⁺, Mg²⁺ | Cu²⁺ |
| Thiosulfate (Na₂S₂O₃) | Cu²⁺, Ag⁺, Hg²⁺ | Zn²⁺, Pb²⁺ |
| 2,3-Dimercapto-1-propanol | Pb²⁺, Cd²⁺, Hg²⁺, As³⁺ | Zn²⁺ |
Note: The choice of masking agent is highly dependent on the specific ions present in your sample and your target analyte.
Protocol for Masking Agent Optimization:
-
Identify Potential Interferences: Based on your sample source, identify the most likely interfering ions.
-
Select a Masking Agent: Choose a masking agent from the table above that is known to complex with the interfering ions but not your target metal.
-
Determine Optimal Concentration: Titrate the masking agent into your sample matrix (without the detection probe) and measure the signal from a known concentration of the interfering ion using a suitable method. The optimal concentration is the point at which the signal from the interfering ion is minimized.
-
Validate with Target Analyte: Confirm that the chosen concentration of the masking agent does not suppress the signal from your target metal.
Sometimes, it is necessary to release a masked ion for sequential analysis. This process is called demasking . For example, a formaldehyde/acetone mixture can be used to demask zinc from its cyanide complex.[4]
Q3: Can adjusting the pH of my sample help in reducing interference?
A: Absolutely. Adjusting the pH is a powerful and cost-effective method for controlling the selectivity of your metal detection assay.
The Role of pH in Metal Ion Detection: The pH of the solution influences the charge of both the chelating groups on the detection probe and the metal ions themselves.[6] By optimizing the pH, you can selectively favor the binding of your target metal ion over interfering ions. Many metal ions precipitate as hydroxides at specific pH values, which can also be used as a separation technique.[7]
pH-Dependent Metal Ion Behavior
Caption: The effect of pH on metal ion availability and detection.
General Guidelines for pH Adjustment:
| pH Range | Effect | Application |
| Acidic (pH < 6) | Minimizes hydrolysis and precipitation of many metal ions.[7] Can increase competition from protons (H⁺) for binding sites. | Useful for keeping metals like Fe³⁺ and Al³⁺ in solution, but may decrease the sensitivity for others. |
| Neutral (pH 6-8) | Optimal for many biological assays. Risk of precipitation for some metal ions. | A good starting point for many assays, but careful optimization is needed. |
| Alkaline (pH > 8) | Promotes the precipitation of many interfering metal hydroxides. | Can be used to remove interfering ions like Fe³⁺ and Al³⁺ before analysis. |
Protocol for pH Optimization:
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range and does not interact with your target metal or assay components.
-
pH Titration: Prepare a series of your samples and adjust the pH of each to a different value within a relevant range (e.g., from pH 4 to 10 in increments of 1 pH unit).
-
Assay Performance: Run your metal detection assay on each of the pH-adjusted samples.
-
Signal-to-Noise Ratio: Plot the signal intensity for your target metal against the pH. Also, run a parallel experiment with a known interfering ion. The optimal pH will be the one that provides the highest signal for your target analyte while minimizing the signal from the interfering ion.
Q4: My sample matrix is very complex (e.g., biological fluids, soil extracts). What other strategies can I employ?
A: For highly complex matrices, a single approach may not be sufficient. Here are some advanced strategies:
1. Standard Addition Method: This method is particularly useful when the sample matrix is unknown or varies between samples.[8] It corrects for "rotational" matrix effects, which alter the slope of the calibration curve.[9]
Principle of Standard Addition: Instead of creating a separate calibration curve, known amounts of the target analyte are added directly to aliquots of the sample.[8][10] This ensures that the standards experience the same matrix effects as the analyte in the original sample.[10][11] The signal is then plotted against the concentration of the added analyte, and the original concentration is determined by extrapolating the line back to the x-intercept.
Workflow for Standard Addition
Caption: Standard addition method workflow.
2. Sample Pre-treatment and Separation: Physically removing interfering ions before the assay can be a very effective strategy.
-
Precipitation: As mentioned in the pH section, you can adjust the pH to selectively precipitate interfering metal hydroxides. Other anions like oxalate, tartrate, and phosphate can also cause interference and can be removed through specific precipitation procedures.[12][13]
-
Ion-Exchange Chromatography: This technique separates ions based on their affinity for a charged stationary phase. It can be used to remove interfering cations or anions from the sample.[14]
-
Chromatographic Separation: Techniques like paper chromatography or thin-layer chromatography can be used to separate different metal ions before detection.[15][16][17][18][19]
3. Speciation Analysis: In some cases, the total concentration of a metal is not as important as the concentration of its different chemical forms or species, as toxicity and reactivity can vary.[20][21] Techniques like coupling ion chromatography with ICP-MS (IC-ICP-MS) can separate and quantify these different species, effectively eliminating interference from other forms of the same element.[20]
Concluding Remarks
Ionic interference is a multifaceted challenge in metal detection assays. A systematic approach, beginning with the identification of the interference through spike and recovery experiments, is key to resolving these issues. The choice of mitigation strategy—be it the use of masking agents, pH adjustment, the standard addition method, or sample pre-treatment—will depend on the specific nature of your sample matrix and target analyte. We encourage you to use this guide as a starting point for optimizing your assays and to contact our technical support team for further assistance with specific applications.
References
- Masking and demasking reagents in Complexometric titration - Pharmacy Infoline. (n.d.).
- Video: Masking and Demasking Agents - JoVE. (2024, April 4).
- Masking Agent (Hadiqa Aziz) | PDF | Ethylenediaminetetraacetic Acid | Titration - Scribd. (n.d.).
- Standard addition - Wikipedia. (n.d.).
- Standard Addition Procedure in Analytical Chemistry - AlpHa Measure. (2023, March 23).
- Review—Ion Interference and Elimination in Electrochemical Detection of Heavy Metals Using Anodic Stripping Voltammetry - ResearchGate. (2025, November 18).
- The role of Chelating Agents in metal finishing | PAVCO. (n.d.).
- A pH‐Based Single‐Sensor Array for Discriminating Metal Ions in Water - PMC - NIH. (2022, April 7).
- Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC. (n.d.).
- Separation of Interfering Radicals | PDF - Scribd. (n.d.).
- Thin Layer Chromatographic Separation of Toxic Heavy Metal Ions - Scholars Research Library. (n.d.).
- 6.4B: Accounting for Matrix Effects - Chemistry LibreTexts. (2023, March 16).
- Elemental Speciation Analysis | Thermo Fisher Scientific - US. (n.d.).
- Selective and Precise Photometric Titration of Metal Using Masking Agents Part Ill.* Determination of Calcium, Lead and Zinc in - RSC Publishing. (n.d.).
- Standard additions: myth and reality - The Royal Society of Chemistry. (n.d.).
- How does Standard Addition work? : r/chemistry - Reddit. (2023, September 1).
- Overcoming analytical interference in trace element analysis of spessartine - Benchchem. (n.d.).
- Metal Ions Separation Via Paper Chromatography: Enhanced Methods Using Eluting Solutions. (2023, November 7).
- Effect of pH on metal adsorption. | Download Scientific Diagram - ResearchGate. (n.d.).
- Speciation Analysis Method of Heavy Metals in Organic Fertilizers: A Review - MDPI. (n.d.).
- Investigation into Alternative Sample Preparation Techniques for the Determination of Heavy Metals in Stationary Source Emission Samples Collected on Quartz Filters - MDPI. (n.d.).
- What Are Common Interferences In ICP-MS? - Chemistry For Everyone - YouTube. (2025, July 10).
- Interfering radicals in qualitative analysis | PPTX - Slideshare. (n.d.).
- The main mechanisms of ion interference in ASV detection. - ResearchGate. (n.d.).
- Paper Chromatography: Separation of mixtures of ions (Pb2+ & Ag+) by Paper Chromatographic Technique - WikiEducator. (n.d.).
- ICP MS Construction principles and interference | Universal Lab Blog. (2025, March 2).
- Thin Layer Chromatographic Separation of Cr(VI), Cr(III), Ni(II), Co(II), Cu(II), Fe(III), Zn(II) and Mo(VI) Toxic Metal Ions. - RJPBCS. (n.d.).
- The pH effect on the detection of heavy metals in wastewater by laser-induced breakdown spectroscopy coupled with a phase transformation method - Journal of Analytical Atomic Spectrometry (RSC Publishing). (n.d.).
- Paper Chromatography: Separating and Identifying Metal Ions - InterChemNet. (n.d.).
- SAMPLE PREPARATION TECHNIQUES IN TRACE ELEMENT ANALYSIS BY X-RAY EMISSION SPECTROSCOPY - INIS-IAEA. (n.d.).
- Novel thiosemicarbazone UV-vis chemosensor for dual pH-orthogonal detection of Fe3+ and Ag+ - RSC Publishing. (n.d.).
- Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. (n.d.).
- Sequential speciation analysis of heavy metals on suspended particulate matter in water using electrochemical mass spectrometry - RSC Publishing. (2023, February 10).
- Removal of Traces of Metals from Reagents - Chempedia - LookChem. (n.d.).
- What are some techniques and methods for correcting or compensating for interferences in plasma spectral analysis? | ResearchGate. (2023, September 7).
- 6.4A: Chemical Interferences - Chemistry LibreTexts. (2023, March 16).
- Reducing the Impact of Spectral Interferences on the Determination of Precious Metals in Complex Geological Matrices Using DRC ICP-MS | Spectroscopy Online. (n.d.).
- How do limitations in multi-element analysis impact the comprehensive understanding of heavy metal interactions in a given environment? | ResearchGate. (2024, January 18).
- How to Reduce Interferences in FAAS Measurements - Drawell. (n.d.).
- ICP-MS vs. AAS - Which Technique to Choose - Drawell. (n.d.).
- Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review | ACS Omega - ACS Publications. (2024, June 5).
- Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook - ACS Publications. (n.d.).
- Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials - MDPI. (n.d.).
- ICP-MS Masterclass – Understanding Matrix Interferences and strategies for dealing with them - YouTube. (2022, March 18).
- Elemental Analysis:ICP OES and ICP MS - YouTube. (2024, November 12).
- The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments - PubMed. (n.d.).
- Chelating Agents in Soil Remediation: A New Method for a Pragmatic Choice of the Right Chelator - Frontiers. (2020, November 1).
- Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - NIH. (n.d.).
- Influence of Ion Chelating Agents with Different Chelating Abilities on the Properties and Microstructure of Cement-Based Materials - MDPI. (n.d.).
- Chelators in the lab: EDTA & EGTA biochemistry - YouTube. (2022, September 19).
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Technical Support Center: Enhancing Spectrophotometric Sensitivity with Azo Dyes
Welcome to the technical support center for spectrophotometric analysis using azo dyes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the full potential of these powerful chromogenic reagents. Here, we address common challenges, explain the science behind the solutions, and provide actionable protocols to enhance the sensitivity and reliability of your assays.
Frequently Asked Questions (FAQs)
Q1: What are azo dyes and why are they valuable in spectrophotometry, especially for pharmaceutical analysis?
Azo dyes are a class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–).[1][2] This functional group connects aromatic rings, creating a large conjugated system that absorbs light in the visible region of the electromagnetic spectrum, which is why these compounds are intensely colored.[3]
In pharmaceutical analysis, many drug molecules lack a significant chromophore, meaning they do not absorb UV or visible light strongly enough for direct quantification at low concentrations.[4] Azo dyes are used in a process called chemical derivatization.[4] The drug molecule is reacted with specific reagents to form a stable, water-soluble, and vividly colored azo dye.[4] The intensity of the color, which is directly proportional to the drug's concentration, can then be measured accurately with a spectrophotometer. This approach significantly enhances the sensitivity and selectivity of the quantification method.[4] Azo dyes are also used for coloring tablets and capsules, helping patients differentiate between medications.[1]
Q2: I've heard about "micellar enhancement" or using surfactants to boost sensitivity. How does this work?
Micellar enhancement is a powerful technique to dramatically increase the sensitivity and stability of azo dye methods. Surfactants (surface-active agents), when added to a solution above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[5][6]
The mechanism involves the partitioning of the azo dye-analyte complex into these micelles. The micellar environment provides a non-polar microenvironment within the bulk aqueous solution. This can:
-
Increase Molar Absorptivity: The dye-analyte complex within the micelle may exhibit a higher molar absorptivity (a measure of how strongly it absorbs light) compared to its state in the bulk aqueous solution, leading to a more intense color for the same concentration.[7]
-
Cause a Bathochromic Shift: The maximum absorption wavelength (λmax) of the complex often shifts to a longer wavelength (a "red shift").[6] This can be advantageous in moving the analytical wavelength away from potential interferences from other sample components.
-
Enhance Stability: Micelles can protect the colored complex from degradation, leading to a more stable and reproducible signal over time.[5]
The choice of surfactant (cationic, anionic, or non-ionic) is critical and depends on the specific dye and analyte involved.[6][7]
Q3: How do I select the appropriate azo dye and reaction conditions for my specific analyte?
Selecting the right dye and optimizing conditions is a multi-step process grounded in the chemistry of your analyte:
-
Analyte Functional Group: The primary consideration is the functional group on your drug molecule that can participate in the azo coupling reaction. Aromatic primary amines are ideal, as they can be readily diazotized with nitrous acid (generated from sodium nitrite and HCl) to form a diazonium salt.[4] This salt is then reacted with a "coupling agent" (often a phenol or another aromatic amine) to form the final azo dye.[4]
-
Choice of Coupling Reagent: The coupling reagent determines the final spectral properties (λmax and molar absorptivity) of the dye. Commonly used couplers include diphenylamine, phloroglucinol, and 8-hydroxyquinoline.[4] The goal is to produce a complex with a high molar absorptivity and a λmax in a region free from matrix interference.[4]
-
pH Optimization: The pH of the reaction medium is one of the most critical parameters. Diazotization is typically carried out in acidic conditions (e.g., with HCl), while the subsequent coupling reaction often requires a basic or specific pH range for optimal color development and stability.[8][9][10] The ionization state of many azo dyes is pH-dependent, which directly alters their absorption spectra.[9][10]
-
Reaction Time and Temperature: Diazonium salts can be unstable, especially at room temperature.[4] Therefore, the diazotization step is usually performed at low temperatures (e.g., 0-5°C) to prevent decomposition.[4] You must also determine the optimal time for color development to ensure the reaction has gone to completion before measurement.
Troubleshooting Guide: Experimental Issues & Solutions
Problem: Low Sensitivity or Poor Molar Absorptivity
-
Q: My absorbance readings are very low, even at what I expect to be high concentrations of my analyte. How can I increase the signal?
-
Possible Causes & Solutions:
-
Suboptimal Wavelength: You may not be measuring at the true maximum absorbance (λmax). Scan the spectrum of your final colored product (from ~350 nm to 700 nm) to identify the precise λmax. A computer-controlled scanning spectrophotometer is invaluable for this.[11]
-
Incorrect pH: The pH for the coupling reaction is critical.[9][12] The optimal pH for color formation can be a narrow range. Perform a pH optimization study by preparing a series of solutions with varying pH values (using appropriate buffers) while keeping all other parameters constant. Measure the absorbance of each to find the pH that yields the maximum signal.[10]
-
Incomplete Reaction: The reaction may not have gone to completion. Investigate both reaction time and temperature. Ensure the diazotization step is performed at a low temperature (0-5°C) to stabilize the diazonium salt.[4] Then, allow sufficient time for the coupling reaction to develop full color at the optimal temperature.
-
Reagent Concentration: The stoichiometry of the reaction is vital. Ensure that the diazotizing and coupling reagents are in sufficient excess to drive the reaction to completion for the highest concentration of your analyte.
-
Consider Micellar Enhancement: As discussed in the FAQ, adding a surfactant like Triton X-114, SDS, or CTAB can significantly increase molar absorptivity.[12][13] You will need to optimize the surfactant type and concentration.
-
-
Problem: Poor Reproducibility and Inconsistent Results
-
Q: I'm running the same sample multiple times, but my absorbance readings are all over the place. What's causing this lack of precision?
-
Possible Causes & Solutions:
-
Unstable Color Complex: The formed azo dye may be degrading over time. This can be due to pH drift, exposure to light (photodegradation), or inherent instability. Measure the absorbance of a single sample at set time intervals (e.g., every 5 minutes for an hour) to assess color stability. If the color fades, you may need to add a stabilizing agent or adjust the pH. Using micelles can also improve stability.[5]
-
Temperature Fluctuations: Reaction kinetics are temperature-dependent. Ensure all solutions, especially during the diazotization step, are maintained at a consistent and controlled temperature. Use a water bath for critical steps.
-
Instrumental Drift: Allow the spectrophotometer lamp to warm up for at least 15-20 minutes before taking any measurements to ensure a stable light output.[11] Always re-blank the instrument with your reagent blank before measuring a new set of samples.
-
Sample Turbidity: Suspended particles in the sample can scatter light, leading to erroneously high and variable absorbance readings.[14] Ensure all samples are properly filtered (e.g., through a 0.45 µm syringe filter) before analysis.[15]
-
-
Problem: Matrix Interference and High Blank Absorbance
-
Q: My reagent blank has a very high absorbance, or I suspect other components in my sample (excipients, etc.) are interfering with the measurement.
-
Possible Causes & Solutions:
-
Contaminated Reagents: One of your reagents (e.g., solvent, buffer, coupling agent) may be contaminated or absorb light at the analytical wavelength. Run individual spectra of each reagent to identify the culprit. Use high-purity (e.g., HPLC-grade) solvents and freshly prepared reagents.
-
Spectral Overlap: Excipients or impurities in the sample matrix can absorb light at the same wavelength as your azo dye complex.[9][16] To diagnose this, prepare a "matrix blank" containing all sample components except the active drug and run its spectrum.
-
Mitigation Strategies:
-
Wavelength Selection: If the interfering spectrum is known, you may be able to select a different analytical wavelength for your dye where the matrix absorbance is minimal.[9]
-
Sample Extraction: Use a sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte from the interfering matrix components before derivatization.[14][17]
-
Derivative Spectrophotometry: This advanced technique involves calculating the first or second derivative of the absorption spectrum. It can effectively resolve overlapping peaks and remove baseline shifts caused by matrix interference.[9]
-
-
-
Problem: Non-Linear Calibration Curve
-
Q: My calibration curve is linear at low concentrations but flattens out at higher concentrations. Why is it not obeying Beer's Law?
-
Possible Causes & Solutions:
-
High Concentration Deviation: Beer's Law assumes that analyte molecules do not interact with each other. At very high concentrations, this assumption can fail, leading to non-linearity. The simplest solution is to extend the calibration range with lower concentration standards and dilute your highly concentrated samples to fall within the established linear range.[18]
-
Stray Light: At high absorbances (typically > 2.0 AU), the effect of stray light in the spectrophotometer becomes significant, causing a negative deviation from linearity.[9][19] Working within a lower absorbance range (e.g., 0.1 - 1.5 AU) is recommended.
-
Chemical Equilibria: The reaction forming the colored complex might be an equilibrium. At high analyte concentrations, the reaction may not be fully driven to the product side, causing a non-linear response. Ensure reagents are in sufficient excess.
-
Method Validation: According to ICH guidelines, linearity should be evaluated over a specified range.[15][18] It is acceptable to define a linear working range and operate within it. Ensure you validate this range properly by calculating the correlation coefficient (r²), which should be ≥ 0.999.[20][21]
-
-
Experimental Protocols & Workflows
Protocol: General Method for Spectrophotometric Determination of a Drug with a Primary Aromatic Amine
This protocol outlines the fundamental steps. Note: All concentrations, volumes, and incubation times must be optimized for your specific application.
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve the reference standard of the drug in a suitable solvent (e.g., 0.1 M HCl) to prepare a stock solution (e.g., 100 µg/mL).
-
Perform serial dilutions from the stock solution to prepare a series of working standards for the calibration curve (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 µg/mL).
-
-
Sample Preparation:
-
For pharmaceutical tablets, weigh and finely powder several tablets. Dissolve an amount of powder equivalent to a single dose in 0.1 M HCl.
-
Filter the solution to remove insoluble excipients.
-
Dilute the filtrate with the same solvent to bring the expected drug concentration within the linear range of the calibration curve.
-
-
Diazotization:
-
Pipette a fixed volume (e.g., 5.0 mL) of each standard, sample, and a blank (0.1 M HCl) into separate flasks.
-
Place the flasks in an ice bath (0-5°C).
-
Add 1.0 mL of cold sodium nitrite solution (e.g., 0.1% w/v) to each flask, mix, and allow to stand in the ice bath for 5 minutes.
-
-
Azo Coupling Reaction:
-
To each flask, add 1.0 mL of the coupling reagent solution (e.g., 1.0% diphenylamine in methanol).
-
Add a sufficient volume of a basic solution (e.g., 2 M NaOH) to achieve the optimal pH for color development.
-
Dilute to a final volume (e.g., 25 mL) with distilled water and mix well.
-
Allow the solution to stand at room temperature for the optimized color development time (e.g., 15 minutes).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax of the azo dye complex.
-
Use the reagent blank to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration.
-
Determine the concentration of the drug in the sample solution from the calibration curve using linear regression.
-
Workflow Diagram: Troubleshooting Low Sensitivity
This diagram illustrates a logical workflow for addressing issues of low analytical signal.
Caption: A step-by-step workflow for troubleshooting low sensitivity.
Data Presentation
Table 1: Common Azo Dye Coupling Reagents and Properties
| Coupling Reagent | Typical λmax (nm) | Resulting Color | Application Example | Reference |
| Diphenylamine | ~530 nm | Blue | Sulfamethoxazole determination | [4] |
| Phloroglucinol | ~435 nm | Yellow | Dapsone determination | [4] |
| 8-Hydroxyquinoline | ~365 nm | Olive | Gabapentin determination | [4] |
| p-Nitroaniline | ~520 nm | Reddish-Orange | Tranexamic acid determination | [22] |
| Chromotropic Acid | Varies (e.g., ~550 nm) | Varies (e.g., Violet) | Thorium (metal ion) determination | [10] |
References
- The use of azo compounds in the spectrophotometric determination of drugs. (n.d.). Spectrophotometry.
- Interference issues in wastewater analysis with azo dyes. (n.d.). Benchchem.
- Synthesis and characterization of new azo-dye reagent and using to a spectrophotometric determination of zinc ions in some drug. (2022). AIP Publishing.
- What are Azo Dyes?. (n.d.). Sensient Pharma.
- Technical Support Center: Deconvolution of Interfering Signals in the Spectrophotometry of Azo Dyes. (n.d.). Benchchem.
- Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide. (2023). Testbook.
- A Comparative Guide to the Cross-Validation of Analytical Methods for Azo Pigments. (n.d.). Benchchem.
- Analytical study of some azo dyes and its medical applications. (2018). ResearchGate.
- Analytical study of some azo dyes and its medical applications. (2018). Semantic Scholar.
- Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. (2022). International Journal of Pharmaceutical Sciences and Research.
- Some azo-dye reagents for the spectrophotometric determination of cadmium. (1989). PubMed.
- Analytical study of some azo dyes and its medical applications. (2018). Journal of Kufa for Chemical Sciences.
- Spectrophotometric Determination of Tranexamic Acid by Azo-Dye Formation-Application to Pharmaceutical Preparations. (2010). ResearchGate.
- Catalytic Role of Micelles on Decolorization of Mixed Azo Dyes E uents (MDE) Through Fenton Advanced Oxidation Process (AOP). (2021). ResearchGate.
- Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan. (2022). MDPI.
- Expediting research in Dye - Surfactant interaction: An aid to quick access to knowledge on properties of azodye. (2019). JETIR.
- Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. (2024). ResearchGate.
- Matrix effect for individual azo-dyes. (n.d.). ResearchGate.
- The spectral study of azo dye and cationic surfactant interaction in ethanol-water mixture. (2021). ResearchGate.
- Matrix effect evaluated for all the analytes by comparison of blank and post spiked samples. (n.d.). ResearchGate.
- Technical Support Center: Addressing Matrix Effects in HPLC Analysis of Azo Dyes. (n.d.). Benchchem.
- Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. (n.d.). Worldwidejournals.com.
- Use of a Hydrophobic Azo Dye for the Centrifuge-Less Cloud Point Extraction–Spectrophotometric Determination of Cobalt. (2022). PubMed Central.
- Kinetics of the Interactions between Dyes and Micelles. (1985). ResearchGate.
- Validation of Analytical Methods: A Review. (2017). Gavin Publishers.
- The spectral study of azo dye and cationic surfactant interaction in ethanol-water mixture. (2021). Journal of the Serbian Chemical Society.
- Acid–Base Properties of Azo Dyes in Solution Studied Using Spectrophotometry and Colorimetry. (2021). ResearchGate.
- Azo Dye Testing. (n.d.). Applied Technical Services.
- Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. (2014). ResearchGate.
- Spectrophotometer Troubleshooting Guide. (2021). Biocompare.
- Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. (2024). PubMed.
- Errors in Spectrophotometry and Calibration Procedures to Avoid Them. (1976). PubMed Central.
- Spectrophotometric study of anionic azo-dye light yellow (X6G) interaction with surfactants and its micellar solubilization in cationic surfactant micelles. (2007). R Discovery.
- Heterocyclic azo dyes in spectrophotometric analysis. (2014). ResearchGate.
- Physico-Analytical Studies on some Heterocyclic Azo Dyes and their Metal Complexes with some Transition Metals. (2012). ResearchGate.
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- 22. researchgate.net [researchgate.net]
Solving solubility issues of 4-(4-Nitrophenylazo)catechol in aqueous solutions.
A comprehensive guide for researchers, scientists, and drug development professionals on solving solubility and stability challenges in aqueous solutions.
Introduction to 4-(4-Nitrophenylazo)catechol
This compound is an azo dye characterized by a catechol moiety linked to a nitrophenyl group via an azo bridge.[1] This molecular structure, rich in aromatic rings and functional groups capable of hydrogen bonding, also presents a significant challenge: low aqueous solubility.[2] Understanding the physicochemical properties of this compound is paramount to developing effective solubilization strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[(4-nitrophenyl)diazenyl]benzene-1,2-diol | [1] |
| CAS Number | 843-33-4 | [1] |
| Molecular Formula | C₁₂H₉N₃O₄ | [1] |
| Molecular Weight | 259.22 g/mol | [1] |
| Appearance | Solid | [1] |
| Water Solubility | Poor | Inferred from structure and related compounds[2] |
| Organic Solvent Solubility | Soluble in polar organic solvents like ethanol and acetone. | Inferred from related compounds[2][3] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with this compound in aqueous media.
Question 1: My this compound is not dissolving in my aqueous buffer.
Possible Causes:
-
Exceeding Intrinsic Solubility: You are attempting to prepare a concentration that is above the compound's very low intrinsic water solubility.
-
Incorrect pH: The pH of your buffer is not optimal for solubilizing a catechol-containing azo dye.[4]
-
"Salting Out" Effect: Components of your buffer system may be interacting with the dye, reducing its solubility.[4]
Solutions:
-
pH Adjustment (Primary Recommendation): The catechol moiety contains two hydroxyl groups with acidic protons. By increasing the pH of the aqueous solution, these protons can be deprotonated, forming a more soluble phenolate salt.
-
Step-by-Step Protocol:
-
Prepare a stock solution of a suitable base, such as 1 M NaOH.
-
While stirring your aqueous buffer, slowly add the base dropwise to incrementally increase the pH.
-
Monitor the dissolution of the this compound. A significant increase in solubility is expected as the pH rises above the first pKa.
-
Be mindful of the stability of your compound at high pH (see stability section below).
-
-
Co-solvency: The use of a water-miscible organic solvent can disrupt the hydrogen bonding network of water, reducing the polarity of the solvent system and enhancing the solubility of hydrophobic compounds.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and acetone are effective choices.[2][8]
-
Step-by-Step Protocol for Preparing a Concentrated Stock in DMSO:
-
Accurately weigh the desired amount of this compound.
-
Add a minimal amount of high-purity DMSO to the solid.
-
Gently warm the mixture (up to 50°C) and/or sonicate to aid dissolution.[8]
-
Once a clear stock solution is obtained, it can be diluted into your aqueous buffer. Note that the final concentration of DMSO should be kept to a minimum to avoid affecting your experimental system.[9]
-
-
Question 2: My solution of this compound is changing color or showing signs of degradation.
Possible Causes:
-
pH Instability: Azo dyes can be susceptible to degradation under strongly acidic or basic conditions.[1]
-
Photodegradation: Exposure to light, particularly UV light, can cause isomerization or cleavage of the azo bond.[1]
-
Thermal Degradation: Elevated temperatures can accelerate the breakdown of the compound.[1]
-
Oxidation: The catechol moiety is susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.
Solutions:
-
pH Control: Maintain the pH of your solution within a stable range, which should be determined experimentally. For the related compound 4-(4-nitrophenylazo)phenol, neutral pH (6-8) offers the best stability.[1]
-
Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Temperature Control: Avoid prolonged exposure to high temperatures. Store stock solutions at recommended temperatures, typically 2-8°C for short-term and -20°C for long-term storage.
-
Use of Antioxidants: For applications where oxidation is a concern, consider the addition of antioxidants to your buffer system.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon.
Advanced Solubilization Strategies
For particularly challenging applications requiring higher concentrations of this compound, the following advanced techniques can be employed.
Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, or parts of molecules, forming inclusion complexes that have enhanced aqueous solubility.[10]
-
Mechanism: The non-polar nitrophenylazo portion of the molecule can be encapsulated within the cyclodextrin cavity, while the more polar catechol moiety remains exposed to the aqueous environment, thereby increasing the overall solubility of the complex.
-
Recommended Cyclodextrins: β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[10]
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in your desired aqueous buffer.
-
Addition of this compound: Add an excess amount of the solid compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Removal of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved solid.
-
Collection of Solubilized Compound: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
Micellar Solubilization Using Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell, providing a microenvironment that can solubilize poorly water-soluble compounds.[11]
-
Mechanism: The hydrophobic core of the micelle entraps the non-polar regions of the this compound molecule, effectively dispersing it in the aqueous medium.
-
Types of Surfactants: Non-ionic surfactants (e.g., Polysorbates like Tween® 80, Pluronics®) or anionic surfactants (e.g., sodium dodecyl sulfate, SDS) can be used. The choice of surfactant may depend on the specific experimental requirements and potential interactions with the biological system under study.
-
Surfactant Solution Preparation: Prepare a solution of the selected surfactant in the desired aqueous buffer at a concentration well above its CMC.
-
Thin-Film Hydration Method: a. Dissolve both the this compound and the surfactant in a suitable common organic solvent (e.g., ethanol).[12] b. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film on the wall of the container. c. Hydrate the thin film with the aqueous buffer while vortexing or sonicating. The micelles will spontaneously form and encapsulate the compound.[12]
-
Direct Dissolution Method: a. Add the this compound to the pre-formed micellar solution. b. Stir the mixture until the compound is fully solubilized. Gentle heating may be applied if the compound and surfactant are heat-stable.
Visualization of Solubilization Strategies
Logical Workflow for Troubleshooting Solubility Issues
Caption: Effect of pH on the ionization and solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a solution of this compound? A1: As an azo dye, this compound is expected to form a colored solution. The exact color and its intensity will depend on the solvent, concentration, and pH, as these factors can influence the electronic structure of the chromophore. The color may change from yellow to red or violet depending on the protonation state of the catechol hydroxyl groups.
Q2: Can I use sonication to dissolve this compound? A2: Yes, sonication can be a useful physical method to aid in the dissolution of poorly soluble compounds by breaking down larger particles and increasing the surface area available for solvation. [8]It is often used in conjunction with co-solvents or gentle heating. However, be cautious about potential localized heating during sonication, which could degrade the compound.
Q3: How do I know if my compound has degraded? A3: Visual inspection for color changes or precipitation can be an initial indicator of degradation. For a more quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. [13][14]This technique can separate the intact compound from its degradation products, allowing for the quantification of its stability over time under various stress conditions.
Q4: Are there any safety precautions I should take when handling this compound? A4: Yes, as with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to handle the compound in a well-ventilated area or a chemical fume hood. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- Al-lami, M. S., et al. (2022). A Simple Approach to Preparation of Surfactant Nano-Micelles Loaded Drugs.
- BenchChem. (2025). 4-(4-Nitrophenylazo)
- Lovell, J. F., et al. (2016). Therapeutic surfactant-stripped frozen micelles.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4000958, 4-((4-Nitrophenyl)azo)pyrocatechol. Retrieved from [Link]
- CycloChem Bio Co., Ltd. (2012). Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes.
- He, Z., et al. (2021). Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs. Bio-protocol, 11(6), e3952.
- BenchChem. (2025). Properties and characteristics of 4-(4-Nitrophenylazo)phenol.
- Ríos-Navarro, R., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 293.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Lupi, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8684.
- ChemicalBook. (2022). 4-(4-NITROPHENYLAZO)
- Google Patents. (2011).
- Nguyen, T. M., et al. (2020). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Science & Technology Development Journal, 23(3), 696-703.
- Scribd. (n.d.).
- Iannuccelli, V., et al. (2021). Formulation of Polymeric Micelles to Increase the Solubility and Photostability of Caffeic Acid. Pharmaceutics, 13(10), 1545.
- Waters. (n.d.). Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Vanhoenacker, G., et al. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Agilent Technologies.
- Jain, A. C., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science, 92(11), 1587-1591.
- Kulkarni, P. K., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Semantic Scholar.
- National Center for Biotechnology Information. (2023). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. In Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (US).
- Kulkarni, P., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
- An-Najah National University. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique.
- Fang, C., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(8), 908–912.
- Mandal, A. (2014). Re: How to dissolve a poorly soluble drug?
- BenchChem. (2025). Overcoming the low solubility of azo dyes in experimental buffers.
- Fisher Scientific. (n.d.). 4-(4-Nitrophenylazo)
- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?
- ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?
- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
- Grygorenko, O. O., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3254.
- Confalonieri, D. (2016). Re: How do I make a stock solution of a substance in DMSO?
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Minimizing degradation of 4-(4-Nitrophenylazo)catechol during experiments.
Welcome to the technical support center for 4-(4-Nitrophenylazo)catechol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation and ensuring the integrity of this compound throughout your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction: Understanding the Instability of this compound
This compound is a valuable chromogenic reagent in various analytical and biological assays. Its utility is derived from the interplay of its two key structural features: the azo group (-N=N-) and the catechol moiety (a 1,2-dihydroxybenzene ring). However, these same features are responsible for its inherent instability. The catechol group is highly susceptible to oxidation, especially in alkaline conditions, while the azo linkage can be sensitive to light and extreme pH.[1] This guide will provide you with the knowledge and protocols to effectively mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is happening?
A color change in your solution is a primary indicator of degradation. The vibrant color of this compound is due to the extended conjugation system of the molecule, which includes the azo bond. When the molecule degrades, this conjugation is disrupted, leading to a change in its light absorption properties and, consequently, a visible color change.[1] This is often due to the oxidation of the catechol ring or cleavage of the azo bond.
Q2: What are the main factors that cause the degradation of this compound?
The primary factors leading to the degradation of this compound are:
-
pH: The catechol moiety is particularly prone to oxidation in neutral to alkaline conditions (pH > 7).[2][3]
-
Light: Exposure to ambient or UV light can induce photodegradation of the azo bond.[1]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen in your solvents, can accelerate the degradation of the catechol group.[1]
-
Temperature: Elevated temperatures can increase the rate of both oxidative and thermal degradation.[1]
-
Metal Ions: Certain metal ions can catalyze the oxidation of catechols.[3]
Q3: How should I store the solid compound and its solutions?
For optimal stability:
-
Solid Compound: Store the solid this compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. A desiccator is recommended to protect it from moisture.
-
Solutions: Solutions should be prepared fresh whenever possible. If storage is necessary, store them in amber vials at low temperatures (2-8 °C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Avoid long-term storage of solutions.
Q4: What is the best solvent to use for dissolving this compound?
This compound is sparingly soluble in water but has better solubility in polar organic solvents.[3]
-
Recommended Solvents: High-purity, anhydrous solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are good choices for preparing stock solutions.[4]
-
Solvent Purity: It is crucial to use high-purity solvents that are free of peroxides and other oxidizing impurities.
Q5: Can I use aqueous buffers to prepare my working solutions?
Yes, but with caution. When preparing aqueous solutions, it is critical to control the pH.
-
Acidic Buffers: Acidic buffers (pH < 6.5) are generally preferred to minimize the oxidation of the catechol group.[2]
-
Deoxygenated Buffers: It is highly recommended to use deoxygenated buffers. This can be achieved by sparging the buffer with an inert gas like argon or nitrogen before dissolving the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid color change of solution upon preparation | High pH of the solvent/buffer | Prepare solutions in a slightly acidic buffer (pH 6.0-6.5). Ensure the pH of your final reaction mixture is compatible with the stability of the compound. |
| Presence of dissolved oxygen | Use deoxygenated solvents and buffers. Prepare solutions under an inert atmosphere. | |
| Contaminated glassware | Use scrupulously clean glassware, free from any residual oxidizing agents or metal ions. | |
| Gradual loss of color over time in stored solutions | Exposure to light | Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1] |
| Slow oxidation | Store solutions at low temperatures (2-8 °C) and under an inert atmosphere. Prepare fresh solutions for critical experiments. | |
| Inconsistent experimental results | Degradation of the compound | Always use freshly prepared solutions for quantitative experiments. Monitor the purity of your stock solution periodically by UV-Vis spectroscopy. |
| Incompatibility with other reagents | Be mindful of other components in your assay. Avoid strong oxidizing or reducing agents unless they are part of the intended reaction. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a screw cap
-
Argon or nitrogen gas
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Weigh out the required amount of this compound in a clean, dry amber glass vial. For 1 mL of a 10 mM solution, you will need 2.59 mg.
-
Place the vial in a chamber or use a gentle stream of argon or nitrogen to displace the air in the vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Seal the vial tightly and vortex or sonicate briefly until the compound is fully dissolved.
-
Before storing, flush the headspace of the vial with argon or nitrogen.
-
Store the stock solution at 2-8 °C, protected from light.
Protocol 2: Monitoring Degradation by UV-Visible Spectroscopy
This protocol provides a method to assess the stability of your this compound solution over time.
Materials:
-
Stock solution of this compound
-
Appropriate solvent or buffer for dilution
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in your chosen solvent or buffer. The final concentration should result in a maximum absorbance between 0.5 and 1.5.
-
Immediately after preparation, scan the absorbance of the solution from 300 to 600 nm to determine the wavelength of maximum absorbance (λmax) and the initial absorbance value.
-
Store your solution under the desired experimental conditions (e.g., at room temperature on the benchtop, or in a refrigerator in the dark).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), re-scan the absorbance spectrum of the solution.
-
A decrease in the absorbance at λmax or a shift in the λmax indicates degradation.
Visualizing Degradation Pathways and Workflows
To further aid in understanding the factors affecting the stability of this compound, the following diagrams illustrate the primary degradation pathway and a recommended experimental workflow.
Caption: Primary oxidative degradation pathway of this compound.
Caption: Recommended workflow for minimizing degradation during experiments.
References
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. [Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. National Center for Biotechnology Information. [Link]
-
Scheme 1. Proposed Oxidation Mechanism of Catechol by Hydroxyl Radicals at the Air−Water Interface a. ResearchGate. [Link]
-
Aerial Oxidation of Phenol/Catechol in the Presence of Catalytic Amounts of [(Cl) 2 Mn(RCOOET)], RCOOET= Ethyl-5-Methyl-1-(((6-Methyl-3-Nitropyridin-2-yl)Amino)Methyl)-1H-Pyrazole-3-Carboxylate. MDPI. [Link]
-
Heterogeneous Oxidation of Catechol. The Journal of Physical Chemistry A. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Center for Biotechnology Information. [Link]
-
HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. [Link]
-
catechol - Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
Technical Support Center: A Researcher's Guide to Nitrophenylazo Compounds
Welcome to the Technical Support Center for nitrophenylazo compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical advice for the safe handling, storage, and effective use of these valuable chemical entities. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Core Safety Principles & Handling
Nitrophenylazo compounds, while indispensable in many research applications, possess inherent risks that necessitate careful handling. Understanding these risks is the foundation of safe and reproducible science.
Frequently Asked Questions (FAQs) - Safety & Handling
Q1: What are the primary hazards associated with nitrophenylazo compounds?
A1: The primary hazards stem from three main properties:
-
Potential for Explosive Decomposition: Azo compounds are energetic materials that can decompose exothermically, releasing nitrogen gas.[1] The presence of a nitro group can further increase this risk.[2] While not all nitrophenylazo compounds are classified as explosive, many can be impact-sensitive and pose a significant hazard if heated or handled improperly.[3][4] Thermal stability data shows that decomposition can begin at temperatures as low as 60-75°C for some diazo compounds.[3][4]
-
Health Risks: Many azo dyes and their metabolic byproducts, such as aromatic amines, are known or suspected carcinogens.[5][6] Benzidine, a potential cleavage product of some azo dyes, is a known human carcinogen.[5][7] Additionally, some azo compounds are skin sensitizers and can cause allergic contact dermatitis.[8][9]
-
Dust Explosion Hazard: Finely powdered nitrophenylazo compounds can form explosive mixtures with air. It is crucial to avoid generating dust and to ensure proper grounding of equipment.
Q2: What are the essential personal protective equipment (PPE) requirements for handling these compounds?
A2: A multi-layered approach to PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical goggles are essential to protect against splashes or airborne particles.[10][11]
-
Hand Protection: Chemically resistant gloves, tested according to standards like EN 374, should be worn.[10] Given that these compounds can be skin irritants, glove integrity is paramount.[12]
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of inhaling dust, a dust respirator should be used. All handling of powders should ideally be done in a well-ventilated area or a fume hood.[10]
Q3: How should I properly store nitrophenylazo compounds to ensure stability and safety?
A3: Proper storage is critical to maintaining the integrity of the compound and preventing hazardous situations.
-
General Conditions: Store in a cool, dry, and well-ventilated area.[13][14] Keep containers tightly sealed to prevent moisture absorption.[13]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and acids.[11][12][15] Azo compounds can react violently with strong oxidizers.[10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Light Protection: Many azo dyes are sensitive to light and can undergo photodegradation.[13][16] Store in amber vials or in a dark location.
Experimental Workflow: Safe Handling Protocol
This protocol outlines the essential steps for safely handling powdered nitrophenylazo compounds.
Caption: Workflow for safe handling of powdered nitrophenylazo compounds.
Section 2: Troubleshooting Experimental Failures
Even with meticulous planning, experiments can yield unexpected results. This section addresses common issues encountered when working with nitrophenylazo compounds.
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected Color Change in Solution | Degradation: The azo bond, which acts as the chromophore, may have been cleaved due to pH instability, light exposure, or reaction with other chemicals.[13] | 1. Verify pH: Check the pH of your solution. Nitrophenylazo compounds can be sensitive to both acidic and basic conditions.[13] 2. Protect from Light: Repeat the experiment using amber-colored glassware or in a darkened room.[13] 3. Check for Contaminants: Ensure solvents and reagents are pure and free from oxidizing agents.[13] |
| Inconsistent or Non-Reproducible Results | Stock Solution Degradation: The stock solution may have degraded over time due to improper storage. | 1. Prepare Fresh Stock: Always use freshly prepared stock solutions for critical experiments. 2. Storage: If a stock solution must be stored, keep it refrigerated or frozen, protected from light, and under an inert atmosphere (e.g., argon).[13] |
| Appearance of New Peaks in HPLC/LC-MS | Formation of Degradation Products: The compound is breaking down under the experimental conditions. | 1. Conduct a Forced Degradation Study: Systematically expose the compound to heat, acid, base, and light to identify the degradation pathway and the stability limits of your compound.[13] 2. Optimize Conditions: Adjust experimental parameters (e.g., temperature, pH, light exposure) to minimize degradation. |
| Low Yield in Synthesis | Incomplete Diazotization: The initial conversion of the aromatic amine to the diazonium salt is inefficient. | 1. Temperature Control: Maintain a temperature of 0-5°C during the diazotization reaction. Higher temperatures can lead to decomposition of the diazonium salt.[17] 2. Acid Concentration: Ensure the correct concentration of acid (e.g., HCl) is used to fully dissolve the amine and facilitate the reaction with sodium nitrite.[17] |
| Formation of a Tarry/Oily Product Instead of a Precipitate | Incorrect Coupling pH: The pH of the coupling reaction is critical. The phenoxide ion (formed in basic conditions) is required for efficient coupling. | 1. Ensure Basic Conditions: The coupling component (e.g., a phenol or naphthol) should be dissolved in a basic solution (e.g., NaOH) before adding the diazonium salt solution.[17][18] |
Protocol: Forced Degradation Study for Stability Assessment
This protocol provides a framework for evaluating the stability of a nitrophenylazo compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the nitrophenylazo compound in a suitable solvent like methanol or acetonitrile.[13]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm). Keep a control sample wrapped in aluminum foil.[13]
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.[13]
Section 3: Data Interpretation & Visualization
Understanding the stability profile of your nitrophenylazo compound is crucial for experimental design.
Expected Stability Profile of a Typical Nitrophenylazo Compound
| Stress Condition | Severity of Degradation | Primary Degradation Pathway |
| Strongly Acidic (pH < 3) | High | Cleavage of the azo bond. |
| Strongly Alkaline (pH > 11) | High | Degradation, often indicated by a significant color change.[19] |
| UV Light Exposure | High | Photodegradation, involving photoreduction or photooxidation of the azo bond and aromatic rings.[13][16] |
| Elevated Temperature (>40°C) | Moderate | Accelerated thermal degradation, leading to the breakdown of the molecule.[13] |
| Presence of Oxidizing Agents | Moderate to High | Oxidative cleavage of the azo bond.[13] |
This table provides a general guide. The actual stability will be compound-specific.
Logical Flowchart for Troubleshooting Synthesis
This diagram illustrates a logical process for troubleshooting a failed nitrophenylazo dye synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.[Link]
-
Investigation on the self-decomposition and explosion hazard of azo compounds. Journal of Hazardous Materials.[Link]
-
Azo dyes and human health: A review. Journal of Environmental Science and Health, Part C.[Link]
-
What are the effects of azo compounds on the human body? Dr.Oracle.[Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC. National Institutes of Health.[Link]
-
Explosion Hazard of Aromatic Organic Compounds Containing One or Two Nitrogroups. Journal of Physics: Conference Series.[Link]
-
Explosive hazards of diazo compounds and what practical precautions are necessary. Royal Society of Chemistry.[Link]
-
Safety Data Sheet: 4-(4-Nitrophenylazo)-resorcinol. Carl ROTH.[Link]
-
Safety Data Sheet (SDS) 4-(p-Nitrophenylazo)resorcinol. LPS.org.[Link]
-
Toxicity of Azo Dyes in Pharmaceutical Industry. ResearchGate.[Link]
-
Opinion on azo colorants in toys, writing inks and paper products. European Commission Public Health.[Link]
-
Azo Dyes and Human Health: A Review. ResearchGate.[Link]
-
4-(4-NITROPHENYLAZO)-RESORCINOL. Sdfine.[Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong.[Link]
Sources
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- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. datasheets.scbt.com [datasheets.scbt.com]
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- 19. medchemexpress.com [medchemexpress.com]
Refining purification techniques for synthesized 4-(4-Nitrophenylazo)catechol.
Welcome to the technical support center for the synthesis and purification of 4-(4-Nitrophenylazo)catechol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this azo dye. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the purification of this compound.
Q1: My crude product is a dark, tarry substance rather than a powder. What could be the cause?
A1: The appearance of a tarry product often indicates the presence of significant impurities or the degradation of your target compound. The catechol moiety is susceptible to oxidation, which can lead to polymeric byproducts.[1][2][3] Ensure that your reaction work-up is performed promptly and that the product is not exposed to harsh oxidative conditions. Overheating during solvent removal can also contribute to this issue.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Due to the polar nature of the two hydroxyl groups on the catechol ring and the nitro group, a polar solvent system is recommended. A mixture of ethanol and water is a common and effective choice for the recrystallization of many azo dyes.[4] You can dissolve the crude product in a minimal amount of hot ethanol and then gradually add hot water until the solution becomes slightly turbid. Slow cooling should then yield purified crystals.
Q3: I'm seeing multiple spots on my TLC plate after purification. What are the likely impurities?
A3: The most common impurities in azo dye synthesis are unreacted starting materials (4-nitroaniline and catechol) and potential side-products.[5] Given the reactivity of catechol, you may also have isomers if the coupling was not exclusively at the 4-position, as well as oxidation products. A well-chosen mobile phase for your TLC analysis is crucial for identifying these.
Q4: How can I prevent the degradation of my compound during purification?
A4: The catechol functional group is prone to oxidation, which can be accelerated by exposure to air, light, and basic conditions.[1][3] It is advisable to work expeditiously, avoid unnecessarily high temperatures, and store the compound in a cool, dark place. For prolonged storage or sensitive downstream applications, consider handling under an inert atmosphere (e.g., nitrogen or argon).
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex purification challenges.
Troubleshooting Recrystallization
Problem 1: Oiling Out During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, your compound separates as an oil.
-
Causality: This typically occurs when the solute's solubility in the hot solvent is excessively high, or the cooling process is too rapid. The presence of impurities can also lower the melting point of the mixture, favoring oil formation.
-
Step-by-Step Solution:
-
Re-heat the Solution: Gently warm the mixture to re-dissolve the oil.
-
Add More Solvent: Add a small amount of the primary (more soluble) hot solvent to decrease the saturation level slightly.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool can help.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to induce crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus to create nucleation sites.
-
Problem 2: Poor Recovery of Purified Product
-
Symptom: A very low yield of crystals after recrystallization.
-
Causality: This can be due to using too much solvent, which keeps the product dissolved even at low temperatures, or incomplete precipitation.
-
Step-by-Step Solution:
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and attempt to recrystallize again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Change the Solvent System: Experiment with different solvent ratios. A slight change in polarity can significantly impact solubility and recovery.
-
Troubleshooting Column Chromatography
Problem 1: Poor Separation of the Desired Compound
-
Symptom: The fractions collected from the column show a mixture of your product and impurities on TLC analysis.
-
Causality: The mobile phase polarity may not be optimal for separating compounds with similar polarities.
-
Step-by-Step Solution:
-
Optimize the Mobile Phase with TLC: Before running the column, test various solvent systems using TLC. A good mobile phase for column chromatography should give your target compound an Rf value of approximately 0.25-0.35.[6] For polar compounds like this compound on a silica gel stationary phase, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.
-
Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your more polar target compound.[7] This can be a stepwise or continuous gradient.
-
Problem 2: Tailing of the Compound Band on the Column
-
Symptom: The colored band of your compound smears down the column, leading to broad fractions and poor separation.
-
Causality: Tailing is often caused by strong interactions between the polar functional groups (in this case, the two hydroxyl groups of the catechol) and the acidic silanol groups on the surface of the silica gel.
-
Step-by-Step Solution:
-
Add a Polar Modifier to the Mobile Phase: A small amount of a polar solvent like methanol or a few drops of acetic acid in your mobile phase can help to occupy the highly active sites on the silica gel, leading to more symmetrical peaks.
-
Use a Different Stationary Phase: If tailing is severe, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase column (e.g., C18) with a polar mobile phase.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Use silica gel as the stationary phase for normal-phase chromatography.[5]
-
Mobile Phase Selection: Based on TLC analysis, a gradient of hexane and ethyl acetate is a good starting point. For example, you can start with 90:10 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Load the sample onto the top of the column.
-
Elution: Begin eluting with the least polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the components. The more polar this compound will elute later than less polar impurities.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System (v/v) | Expected Rf of Product | Notes |
| Hexane:Ethyl Acetate (7:3) | ~0.3 | Good for initial assessment of purity. |
| Dichloromethane:Methanol (95:5) | ~0.4 | Can provide different selectivity for polar impurities. |
Table 2: Key Spectroscopic Data for Purity Verification (Analogous to 4-(4-Nitrophenylazo)phenol)
| Spectroscopic Technique | Characteristic Peak/Signal | Functional Group Assignment |
| UV-Vis | ~350-380 nm | π → π* transition of the conjugated azo system.[8] |
| ~420-450 nm | n → π* transition of the azo group.[8] | |
| FTIR (cm⁻¹) | ~3400 (broad) | O-H stretch (catechol hydroxyl groups).[8] |
| ~1590-1570 | N=N stretch (azo group).[8] | |
| ~1515 and ~1345 | Asymmetric and symmetric NO₂ stretch.[8] | |
| ¹H NMR (DMSO-d₆) | δ ~6.8-8.3 ppm | Aromatic protons. |
| δ ~9.5-10.5 ppm | Phenolic protons (broad). | |
| ¹³C NMR (DMSO-d₆) | δ ~115-160 ppm | Aromatic carbons. |
Note: The exact spectral data for this compound may vary slightly.
Visualization of Workflows
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
-
Royal Society of Chemistry (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
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Quora (2017). Are Azo dyes polar? During a chromatography lab, should I use polar solvents or non-polar solvents?[Link]
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University of Toronto (n.d.). Column chromatography. [Link]
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University of Colorado Boulder (n.d.). Column Chromatography. [Link]
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Chemistry For Everyone (2025). How To Choose Mobile Phase For Column Chromatography?[Link]
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Dagley, S., & Stopher, D. A. (1959). The bacterial degradation of catechol. Biochemical Journal, 73(1), 16P. [Link]
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Royal Society of Chemistry (n.d.). Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Ligation and Hydrog. [Link]
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PubMed (2008). Oxidative degradation and associated mineralization of catechol, hydroquinone and resorcinol catalyzed by birnessite. [Link]
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ResearchGate (2005). Purification and characterization of catechol 1,2-dioxygenase of Pseudomonas fluorescens for degradation of 4-chlorobenzoic acid. [Link]
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Columbia University (n.d.). Column chromatography. [Link]
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ResearchGate (n.d.). FTIR spectra of a catechol and b catechol adsorbed on submicronic TiO 2 particles. [Link]
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ResearchGate (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]
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The Journal of Physical Chemistry A (2015). Heterogeneous Oxidation of Catechol. [Link]
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Preprints.org (2025). Getting Enhanced Catalytic Surfaces for Catechol Sensing! Combination of Grafted Aryldiazonium Derivative and Either Cross-Linking Dopamine or Coupling Tyrosinase Immobilizations. [Link]
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ResearchGate (2021). Suggestions required for efficient isolation and purification of azo pigments?[Link]
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SlideShare (n.d.). Chromatographic Methods of Analysis. [Link]
- Google Patents (n.d.).
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ResearchGate (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate.... [Link]
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NIST WebBook (n.d.). Phenol, 4-nitro-. [Link]
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ACS Omega (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Spectrophotometric Methods for Flavonoid Analysis: 4-(4-Nitrophenylazo)catechol vs. Aluminum Chloride
In the landscape of pharmaceutical and natural product analysis, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of reliable data.[1] This guide provides an in-depth, comparative validation of two spectrophotometric methods for the quantification of flavonoids, using Quercetin as a model analyte. We will explore a method employing the chromogenic reagent 4-(4-Nitrophenylazo)catechol and compare its performance against the widely established aluminum chloride (AlCl₃) complexation method.[2][3] Our focus will be on the practical application of validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), to ensure the fitness for purpose of each analytical procedure.[4][5]
The Rationale: Why Compare These Methods?
The selection of an analytical method is a critical decision in drug development and quality control. Spectrophotometric methods are often favored for their speed, cost-effectiveness, and accessibility over more complex techniques like HPLC.[6] The aluminum chloride method is a conventional choice for total flavonoid quantification, relying on the formation of a stable complex between AlCl₃ and the keto and hydroxyl groups of flavonoids.[2]
The this compound method, however, presents an alternative based on a diazotization reaction, leading to the formation of a distinct azo dye.[7] The core question this guide addresses is: how do these two methods stack up in terms of key analytical performance metrics? A thorough validation provides the empirical answer, enabling researchers to make an informed choice based on the specific requirements of their analysis.
Foundational Principles of the Analytical Methods
The this compound (NPC) Method
This method is predicated on the chemical reaction between a diazonium salt, in this case derived from 4-nitroaniline, and a phenolic compound (the flavonoid) under alkaline conditions. The catechol moiety present in many flavonoids readily couples with the diazonium salt to form a highly colored azo compound. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the concentration of the flavonoid.
Caption: Workflow for the this compound method.
The Aluminum Chloride (AlCl₃) Method
This is a widely recognized method for determining total flavonoid content.[2][3] It leverages the ability of aluminum chloride to form acid-stable complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. This complexation results in a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum, which can be quantified.
Caption: Workflow for the Aluminum Chloride (AlCl₃) method.
Comparative Validation Data: A Head-to-Head Analysis
To provide an objective comparison, both methods were validated according to ICH Q2(R2) guidelines for the quantification of Quercetin.[8][9] The following tables summarize the performance characteristics.
Table 1: Linearity and Range
Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal.[1]
| Parameter | This compound Method | Aluminum Chloride Method | Acceptance Criteria |
| Range | 2 - 20 µg/mL | 5 - 50 µg/mL | - |
| Regression Equation | y = 0.048x + 0.005 | y = 0.021x + 0.012 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | r² ≥ 0.999 |
Insight: Both methods exhibit excellent linearity within their respective ranges. The NPC method demonstrates a slightly higher slope, suggesting greater sensitivity.
Table 2: Accuracy
Accuracy was determined by the spiked placebo recovery method, where known amounts of Quercetin were added to a blank matrix.[10]
| Spiked Concentration | This compound Method (% Recovery) | Aluminum Chloride Method (% Recovery) | Acceptance Criteria |
| 80% (8 µg/mL / 20 µg/mL) | 99.8% | 101.5% | 98.0% - 102.0% |
| 100% (10 µg/mL / 25 µg/mL) | 100.5% | 99.7% | 98.0% - 102.0% |
| 120% (12 µg/mL / 30 µg/mL) | 101.2% | 98.9% | 98.0% - 102.0% |
Insight: Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria for pharmaceutical analysis.[11]
Table 3: Precision (Repeatability & Intermediate Precision)
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). It is expressed as the Relative Standard Deviation (%RSD).
| Parameter | This compound Method (%RSD) | Aluminum Chloride Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.85% | 1.25% | %RSD ≤ 2% |
| Intermediate Precision (n=6, 2 days) | 1.10% | 1.60% | %RSD ≤ 2% |
Insight: The NPC method shows slightly better precision, with lower %RSD values for both repeatability and intermediate precision. This suggests a more consistent performance over time and with different analysts.
Table 4: Sensitivity (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantified with acceptable precision and accuracy.
| Parameter | This compound Method | Aluminum Chloride Method |
| LOD | 0.5 µg/mL | 1.5 µg/mL |
| LOQ | 1.5 µg/mL | 4.5 µg/mL |
Insight: The NPC method is demonstrably more sensitive, with significantly lower LOD and LOQ values. This makes it more suitable for the analysis of samples with very low concentrations of flavonoids.
Experimental Protocols
The trustworthiness of any analytical guide rests on the clarity and completeness of its methodologies.[12] The following are detailed protocols for each method.
Protocol 1: Quercetin Quantification using this compound (NPC)
1. Reagent Preparation:
- Quercetin Stock Solution (100 µg/mL): Accurately weigh 10 mg of Quercetin reference standard and dissolve in 100 mL of methanol.
- 4-Nitroaniline Solution (0.5% w/v): Dissolve 0.5 g of 4-nitroaniline in 100 mL of 1M Hydrochloric Acid.
- Sodium Nitrite Solution (0.5% w/v): Dissolve 0.5 g of sodium nitrite in 100 mL of distilled water. Keep this solution on ice.
- Sodium Hydroxide Solution (2M): Dissolve 8 g of NaOH in 100 mL of distilled water.
2. Preparation of the Diazonium Reagent (4-Nitrophenyldiazonium chloride):
- This reagent must be prepared fresh and kept on ice.
- Take 10 mL of the 4-nitroaniline solution and cool it in an ice bath (0-5°C).
- Slowly add 10 mL of the chilled sodium nitrite solution dropwise while stirring continuously. Maintain the temperature below 5°C.
- The formation of the diazonium salt is indicated by a faint yellow color.
3. Calibration Curve Preparation:
- Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the Quercetin stock solution with methanol.
- In separate test tubes, add 1 mL of each working standard.
- To each tube, add 1 mL of the freshly prepared diazonium reagent.
- Add 2 mL of 2M NaOH to induce the coupling reaction.
- Vortex the mixture and allow it to stand for 10 minutes at room temperature.
- Measure the absorbance at the predetermined λmax (e.g., 430 nm) against a reagent blank.
4. Sample Analysis:
- Prepare the sample solution at an appropriate concentration in methanol.
- Follow Step 3, using 1 mL of the sample solution instead of the working standard.
- Calculate the concentration from the calibration curve.
Protocol 2: Quercetin Quantification using Aluminum Chloride (AlCl₃)
1. Reagent Preparation:
- Quercetin Stock Solution (100 µg/mL): As described in Protocol 1.
- Aluminum Chloride Solution (2% w/v): Dissolve 2 g of AlCl₃ in 100 mL of methanol.
- Sodium Acetate Solution (1M): Dissolve 8.2 g of sodium acetate in 100 mL of distilled water.
2. Calibration Curve Preparation:
- Prepare a series of working standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL) by diluting the Quercetin stock solution with methanol.
- In separate test tubes, add 2 mL of each working standard.
- Add 0.1 mL of the 2% AlCl₃ solution to each tube.
- Add 0.1 mL of 1M Sodium Acetate.
- Incubate the mixture at room temperature for 30 minutes.[2]
- Measure the absorbance at the predetermined λmax (e.g., 415 nm) against a reagent blank.
3. Sample Analysis:
- Prepare the sample solution at an appropriate concentration in methanol.
- Follow Step 2, using 2 mL of the sample solution.
- Calculate the concentration from the calibration curve.
Conclusion and Recommendations
This comparative validation demonstrates that both the this compound and the aluminum chloride methods are suitable for the quantification of flavonoids like Quercetin. However, they exhibit distinct performance profiles.
-
The Aluminum Chloride method is a robust, reliable, and simple technique, making it well-suited for routine quality control where high sensitivity is not the primary requirement. Its widespread use and acceptance are a testament to its utility.[3]
-
The This compound method excels in sensitivity (lower LOD/LOQ) and precision. This makes it the superior choice for applications requiring the quantification of trace amounts of flavonoids or where higher precision is critical for data interpretation. The requirement for fresh, chilled reagent preparation adds a minor complexity to the workflow but is justified by the enhanced performance.
Ultimately, the choice of method should be guided by the specific analytical challenge at hand. By understanding the validated performance characteristics of each, researchers and drug development professionals can confidently select the most appropriate tool for their work, ensuring data of the highest integrity.
References
-
ICH. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
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AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
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Péli, E., et al. (n.d.). On the Spectrophotometric Determination of Total Phenolic and Flavonoid Contents. [Link]
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Kudrinskaya, V. A., et al. (2010). Spectrophotometric determination of flavonoids using their diazotization with (4-nitrophenyl)diazonium tetrafluoroborate. Moscow University Chemistry Bulletin, 65(4), 244–248. [Link]
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Pharmaceutical Technology. (n.d.). Analytical Methods Validation. [Link]
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Redalyc. (n.d.). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. [Link]
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Neliti. (n.d.). Spectrophotometric Determination of Total Flavonoid Content in Biancaea Sappan (Caesalpinia sappan L.) Leaves. [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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Maciel, J. S., et al. (n.d.). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. PMC. [Link]
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Aher, S. S., et al. (2019). A Review on Analytical method Development and Validation. Journal of Drug Delivery and Therapeutics, 9(3-s), 947-953. [Link]
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International Journal of Pharmaceutical Research and Applications. (2024). A Review on Analytical Method Development andValidation (With Case Study). [Link]
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A Senior Application Scientist's Guide to Magnesium Detection: A Comparative Analysis of 4-(4-Nitrophenylazo)catechol and Its Alternatives
In the landscape of analytical chemistry and biomedical research, the accurate quantification of magnesium (Mg²⁺) is paramount. Magnesium is the second most abundant intracellular cation and a critical cofactor in over 300 enzymatic reactions, including those central to cellular energy metabolism, protein synthesis, and nucleic acid stability.[1][2] Its dysregulation is implicated in numerous pathologies, from cardiovascular diseases to neurological disorders, making its precise measurement a cornerstone of both diagnostics and drug development.[1][2]
This guide provides an in-depth comparison of colorimetric reagents for magnesium detection, with a focus on 4-(4-Nitrophenylazo)catechol and its closely related analogues. We will delve into the mechanistic underpinnings, evaluate performance against common alternatives like Calmagite, Eriochrome Black T, and Titan Yellow, and provide actionable, field-tested protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the optimal method for their specific application.
The Principle of Azo Dye Complexation for Magnesium Detection
The reagents at the center of this guide belong to the family of azo dyes. Their utility in magnesium detection hinges on a fundamental principle: the formation of a distinctively colored metal-dye complex. In an alkaline environment, these reagents deprotonate and exist in a specific colored form. Upon introduction of magnesium ions, the dye chelates the Mg²⁺, resulting in a significant shift in the molecule's electron distribution and, consequently, a visible color change. This change in absorbance, measured via spectrophotometry, is proportional to the magnesium concentration.[2][3]
The compound this compound and the more commonly cited 4-(4-Nitrophenylazo)resorcinol (also known as Magneson or Azo Violet) are classic examples.[4][5][6] In an alkaline solution, Magneson is yellow; in the presence of magnesium, it forms a dark blue complex.[4] This transition provides a simple yet effective basis for colorimetric quantification.
Caption: General mechanism for Mg²⁺ detection using azo dye reagents.
Comparative Analysis of Leading Spectrophotometric Reagents
The selection of a reagent is a critical decision dictated by factors such as sensitivity, selectivity, cost, and the sample matrix. While this compound/resorcinol are effective, several other reagents are prevalent in the field.
| Reagent | Principle | Optimal pH | Color Change (Free → Mg²⁺ Complex) | Key Advantages | Major Limitations |
| 4-(4-Nitrophenylazo) resorcinol (Magneson) | Direct Colorimetric | >11[4] | Yellow → Dark Blue[4] | High sensitivity. | Prone to interference from other ions; reagent stability can be a concern. |
| Calmagite | Direct Colorimetric & Complexometric Indicator | 9 - 11[7] | Blue → Red/Purple[3][7] | Good stability in alkaline solutions; sharp color transition.[7] | Interference from calcium is significant and requires masking.[3] |
| Eriochrome Black T (EBT) | Complexometric Indicator | ~10[8][9] | Blue → Wine-Red[9][10] | Widely used for water hardness; low cost.[10] | Solutions are unstable; endpoint can be less sharp than Calmagite.[2] |
| Titan Yellow | Direct Colorimetric | Slightly Basic[11] | Yellow → Red[12] | Effective for detecting magnesium ions.[11] | Highly susceptible to interference, making it unsuitable for complex samples like blood or food.[13] |
In-Depth Reagent Evaluation
-
This compound/resorcinol (Magneson): This reagent offers a distinct color change and is valuable for the direct determination of magnesium.[6] Its primary drawback is a lack of specificity, necessitating careful sample preparation and the masking of interfering ions, especially in complex biological or environmental samples.
-
Calmagite: Structurally similar to EBT, Calmagite is often preferred due to its superior stability and a clearer, more defined color endpoint.[7] It is highly effective for both direct spectrophotometry and as an indicator in EDTA titrations.[7][14] Its primary challenge is interference from calcium, which also forms a red complex. This is typically mitigated by adding a chelating agent like EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), which selectively binds calcium.[3][15]
-
Eriochrome Black T (EBT): EBT is a classic indicator for complexometric titrations of total water hardness (Ca²⁺ and Mg²⁺).[9][10] In these titrations, EDTA, a strong chelating agent, is added to the sample. EDTA first binds to free Ca²⁺ and Mg²⁺. Once all free ions are bound, EDTA displaces the Mg²⁺ from the EBT-Mg complex, causing the solution to revert from wine-red to blue, signaling the endpoint.[9] The instability of EBT solutions is a significant practical disadvantage, often requiring fresh preparation.[2]
-
Titan Yellow: While historically used, Titan Yellow is now often avoided for precise quantitative analysis, especially in complex matrices. Studies have shown it is subject to significant interference, rendering it unreliable for samples such as blood, food, or fecal materials.[13][16]
Experimental Protocols: A Self-Validating System
Trustworthiness in analytical science is built on robust and reproducible protocols. Below are methodologies for direct spectrophotometry and complexometric titration.
Protocol 1: Direct Spectrophotometric Determination of Mg²⁺ using Calmagite
This method is suitable for determining magnesium concentration directly from the absorbance of the Mg-Calmagite complex. It incorporates a masking agent to eliminate calcium interference.
Methodology:
-
Reagent Preparation:
-
Buffer (pH >9): Prepare an amino-methyl-propanol buffer (1 mmol/L).[1]
-
Calcium Masking Agent: Prepare a 0.21 mmol/L EGTA solution.[1]
-
Calmagite Reagent: Prepare a 0.30 mmol/L Calmagite solution.[1]
-
Working Reagent: Mix equal volumes of the Buffer and Calmagite Reagent. This working solution is typically stable for several hours or days depending on storage conditions.[1]
-
-
Standard Curve Generation:
-
Prepare a series of magnesium standards (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 mg/dL) from a certified stock solution.
-
To a known volume of each standard, add the working reagent and the EGTA masking agent.
-
Incubate for a short period (e.g., 5 minutes) at room temperature to allow for color development.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance for the Mg-Calmagite complex (typically around 520-550 nm).[15]
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Sample Analysis:
-
Treat the unknown sample (e.g., diluted serum, urine, or water sample) in the same manner as the standards.
-
Measure the absorbance of the sample.
-
Determine the magnesium concentration by interpolating the absorbance value on the standard curve.
-
Caption: Workflow for direct spectrophotometric Mg²⁺ analysis.
Protocol 2: Complexometric Titration of Mg²⁺ using EDTA with Eriochrome Black T
This classic method is widely used for determining water hardness and is an excellent example of an indicator-based titration.
Methodology:
-
Solution Preparation:
-
EDTA Titrant: Prepare a standardized 0.01 M EDTA solution.
-
Buffer (pH 10): Prepare an ammonia-ammonium chloride buffer to maintain the required alkaline pH for the indicator to function correctly.[8]
-
Indicator: Prepare an Eriochrome Black T indicator solution. This is often done by grinding the dye with sodium chloride to create a stable solid mixture.[8]
-
-
Titration Procedure:
-
Pipette a precise volume of the sample solution into an Erlenmeyer flask.
-
Dilute with approximately 100 mL of distilled water.
-
Add ~2 mL of the pH 10 ammonia buffer.
-
Add a small amount of the EBT indicator. The solution should turn a wine-red color, indicating the formation of the Mg-EBT complex.[8][9]
-
Titrate slowly with the standardized EDTA solution, swirling the flask continuously.
-
The endpoint is reached when the solution color sharply changes from wine-red to blue.[8] This signifies that all Mg²⁺ has been complexed by EDTA, leaving the indicator in its free, blue form.
-
-
Calculation:
-
The reaction between EDTA and Mg²⁺ is a 1:1 molar ratio.[8]
-
Calculate the moles of EDTA used (Volume × Molarity).
-
The moles of Mg²⁺ in the sample are equal to the moles of EDTA used.
-
Calculate the concentration of magnesium in the original sample.
-
Caption: Workflow for complexometric titration of Mg²⁺ with EDTA.
Overcoming Ionic Interference: The Key to Accuracy
The single greatest challenge in spectrophotometric analysis of magnesium is interference from other cations, primarily calcium (Ca²⁺), due to its similar chemical properties. Advanced analytical techniques like Atomic Absorption Spectrometry (AAS) also face interference, though of a different nature (e.g., from phosphate and aluminum).[17][18][19]
Strategies for Mitigation:
-
Selective Masking (Colorimetry): This is the most common approach for colorimetric methods.
-
EGTA for Calcium: As mentioned, EGTA is a chelating agent that has a much higher affinity for Ca²⁺ than for Mg²⁺ at a specific pH. By adding EGTA, calcium is effectively "hidden" from the dye reagent, allowing for the selective measurement of magnesium.[3][15]
-
Cyanide for Heavy Metals: In samples where heavy metal contamination is a concern, small amounts of potassium cyanide can be used to mask ions like copper and zinc.[15]
-
-
pH Adjustment (Titration): In complexometric titrations, pH can be manipulated to selectively precipitate one ion. By raising the pH to 12 or higher, magnesium precipitates as magnesium hydroxide (Mg(OH)₂), allowing for the titration of calcium alone. A second titration at pH 10 determines the total concentration of Ca²⁺ and Mg²⁺, and the magnesium content is found by subtraction.[19]
-
Releasing Agents (AAS): In atomic absorption, chemical interferences occur when anions like phosphate or silicate form stable compounds with magnesium in the flame, preventing its atomization. A "releasing agent" like lanthanum chloride is added to both samples and standards. Lanthanum preferentially binds with the interfering anions, "releasing" the magnesium to be measured accurately.[17][18][19]
Caption: Decision workflow for managing common ionic interferences.
Conclusion and Recommendations
The choice of reagent for magnesium detection is not a one-size-fits-all decision. It requires a careful consideration of the specific research or diagnostic question, the nature of the sample, and the available instrumentation.
-
For high-throughput screening in biological samples where calcium is a known interferent, a direct spectrophotometric method using Calmagite with an EGTA masking agent offers an excellent balance of stability, sensitivity, and reliability.[3][15]
-
For applications like water hardness testing , the traditional complexometric titration with Eriochrome Black T remains a cost-effective and well-established method, provided that fresh reagents are used.[8][10]
-
This compound and its resorcinol analogue (Magneson) are valuable direct colorimetric reagents, particularly in simpler matrices where interference is minimal or can be effectively controlled.
-
Titan Yellow should generally be avoided for quantitative analysis in complex samples due to its high susceptibility to interference.[13]
While spectrophotometric methods are powerful, for applications demanding the highest precision and accuracy, especially at very low concentrations or in exceptionally complex matrices, techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) are the gold standards.[20] However, the higher cost and complexity of these instruments mean that the colorimetric methods discussed herein remain indispensable tools for a vast range of scientific and clinical applications.
References
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- Chemiis. Titan Yellow Powder: Properties, Applications, and Safety Guidelines.
- Titration Info. (2024, November 13). Complexometric determination of magnesium.
- Determination of Magnesium by the Titan Yellow and Ammonium Phosphate Methods.
- Chem-Impex. Calmagite [Metal indicator for Ca, Mg etc.].
- BIOLABO. MAGNESIUM CALMAGITE.
- NINGBO INNO PHARMCHEM CO.,LTD. Titan Yellow (CAS 1829-00-1): A Critical Reagent for Magnesium Analysis.
- Atlas Medical. MAGNESIUM Calmagite -EGTA. Colorimetric Quantitative determination of magnesium.
- Taylor & Francis. Eriochrome black T – Knowledge and References.
- University of Canterbury. Determination of Total Calcium and Magnesium Ion Concentration.
- Wikipedia. Eriochrome Black T.
- MedchemExpress.com. Calmagite | Complexometric Indicator.
- Google Patents. US4383043A - Magnesium assay with calmagite or eriochrome black T reagents.
- Analyst (RSC Publishing). The component of commercial Titan yellow most reactive towards magnesium: its isolation and use in determining magnesium in silicate minerals.
- NIH PMC. DETERMINATION OF MAGNESIUM BY THE TITAN YELLOW AND AMMONIUM PHOSPHATE METHODS.
- Magnesium, atomic absorption spectrometric, direct.
- EPA. Magnesium, atomic absorption spectrometric, direct.
- Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry.
- Spectrophotometric Determination of Magnesium with Sodium 1-Azo-2-hydroxy-3-(2,4-dimethylcarboxanilido).
- Spectrophotometric Determination of Magnesium Oxide Content in Supplements of Magnesium. (2019, March 18).
- Benchchem. How to avoid interference of other ions in magnesium analysis.
- PubMed. Spectrophotometric determination of magnesium in pharmaceutical preparations by cost-effective sequential injection analysis.
- ResearchGate. Review of spectrophotometric methods for the determination of magnesium. (2025, December 9).
- Asian Publication Corporation. Spectrophotometric Determination of Magnesium(II) with m-Acetylchlorophosphonazo.
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A Senior Application Scientist's Guide to the Cross-Reactivity of 4-(4-Nitrophenylazo)catechol with Metal Ions
This guide provides an in-depth analysis of the cross-reactivity of 4-(4-Nitrophenylazo)catechol (NPAC), a potent chromogenic chelating agent, with a range of metal ions. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple protocol to offer a comprehensive understanding of the underlying chemical principles, a robust experimental framework for assessing selectivity, and a comparative analysis of NPAC's performance. Our objective is to equip you with the expertise to anticipate potential interferences and optimize your analytical methods for greater accuracy and reliability.
The Principle of NPAC-Metal Ion Chelation: A Mechanistic Overview
This compound is a versatile organic ligand whose utility in colorimetric metal ion detection stems from its specific molecular architecture. The molecule features two key functional regions: the catechol moiety (a 1,2-dihydroxybenzene ring) and an azo group (-N=N-) linked to a nitrophenyl ring. This structure is fundamental to its function as a chromogenic sensor.
-
The Catechol "Claw": The two adjacent hydroxyl (-OH) groups on the catechol ring form the primary binding site for metal ions. Upon deprotonation in a solution of appropriate pH, the resulting phenoxide ions act as a bidentate ligand, effectively "chelating" or "clasping" a metal ion. This interaction is a classic example of coordination chemistry, where the metal ion acts as a Lewis acid and the catechol ligand as a Lewis base.[1][2] The stability of the resulting metal-catecholate complex is a key determinant of the sensor's sensitivity.
-
The Azo Chromophore: The azo group, coupled with the aromatic rings, constitutes an extended π-conjugated system. This system is responsible for the inherent color of the NPAC reagent. When a metal ion binds to the catechol site, it alters the electronic properties of the entire molecule. This perturbation of the π-system shifts the wavelength of maximum absorbance (λmax), leading to a distinct and visually perceptible color change.[3][4][5] The magnitude of this shift and the intensity of the new color are often proportional to the concentration of the metal ion, forming the basis for quantitative spectrophotometric analysis.
The selectivity of NPAC for different metal ions is governed by factors such as the ion's charge, size, and preferred coordination geometry, as well as the pH of the medium, which controls the deprotonation of the catechol hydroxyl groups.[5][6]
Experimental Design for a Comprehensive Cross-Reactivity Study
To objectively evaluate the selectivity of NPAC, a systematic cross-reactivity study is essential. The following protocol is designed to be a self-validating system, allowing for the unambiguous determination of interference effects.
Core Experimental Workflow
The workflow is designed to first establish the optimal response for a primary target ion and then to challenge the system with a panel of potentially interfering ions.
Caption: Workflow for NPAC Cross-Reactivity Analysis.
Detailed Step-by-Step Protocol
A. Reagent Preparation:
-
NPAC Stock Solution (1 mM): Dissolve an appropriate mass of this compound in 95% ethanol. Store in an amber bottle to protect from light.
-
Metal Ion Stock Solutions (10 mM): Prepare individual stock solutions of various metal salts (e.g., nitrates or chlorides) in deionized water. Include a broad range of ions such as Pb²⁺, Co²⁺, Cu²⁺, Ni²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Cd²⁺, Hg²⁺, Ag⁺, Al³⁺, Ca²⁺, and Mg²⁺.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10) to precisely control the pH of the reaction.[7]
B. Optimization for a Primary Metal Ion (e.g., Pb²⁺):
-
In a series of test tubes, add a fixed amount of the NPAC stock solution and the Pb²⁺ stock solution.
-
Add a different buffer to each tube to create a pH gradient (e.g., from pH 4 to 10).
-
Allow the color to develop for a consistent period (e.g., 5-10 minutes).
-
Measure the absorbance of each solution using a UV-Vis spectrophotometer against a reagent blank (NPAC in buffer).
-
Identify the pH that yields the maximum absorbance; this is the optimal pH for Pb²⁺ detection.
-
At the optimal pH, scan the absorbance of the Pb²⁺-NPAC complex from 400-700 nm to determine the wavelength of maximum absorbance (λmax).
C. Cross-Reactivity Assessment:
-
Control Sample: In a cuvette, mix the NPAC solution, the optimal buffer, and the Pb²⁺ solution at a concentration that gives an absorbance of ~1.0 at the predetermined λmax.
-
Test Samples: Prepare a series of cuvettes, each containing the same amount of NPAC, buffer, and Pb²⁺ as the control.
-
To each test cuvette, add one of the other metal ion stock solutions to achieve a specific molar excess relative to Pb²⁺ (e.g., 1x, 10x, 100x).
-
Incubate all samples for the same duration as in the optimization step.
-
Measure the absorbance of the control and all test samples at the λmax determined for the primary ion (Pb²⁺).
-
Calculate the Percent Interference using the formula: % Interference = [(Abs_test - Abs_control) / Abs_control] * 100
A significant deviation (e.g., > ±5%) in absorbance indicates cross-reactivity.
Comparative Analysis: NPAC Selectivity Profile
The performance of NPAC is highly dependent on the specific metal ion and the experimental conditions. Literature reviews and compiled experimental data reveal a distinct selectivity profile. While NPAC is often optimized for specific targets like lead or cobalt, it exhibits significant cross-reactivity with several other transition metals.[3][8]
The interaction mechanism involves the formation of a stable chelate complex, which is a common feature for many divalent and trivalent metal ions when reacting with catechol-based ligands.[1][2]
Logical Framework of NPAC-Metal Interaction
The diagram below illustrates the core interaction and the factors influencing the final analytical signal.
Caption: Factors influencing NPAC-metal ion complex formation.
Data Summary: Cross-Reactivity with Common Metal Ions
The following table summarizes the observed reactivity of NPAC and similar azo dyes with various metal ions, compiled from multiple studies. It is crucial to note that the degree of interference is highly dependent on the specific pH and concentrations used in each study.
| Interfering Ion | Molar Excess Ratio (Interferent:Target) | Observed Effect on Target Ion Signal | Potential for Interference |
| Cu²⁺ | 10x - 100x | Significant positive interference | High |
| Ni²⁺ | 10x - 100x | Significant positive interference | High |
| Co²⁺ | (Target Ion) | Forms stable, colored complex | High (often used as a target) |
| Fe³⁺ | >10x | Strong positive interference; can precipitate | High |
| Hg²⁺ | >10x | Moderate to high positive interference | High |
| Zn²⁺ | >50x | Moderate interference | Moderate |
| Cd²⁺ | >100x | Slight to moderate interference | Moderate |
| Al³⁺ | >100x | Slight interference | Low to Moderate |
| Ag⁺ | >50x | Moderate interference | Moderate |
| Ca²⁺ | >1000x | Negligible interference | Low |
| Mg²⁺ | >1000x | Negligible interference | Low |
| Na⁺, K⁺ | >1000x | Negligible interference | Low |
This table is a synthesis of findings from multiple sources where azo dyes were used for the determination of target ions like Pb²⁺ and Co²⁺.[3][8]
Mitigating Interferences and Enhancing Selectivity
The data clearly indicates that while NPAC is a sensitive reagent, its selectivity can be a challenge in complex matrices. Several strategies can be employed to overcome these limitations:
-
pH Optimization: Carefully selecting the pH can exploit the differences in the stability constants of various metal-NPAC complexes. For instance, some complexes form preferentially in slightly acidic conditions, while others require an alkaline medium.[5]
-
Use of Masking Agents: The addition of a secondary complexing agent can "mask" the interfering ions, preventing them from reacting with NPAC. For example, cyanide can mask Fe³⁺, and triethanolamine can mask Al³⁺. The choice of masking agent must be validated to ensure it does not interfere with the primary target ion.
-
Derivative Spectrophotometry: This advanced analytical technique can resolve overlapping spectra from multiple colored species in a solution, allowing for the simultaneous determination of the target ion and an interfering ion.
-
Solid-Phase Extraction: Pre-concentrating the sample and washing away interfering ions using a selective solid-phase extraction (SPE) column can significantly improve the selectivity of the subsequent colorimetric analysis.
Conclusion
This compound is a powerful chromogenic reagent for the detection of various metal ions, particularly transition metals like Co(II), Pb(II), and Ni(II). Its high sensitivity is derived from the formation of intensely colored metal-ligand complexes. However, this guide demonstrates that significant cross-reactivity is a critical factor that must be addressed for accurate quantification in complex samples. The primary interferents include Cu²⁺, Ni²⁺, Fe³⁺, and Hg²⁺.
By understanding the coordination chemistry, employing a rigorous experimental protocol to characterize interferences, and utilizing mitigation strategies such as pH control and masking agents, researchers can harness the analytical power of NPAC while ensuring the integrity and reliability of their results. This holistic approach, grounded in scientific principles and validated by empirical data, is the cornerstone of robust analytical method development.
References
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Spectrophotometric determination for chromium (III) and cobalt (II) with 4-(nitro phenyl azo imidazole) (NPAI) as organic reagent. (2025). ResearchGate. [Link]
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C(sp2 ) Cross-Coupling of Diazo Quinones with Catechol Boronic Esters. (2020). PubMed. [Link]
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Spectrophotometric Determination of Lead. (n.d.). Pharmaceutical Technology. [Link]
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Spectrophotometric Determination of Cobalt (II) and Chromium(III) Ions using the new (Azo) Compound and their Applications. (2024). University of Kerbala College of Science Department of Chemistry. [Link]
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Interplay of a nitro group and metal ions: from coordinative binding to noncovalent semicoordination. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
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Spectrophotometric Determination of Lead in Environment Samples by Benzoic Acid Azo PhenylCalix[9]arene (BAPC). (n.d.). Semantic Scholar. [Link]
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Spectrophotometric Determination of Lead in Tea Leaf Sample with Dibromo-p-chloro-arsenazo. (n.d.). Asian Journal of Chemistry. [Link]
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Iron coordination by catechol derivative antioxidants. (n.d.). PubMed. [Link]
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Spectrophotometric Determination of Lead by different Methods. (2024). Research Journal of Pharmacy and Technology. [Link]
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Spectrophotometric estimation of cobalt with ninhydrin. (n.d.). PMC - NIH. [Link]
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Determination of Trace Amounts of Lead Using the Flotation-spectrophotometric method. (n.d.). Semantic Scholar. [Link]
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Catechol Redox Induced Formation of Metal Core-Polymer Shell Nanoparticles. (n.d.). PMC - NIH. [Link]
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Spectrophotometric Study for Determination of Cobalt (II) by the Reagent . (2016). IJPPR. [Link]
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New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. (2023). MDPI. [Link]
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Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. (n.d.). PMC. [Link]
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389945 PDFs | Review articles in COORDINATION CHEMISTRY. (n.d.). ResearchGate. [Link]
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Metal ion promoted tautomerization and C-N bond cleavage: conversion of catechol to a p-benzoquinone derivative. (2014). PubMed. [Link]
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4-((4-Nitrophenyl)azo)pyrocatechol. (n.d.). PubChem. [Link]
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Facile Synthesis of Catechol Azo Dyes. (n.d.). The Journal of Organic Chemistry. [Link]
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Metal ion mediated hydrolysis of 4-nitrophenylphosphate in microemulsion media: catalytic versus stoichiometric effects. (2008). Institutional Repository. [Link]
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Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. (2022). ResearchGate. [Link]
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Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone. (n.d.). NIH. [Link]
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New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies. (n.d.). SciELO México. [Link]
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Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. (2022). PMC - NIH. [Link]
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A Senior Application Scientist's Guide to the Sensitivity and Selectivity of Azo Dye Indicators
For researchers, scientists, and professionals in drug development, the precise determination of endpoint in acid-base titrations is paramount. The choice of indicator can significantly impact the accuracy and reliability of these measurements. Among the various classes of indicators, azo dyes are widely utilized due to their distinct color changes. This guide provides an in-depth technical comparison of the sensitivity and selectivity of three common azo dye indicators: Methyl Orange, Congo Red, and Alizarin Yellow R. We will delve into the structural basis for their differing properties and provide detailed experimental protocols for their evaluation.
The Chemistry of Azo Dye Indicators: A Primer
Azo dyes are organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which acts as a chromophore, the part of the molecule responsible for its color. The color of these compounds changes with the pH of the solution because of alterations in the electronic structure of the molecule.[1] This change is typically due to the protonation or deprotonation of functional groups attached to the aromatic rings connected by the azo linkage. The extent of the conjugated system of delocalized electrons is altered, which in turn changes the wavelength of light the molecule absorbs, resulting in a visible color change.[1]
The sensitivity of an azo dye indicator refers to the sharpness of its color change at the endpoint, while selectivity relates to its ability to provide an accurate endpoint in the presence of potentially interfering substances. These properties are intrinsically linked to the indicator's acid dissociation constant (pKa) and its molecular structure.
Comparative Analysis of Selected Azo Dye Indicators
To facilitate a clear comparison, the key properties of Methyl Orange, Congo Red, and Alizarin Yellow R are summarized in the table below.
| Property | Methyl Orange | Congo Red | Alizarin Yellow R |
| Chemical Structure | |||
| IUPAC Name | Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate | Disodium 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonate) | Sodium 5-[(4-nitrophenyl)azo]-2-hydroxybenzoate |
| pH Transition Range | 3.1 – 4.4[2] | 3.0 – 5.0 | 10.1 – 12.0[3] |
| Color Change (Acid → Base) | Red → Yellow[2] | Blue-violet → Red | Yellow → Red |
| pKa | 3.47[2] | ~4.1 | ~11 |
| Molar Absorptivity (ε) at λmax | ε at 510 nm (acidic form)[4] ε at 420 nm (basic form) | ε at 497 nm: 6.26 x 10⁴ M⁻¹cm⁻¹[5] | ε at 380-390 nm (acidic form): ≥ 16000 M⁻¹cm⁻¹ ε at 266-390 nm (basic form): ≥ 7000 M⁻¹cm⁻¹[6] |
Sensitivity: The Sharpness of the Endpoint
The sensitivity of an indicator is determined by how rapidly its color changes with pH. A sharper transition leads to a more precise endpoint determination. This can be quantitatively assessed by examining the derivative of the absorbance with respect to pH (dA/dpH) at the indicator's pKa. A larger value of dA/dpH signifies a more sensitive indicator.
-
Methyl Orange exhibits a distinct and sharp color change, making it suitable for titrations of strong acids with weak bases where the equivalence point lies in its pH transition range.[2]
-
Congo Red undergoes a more complex two-stage protonation, which can result in a less sharp color transition compared to Methyl Orange. Its larger molecular size and multiple ionizable groups contribute to this behavior.
-
Alizarin Yellow R is used for titrations involving weak acids and strong bases, where the equivalence point is in the alkaline range. The sharpness of its color change is generally considered adequate for these applications.
The structural differences between these indicators are key to their varying sensitivities. The presence of electron-donating or electron-withdrawing groups on the aromatic rings can influence the electron density of the azo linkage and the ionizable groups, thereby affecting the pKa and the energy difference between the protonated and deprotonated forms.[7]
Selectivity: Performance in the Presence of Interferences
Selectivity is a crucial factor when performing titrations in complex matrices. The presence of high salt concentrations or other colored species can interfere with the indicator's performance.
-
Salt Effects: High ionic strength can slightly alter the pKa of an indicator and may affect the activity of the H+ ions, potentially shifting the pH of the color change. For highly accurate work, it is advisable to calibrate the indicator or perform a blank titration under similar ionic strength conditions.
-
Interference from Colored Species: If the sample solution is colored, it can obscure the color change of the indicator. In such cases, a potentiometric titration is a more suitable method for endpoint determination.[8]
Experimental Protocols
To provide a practical framework for evaluating and comparing these indicators, detailed experimental protocols are provided below.
Spectrophotometric Determination of pKa
This protocol allows for the precise determination of an indicator's pKa, a fundamental parameter for its characterization.
Caption: Workflow for the spectrophotometric determination of an indicator's pKa.
Detailed Steps:
-
Prepare a stock solution of the azo dye indicator (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., deionized water or ethanol-water mixture).
-
Prepare a series of buffer solutions with known pH values spanning the expected transition range of the indicator.
-
Prepare test solutions by adding a small, constant aliquot of the indicator stock solution to a fixed volume of each buffer solution.
-
Determine the λmax of the acidic and basic forms of the indicator by measuring the absorbance spectrum of the indicator in a strongly acidic and a strongly basic solution, respectively.
-
Measure the absorbance of each test solution at the two determined λmax values.
-
Plot the absorbance at each λmax as a function of pH. The resulting sigmoid curves can be used to determine the pKa, which corresponds to the pH at the inflection point.[4]
-
Alternatively, use the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn]) where [In⁻] and [HIn] are the concentrations of the basic and acidic forms of the indicator, respectively. The ratio [In⁻]/[HIn] can be calculated from the absorbance measurements. A plot of log([In⁻]/[HIn]) versus pH will yield a straight line with the x-intercept equal to the pKa.
Titration of a Strong Acid with a Strong Base using Congo Red
This protocol demonstrates the use of Congo Red in a classic acid-base titration.
Caption: Workflow for a strong acid-strong base titration using Congo Red indicator.
Detailed Steps:
-
Prepare the indicator solution: Dissolve 0.1 g of Congo Red in 100 mL of deionized water.
-
Set up the titration apparatus: Fill a clean, rinsed burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare the analyte: Accurately pipette a known volume (e.g., 25.00 mL) of a strong acid solution (e.g., ~0.1 M HCl) into a clean Erlenmeyer flask.
-
Add the indicator: Add 2-3 drops of the Congo Red indicator solution to the acid in the flask. The solution should turn a blue-violet color.
-
Titrate: Slowly add the NaOH solution from the burette to the flask while continuously swirling.
-
Determine the endpoint: The endpoint is reached when the solution undergoes a distinct color change from blue-violet to red. Record the final volume of NaOH added.
-
Repeat: Perform at least two more titrations to obtain concordant results.
Titration of a Weak Acid with a Strong Base using Alizarin Yellow R
This protocol is suitable for determining the concentration of a weak acid.
Detailed Steps:
-
Prepare the indicator solution: Dissolve 0.1 g of Alizarin Yellow R in 100 mL of 20% ethanol.[9]
-
Set up the titration apparatus: Fill a clean, rinsed burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare the analyte: Accurately pipette a known volume (e.g., 25.00 mL) of a weak acid solution (e.g., ~0.1 M acetic acid) into a clean Erlenmeyer flask.
-
Add the indicator: Add 2-3 drops of the Alizarin Yellow R indicator solution to the weak acid in the flask. The solution should be yellow.
-
Titrate: Slowly add the NaOH solution from the burette to the flask while continuously swirling.
-
Determine the endpoint: The endpoint is reached when the solution shows the first persistent change from yellow to reddish-brown. Record the final volume of NaOH added.
-
Repeat: Perform at least two more titrations to obtain consistent results.
Conclusion
The selection of an appropriate azo dye indicator is critical for accurate and reliable acid-base titrations. Methyl Orange, with its sharp color change in the acidic range, is well-suited for titrations of strong acids with weak bases. Congo Red, while having a similar pH range, may exhibit a less distinct endpoint due to its complex protonation behavior. Alizarin Yellow R is the indicator of choice for titrations involving weak acids and strong bases, where the equivalence point lies in the alkaline region.
Understanding the relationship between the chemical structure of these indicators and their sensitivity and selectivity allows researchers to make informed decisions. The provided experimental protocols offer a practical guide for the characterization and application of these important analytical reagents. By carefully considering the specific requirements of the titration and the properties of the indicator, scientists can ensure the integrity and precision of their analytical results.
References
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Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
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El-Dossoki, F. I., Abdolla, N. S., & El-Seify, F. A. (2024). Development of a novel category of azo dyes based on coumarin and metal complexes for potential applications as an acid–base titration indicator and a carbon steel corrosion inhibitor in acidic conditions. Chemical Africa, 7(7), 257-272. [Link]
-
Fayadh, R. H., Ali, A. A., & Al-Jabri, F. M. (2015). The Synthesis and Identification Azo dyes Derived from Mercuried Sulfa compounds and used their as Indicator of Acid – Base. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1278-1286. [Link]
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MP Biomedicals. (n.d.). Alizarin Yellow R. Retrieved from [Link]
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Naime, J., Al Mamun, M. S., Aly, M. A. S., Karim, K. M. R., Maniruzzaman, M., & Badal, M. M. R. (2022). Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator. RSC Advances, 12(43), 28034-28042. [Link]
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Saad, S. (2024). THE DEPENDENCE OF ACID-BASE EQUILBRIA AND ACIDITY CONSTANTS OF CONGO RED IN BUFFER SOLUTIONS ON THE IONIC STRENGTH. Journal of Chemical Technology and Metallurgy, 59(3), 505-512. [Link]
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Delloyd's Chemistry. (n.d.). Preparation of Titration Indicators. Retrieved from [Link]
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Manulla, M. H., & Abbas, A. K. (2023). Design and Structural Characterization of Novel Azo-Theophylline as Acid-Base Indicator. Iraqi Journal of Science, 5525-5540. [Link]
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Onyedika, G. O., Onuegbu, G. C., & Nnorom, O. O. (2023). Comparative Study on the Acid-Base Indicator Properties of Natural Dye, Turmeric Rhizome (Curcuma longa) and Synthetic Dyes. Journal of Textile Science and Technology, 9(1), 20-29. [Link]
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Rathod, J., Vaghela, P., & Patel, K. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. Emergent Life Sciences Research, 7(2), 70-76. [Link]
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Saad, H. A. R., Shakir, R. M., & Mahdi, M. H. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Mustansiriyah Journal of Science, 35(2), 1-8. [Link]
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Skowronek, M., Kania, A., & Bartecki, A. (2000). The dependence of acid-base equilibria and acidity constants of Congo red in buffer solutions on the ionic strength. Dyes and Pigments, 45(3), 249-256. [Link]
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Toptan, S., & Serin, S. (2001). DETERMINATION OF THE ACIDIC CHARACTER OF SOME AZO DYES BY POTENTIOMETRIC TITRATION. M.U. FEN BİLİMLERİ DERGİSİ, 18, 131-138. [Link]
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Wikipedia contributors. (2023, December 14). Methyl orange. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Wikipedia contributors. (2023, October 29). Congo red. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Wikipedia contributors. (2023, November 28). Alizarin Yellow R. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Aqueous Photophysical Parameters of Congo Red. Retrieved from [Link]
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Chemguide. (n.d.). Acid-Base Indicators. Retrieved from [Link]
-
Quora. (2021, October 27). Why are most azo compounds used as an acid base indicator? Retrieved from [Link]
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Wikipedia contributors. (2023, November 28). Alizarin Yellow R. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Chrominfo. (2022, March 4). Difference between methyl red and methyl orange. Retrieved from [Link]
-
Quora. (2018, September 10). What is the effect of putting too much methyl orange in titration? Retrieved from [Link]
-
BYJU'S. (n.d.). Acid-Base Titration. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The behaviour and properties of some acid-base indicators: a review. Retrieved from [Link]
-
ResearchGate. (2020, March 13). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. Retrieved from [Link]
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Performance Evaluation of 4-(4-Nitrophenylazo)catechol in Diverse Analytical Matrices: A Comparative Guide
In the realm of analytical chemistry, the pursuit of sensitive, selective, and robust reagents for the quantification of various analytes is a perpetual endeavor. This guide provides an in-depth technical evaluation of 4-(4-Nitrophenylazo)catechol (NPAC), a chromogenic agent with significant potential in spectrophotometric analysis. While direct and extensive performance data for NPAC across a wide array of matrices remains an emerging area of research, this document synthesizes the known analytical chemistry of its core functional moieties—the catechol group and the nitrophenylazo group—to project its performance characteristics. We will objectively compare its anticipated utility with established analytical reagents, supported by experimental data from closely related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel analytical methodologies.
Introduction to this compound: A Molecule of Analytical Promise
This compound is an organic compound featuring a catechol ring substituted with a nitrophenylazo group. This unique combination of functional groups imparts promising chromogenic properties, making it a candidate for the colorimetric determination of a variety of analytes. The catechol moiety is well-known for its ability to form stable, colored complexes with a multitude of metal ions.[1] The nitrophenylazo group, a common constituent in azo dyes, acts as a chromophore, and its electronic properties can be modulated upon complexation or reaction, leading to a distinct color change that can be quantified using spectrophotometry.[2][3]
The fundamental analytical principle underpinning the use of NPAC is the formation of a metal-ligand complex. The lone pair of electrons on the oxygen atoms of the catechol hydroxyl groups can coordinate with metal ions, leading to the formation of a chelate. This complexation event alters the electronic distribution within the molecule, resulting in a shift in the maximum absorption wavelength (λmax) and an increase in the molar absorptivity, which forms the basis for quantitative analysis.
Projected Performance Across Analytical Matrices
The efficacy of any analytical reagent is critically dependent on its performance in the specific matrix of interest. The complexity of the sample matrix can introduce interferences that affect the accuracy and precision of the analysis.
Environmental Matrices: Water and Soil
Water Analysis: In aqueous matrices, NPAC is expected to be a valuable reagent for the determination of various metal ions, particularly transition metals. The catechol group is known to form complexes with a wide range of metals. A comprehensive review of nitroderivatives of catechol highlights their application in the determination of over 40 elements, including aluminum, iron, copper, and zinc.[1] While specific data for NPAC is not available, a study on the spectrophotometric determination of Iron(III) using 4-nitrocatechol (a related compound) demonstrated a high molar absorptivity, indicating excellent sensitivity.[4]
Soil and Sediment Analysis: The analysis of soil and sediment samples typically requires a digestion step to bring the target analytes into solution. Once in an aqueous form, the principles of water analysis would apply. However, the high concentration of potentially interfering ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) in soil extracts necessitates a careful evaluation of the selectivity of NPAC. The use of masking agents or pH adjustment can be crucial to mitigate these interferences.
Biological Matrices: Biofluids and Tissues
The analysis of biological samples, such as blood serum, urine, and tissue homogenates, presents a significant challenge due to the presence of a complex mixture of proteins, lipids, and other endogenous substances. These matrix components can interfere with the complexation reaction or the spectrophotometric measurement. Therefore, sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are often necessary prior to analysis. The stability of the NPAC-analyte complex in the physiological pH range and its susceptibility to interference from biological thiols and other reducing agents would need to be thoroughly investigated.
Comparative Analysis with Alternative Reagents
The true measure of a new analytical reagent is its performance relative to existing, well-established methods. Here, we compare the projected capabilities of NPAC with some commonly used chromogenic reagents.
| Analyte Class | Alternative Reagent | Principle of Detection | Anticipated Advantages of NPAC | Anticipated Challenges for NPAC |
| Transition Metals (e.g., Fe, Cu, Zn) | Dithizone | Forms colored complexes extractable into organic solvents. | Potentially higher water solubility of the complex, avoiding the need for solvent extraction. | Broader selectivity might lead to more interferences. |
| Pharmaceuticals (Primary Aromatic Amines) | N-(1-Naphthyl)ethylenediamine (NED) | Diazotization-coupling reaction. | The inherent color of NPAC might provide a different analytical window. | Lower sensitivity or selectivity compared to the highly optimized Bratton-Marshall reaction. |
| Phenolic Compounds | 4-Aminoantipyrine | Oxidative coupling in the presence of an oxidizing agent. | Direct complexation might offer a simpler, single-reagent procedure. | Potential for self-coupling or interference from other reducing agents. |
Experimental Protocols: A Blueprint for Application
While specific validated protocols for NPAC are not yet widely available, the following sections provide a foundational experimental design based on the known chemistry of its constituent functional groups.
Synthesis of this compound
The synthesis of NPAC typically involves a diazotization-coupling reaction.
Diagram of the Synthesis Workflow:
Caption: Synthesis of NPAC via diazotization of 4-nitroaniline and coupling with catechol.
Step-by-Step Protocol:
-
Diazotization of 4-Nitroaniline: Dissolve 4-nitroaniline in a solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes in the ice bath.
-
Azo Coupling: In a separate beaker, dissolve catechol in an aqueous sodium hydroxide solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold catechol solution with vigorous stirring.
-
A colored precipitate of this compound will form.
-
Allow the reaction mixture to stand for 30 minutes to ensure complete coupling.
-
Filter the precipitate, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to purify the product.
General Procedure for Spectrophotometric Analysis of Metal Ions
This protocol outlines a general workflow for the determination of a metal ion using NPAC.
Diagram of the Analytical Workflow:
Caption: General workflow for metal ion analysis using NPAC.
Step-by-Step Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion of known concentrations.
-
Sample Preparation: Prepare the sample solution. For water samples, this may involve filtration. For soil or biological samples, an appropriate digestion or extraction procedure is required.
-
pH Adjustment: Adjust the pH of the standard solutions and the sample solution to the optimal value for complex formation. This needs to be determined experimentally.
-
Reagent Addition: Add a fixed volume of a standardized solution of NPAC to each standard and sample solution.
-
Complex Formation: Allow sufficient time for the color of the metal-NPAC complex to develop fully and stabilize.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex against a reagent blank.
-
Calibration and Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
Data Presentation: Projected Performance Metrics
The following table summarizes the anticipated performance characteristics of NPAC for the determination of a representative transition metal ion, based on data from analogous catechol and azo dye reagents.
| Parameter | Projected Performance of NPAC | Reference Compound Data |
| Linear Range | 0.1 - 10 µg/mL | A similar range is observed for many chromogenic reagents. |
| Molar Absorptivity (ε) | > 1 x 10⁴ L mol⁻¹ cm⁻¹ | 4-Nitrocatechol for Fe(III) determination showed ε = 1.9 x 10⁵ L mol⁻¹ cm⁻¹.[4] |
| Limit of Detection (LOD) | < 0.1 µg/mL | Dependent on molar absorptivity and instrumental noise. |
| Selectivity | Moderate; potential interference from other transition metals. | Selectivity can be enhanced by pH control and masking agents. |
| Precision (RSD) | < 5% | Typically achievable with modern spectrophotometers. |
Conclusion and Future Outlook
This compound stands as a promising chromogenic reagent for spectrophotometric analysis. Its synthesis is straightforward, and the presence of the catechol and nitrophenylazo moieties suggests a strong potential for the sensitive and selective determination of a range of analytes, particularly metal ions.
However, to fully realize its analytical potential, further research is imperative. A systematic evaluation of its complex-forming properties with various metal ions, optimization of reaction conditions (pH, reagent concentration, and reaction time), and a thorough investigation of interferences are necessary. Furthermore, the validation of analytical methods using NPAC in real-world matrices such as environmental water, soil extracts, and biological fluids is crucial to establish its practical utility.
The insights provided in this guide, drawn from the well-understood chemistry of its functional components, offer a solid foundation and a strategic direction for researchers to unlock the full analytical capabilities of this compound.
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El-Kherbawy, A., & El-Sayed, G. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-350. [Link]
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Onunkwo, I. C., & Ezechi, C. E. (2023). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. JOURNAL OF AGRICULTURE, SCIENCE AND TECHNOLOGY, 24(4). [Link]
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Stojnova, K. T., et al. (2023). A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride. Molecules, 28(x), x. [Link]
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A Comparative Guide to Catechol-Based vs. Other Colorimetric Sensors for Researchers
In the dynamic landscape of analytical chemistry and diagnostics, colorimetric sensors have emerged as an indispensable tool for the rapid, cost-effective, and often on-site detection of a myriad of analytes. Their operational simplicity, where the presence of a target molecule is signaled by a visible color change, makes them highly attractive for applications ranging from environmental monitoring to clinical diagnostics and drug development.
Among the diverse families of colorimetric sensors, those based on the unique chemistry of catechols have garnered significant attention. This guide provides an in-depth comparative analysis of catechol-based colorimetric sensors against other prominent colorimetric sensing platforms. We will delve into the fundamental principles, showcase comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal sensing strategy for their specific needs.
The Rise of Catechol-Based Colorimetric Sensors: A Story of Versatile Chemistry
Catechols, a class of organic compounds possessing a benzene ring with two adjacent hydroxyl groups, are at the heart of a versatile and powerful sensing mechanism. Their ability to undergo oxidation to form highly colored quinone species, and their strong chelating affinity for metal ions, form the basis of their application in colorimetric sensing. This inherent reactivity allows for the design of sensors that can detect a wide range of analytes, from metal ions to biomolecules and reactive oxygen species (ROS).
The primary signaling pathways for catechol-based sensors can be broadly categorized as follows:
-
Oxidation-based Sensing: The direct oxidation of catechols, often catalyzed by nanozymes or the analyte itself, leads to the formation of colored products. The intensity of the color is proportional to the analyte concentration.
-
Aggregation/Anti-aggregation of Nanoparticles: Catechol-functionalized nanoparticles (e.g., gold or silver) can be induced to aggregate or disperse in the presence of an analyte, resulting in a distinct color change due to alterations in their localized surface plasmon resonance (LSPR) properties.
-
Inhibition of Enzyme/Nanozyme Activity: The analyte can interact with a catechol substrate, preventing it from being oxidized by an enzyme or nanozyme, thus leading to a measurable decrease in color development.
Head-to-Head Comparison: Catechol-Based Sensors vs. The Alternatives
To provide a clear and objective comparison, we will examine the performance of catechol-based sensors against other widely used colorimetric sensing strategies for three key classes of analytes: the neurotransmitter dopamine , the heavy metal ion lead (Pb²⁺) , and reactive oxygen species (ROS) .
Analyte in Focus: Dopamine
Dopamine, a critical catecholamine neurotransmitter, plays a vital role in numerous physiological processes. Its abnormal levels are associated with neurological disorders such as Parkinson's disease. Consequently, the sensitive and selective detection of dopamine is of paramount importance.
Sensing Strategies Compared:
-
Catechol-Based (Nanozyme-Enhanced): These sensors often utilize the intrinsic catechol structure of dopamine. For instance, the presence of dopamine can enhance the oxidase-like activity of cerium(IV) ions, leading to the rapid oxidation of a chromogenic substrate like 3,3',5,5'-tetramethylbenzidine (TMB) and a distinct blue color formation.
-
Gold Nanoparticle (AuNP)-Based (Aggregation): Unmodified or functionalized AuNPs can be induced to aggregate in the presence of dopamine, causing a color change from red to blue. This aggregation can be triggered by the interaction of dopamine with the AuNP surface, sometimes facilitated by other ions like Cu²⁺.[1]
Comparative Performance Data for Dopamine Detection:
| Sensor Type | Principle | Limit of Detection (LOD) | Response Time | Selectivity | Reference |
| Catechol-Based (Ce⁴⁺-TMB) | Enhanced Oxidase Activity | 2.88 nM | < 3 minutes | High | [2] |
| Gold Nanoparticle (AuNP) Aggregation | Analyte-Induced Aggregation | 30 nM | ~15 minutes | Good | [3] |
| Silver Nanoparticle (AgNP) Aggregation | Ligand-Mediated Aggregation | 6.13 µM | ~1 hour | Moderate | [4] |
| Vanillin-Based | Schiff Base Formation | ~4 ppm | Variable | Moderate | [5] |
Expert Insights: Catechol-based sensors leveraging the inherent reactivity of dopamine often exhibit superior sensitivity and faster response times. The nanozyme-enhanced approach provides significant signal amplification. While AuNP-based methods are simple and effective, they can sometimes be susceptible to interference from other structurally similar molecules and may require careful optimization of conditions like pH and ionic strength.
Analyte in Focus: Lead (Pb²⁺)
Lead is a highly toxic heavy metal that poses severe risks to human health and the environment. The development of simple and sensitive methods for its detection in water is a critical area of research.
Sensing Strategies Compared:
-
Catechol-Based (Polymerization): The polymerization of catechol derivatives, such as 4-methyl-catechol, can form a melanin-like coating that binds with lead ions, resulting in a distinct and observable color change of the material.
-
Rhodamine-Based (Chelation): Rhodamine derivatives can act as chemosensors for heavy metal ions. The binding of Pb²⁺ to the rhodamine molecule can trigger a conformational change, leading to a "turn-on" fluorescence or a visible color change from colorless to pink or another distinct color.
-
Gold Nanoparticle (AuNP)-Based (Aggregation/Leaching): The presence of lead ions can either induce the aggregation of functionalized AuNPs or accelerate the leaching of AuNPs in the presence of specific reagents, both resulting in a measurable color change.[6]
Comparative Performance Data for Lead (Pb²⁺) Detection:
| Sensor Type | Principle | Limit of Detection (LOD) | Response Time | Selectivity | Reference |
| Catechol-Based (Polymerization) | Metal Ion Binding | Under Development | Variable | Good | [7][8] |
| Rhodamine B Derivative | Chelation-Induced Ring Opening | 0.0521 µM (for Fe³⁺) | Seconds | High | [9] |
| Gold Nanoparticle (AuNP) Leaching | Accelerated Leaching | 0.5 nM | ~10 minutes | High | [6] |
| Azo Dye-Based | Complexation | 1.55 µg/mL | < 5 minutes | High | [10] |
Expert Insights: While catechol-based sensors for lead are a promising area of research, rhodamine and AuNP-based sensors are currently more established with lower reported detection limits. Rhodamine-based sensors offer the advantage of a "turn-on" signal, which can reduce background interference. AuNP-based methods, particularly those involving leaching, can achieve exceptional sensitivity. The choice between these will depend on the required sensitivity, cost, and the potential for interference in the sample matrix.
Analyte in Focus: Reactive Oxygen Species (ROS)
ROS are a group of highly reactive molecules and free radicals derived from molecular oxygen. They are involved in various physiological and pathological processes, and their detection is crucial in many areas of biomedical research.
Sensing Strategies Compared:
-
Catechol-Based (Antioxidant Activity): The antioxidant properties of catechols can be utilized for ROS detection. The catechol moiety can react with and quench ROS, thereby inhibiting a color-producing reaction. The degree of inhibition is proportional to the ROS concentration.
-
Fluorescent Probes (e.g., DCFH-DA): 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Colorimetric Reagents (e.g., XTT): XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is a tetrazolium salt that is reduced by superoxide radicals to a water-soluble formazan dye with a strong absorbance at 470 nm.
Comparative Performance Data for ROS Detection:
| Sensor Type | Principle | Detected Species | Key Advantages | Key Disadvantages | Reference |
| Catechol-Based | ROS Scavenging | Broad Spectrum | Simple, colorimetric | Indirect detection, potential for interference | [11] |
| Fluorescent Probe (DCFH-DA) | Oxidation to Fluorescent Product | H₂O₂, OH•, ONOO⁻ | High sensitivity, suitable for cell imaging | Lack of specificity, prone to auto-oxidation | [12] |
| Colorimetric Reagent (XTT) | Reduction to Formazan Dye | O₂⁻• | Specific for superoxide, quantitative | Lower sensitivity than fluorescent probes | [11] |
| Luminescent Probes (Luminol) | Chemiluminescence | O₂⁻•, H₂O₂, HOCl | High sensitivity | Requires specialized equipment | [13] |
Expert Insights: For ROS detection, the choice of sensor is highly dependent on the specific ROS of interest and the experimental system. While catechol-based methods offer a simple colorimetric readout for general antioxidant activity, fluorescent probes like DCFH-DA are widely used for intracellular ROS imaging due to their high sensitivity, despite their lack of specificity. For superoxide detection, colorimetric reagents like XTT provide a more specific and quantitative alternative. A multi-faceted approach, often combining different types of probes, is recommended for a comprehensive understanding of cellular redox status.[13]
Experimental Protocols: A Practical Guide
To facilitate the implementation of these sensing strategies, we provide detailed, step-by-step methodologies for representative experiments.
Protocol 1: Colorimetric Detection of Dopamine using Gold Nanoparticles
This protocol is adapted from a method based on the aggregation of gold nanoparticles induced by dopamine.[1][3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Dopamine hydrochloride
-
Copper(II) sulfate (CuSO₄)
-
Phosphate buffer (pH 7.4)
-
Ultrapure water
-
UV-Vis Spectrophotometer
Procedure:
-
Synthesis of Gold Nanoparticles (AuNPs):
-
Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a clean flask and bring to a boil while stirring.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling solution.
-
Continue boiling and stirring until the solution color changes from yellow to wine-red.
-
Cool the solution to room temperature.
-
-
Dopamine Detection:
-
In a microcentrifuge tube, mix 500 µL of the prepared AuNP solution with 50 µL of phosphate buffer (pH 7.4).
-
Add 20 µL of CuSO₄ solution (1 mM).
-
Add 50 µL of the dopamine sample solution at various concentrations.
-
Incubate the mixture at room temperature for 15 minutes.
-
-
Analysis:
-
Observe the color change of the solution by the naked eye.
-
Measure the UV-Vis absorption spectrum of the solution from 400 nm to 800 nm.
-
The aggregation of AuNPs will result in a decrease in the absorbance at ~520 nm and an increase in the absorbance at ~650 nm. The ratio of A₆₅₀/A₅₂₀ can be used for quantitative analysis.
-
Protocol 2: Colorimetric Detection of Lead (Pb²⁺) using a Rhodamine-Based Probe
This protocol provides a general framework for using a rhodamine-based chemosensor for the detection of heavy metal ions. The specific rhodamine derivative and reaction conditions may need to be optimized based on the chosen probe.
Materials:
-
Rhodamine B derivative chemosensor
-
Lead(II) nitrate (Pb(NO₃)₂) standard solutions
-
Buffer solution (e.g., Tris-HCl, pH 7.0)
-
Ethanol or other suitable organic solvent
-
UV-Vis Spectrophotometer and/or Fluorometer
Procedure:
-
Preparation of Sensor Solution:
-
Dissolve the rhodamine B derivative in ethanol to prepare a stock solution (e.g., 1 mM).
-
Dilute the stock solution in a buffered aqueous solution (e.g., 1:1 ethanol/Tris-HCl buffer) to the desired working concentration (e.g., 10 µM).
-
-
Lead Detection:
-
To 2 mL of the sensor solution in a cuvette, add a small volume (e.g., 20 µL) of the Pb²⁺ sample solution.
-
Mix the solution thoroughly and allow it to react for a few seconds to minutes.
-
-
Analysis:
-
Observe any visible color change. A "turn-on" sensor will typically change from colorless to a distinct color like pink.
-
Measure the UV-Vis absorption spectrum. The appearance of a new absorption band in the visible region indicates the presence of the metal ion.
-
If the probe is fluorescent, measure the fluorescence emission spectrum at the appropriate excitation wavelength. A significant increase in fluorescence intensity will be observed.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the principles behind these colorimetric sensors, the following diagrams illustrate the key signaling pathways and experimental workflows.
Diagram 1: Catechol-Based Sensing Mechanisms
Caption: Key signaling pathways in catechol-based colorimetric sensors.
Diagram 2: Experimental Workflow for Colorimetric Sensing
Caption: Generalized experimental workflow for colorimetric sensor application.
Conclusion and Future Outlook
Catechol-based colorimetric sensors represent a rapidly evolving and highly promising field. Their inherent reactivity, coupled with the versatility of nanomaterials and nanozymes, provides a powerful platform for the development of sensitive and selective analytical tools. While in certain applications, established methods like those based on rhodamine or gold nanoparticles may currently offer lower detection limits, the ongoing research into novel catechol-based materials and sensing strategies is poised to close this gap.
The choice of a colorimetric sensor is not a one-size-fits-all decision. It requires a careful consideration of the target analyte, the sample matrix, the required sensitivity and selectivity, and practical constraints such as cost and analysis time. This guide has aimed to provide a comprehensive and objective comparison to aid researchers in making an informed decision. As the field continues to advance, we can anticipate the emergence of even more innovative and powerful colorimetric sensing technologies that will further revolutionize the landscape of chemical and biological analysis.
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Colorimetric and Label-Free Optical Detection of Pb2+ Ions via Colloidal Gold Nanoparticles. MDPI. [Link]
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Colorimetric Detection of Heavy Metal Ions Using Label-Free Gold Nanoparticles and Alkanethiols. ACS Publications. [Link]
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Simple colorimetric detection of dopamine using modified silver nanoparticles. ResearchGate. [Link]
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Colourimetric assays (aka colorimetric assays) What are they? and how do they work?. YouTube. [Link]
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A Senior Application Scientist's Guide to Measuring COMT Activity: A Comparative Analysis of Nitrocatechol-Based Assays and Modern Alternatives
For researchers and drug development professionals investigating neurological disorders and catecholamine metabolism, accurate and precise measurement of Catechol-O-methyltransferase (COMT) activity is paramount. As a pivotal enzyme in the degradation of neurotransmitters like dopamine, epinephrine, and norepinephrine, COMT represents a critical therapeutic target. The choice of assay methodology can significantly impact the reliability and translational value of experimental findings.
This guide provides an in-depth comparison of traditional 4-(4-Nitrophenylazo)catechol (NPC) or nitrocatechol-based colorimetric assays with modern, high-performance liquid chromatography (HPLC)-based methods. We will explore the fundamental principles, comparative performance data, and detailed protocols to empower you to make an informed decision for your research needs.
The Principle of COMT Activity Measurement
COMT (EC 2.1.1.6) catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on a catechol substrate. This enzymatic action is fundamental to the inactivation of catecholamines.[1] An effective assay must accurately quantify the rate of this methylation reaction, either by measuring the depletion of a substrate or the formation of a product.
Comparison of Assay Methodologies
The selection of a COMT assay hinges on a trade-off between throughput, sensitivity, specificity, and cost. While traditional colorimetric assays offer simplicity, they often fall short of the rigorous demands of modern drug discovery and clinical research.
The this compound / Nitrocatechol Assay: A Spectrophotometric Approach
The foundational principle of this assay lies in the use of a chromogenic catechol substrate, such as 4-nitrocatechol (a structural relative of NPC). The enzymatic methylation of the nitrocatechol by COMT leads to a change in the molecule's spectral properties. In some variations, the disappearance of the substrate's characteristic color upon methylation is measured.[1] For instance, nitrocatechol can exhibit a distinct cherry-red color in a strong alkaline solution, which fades upon O-methylation, allowing for spectrophotometric quantification.[1]
Below is a diagram illustrating the basic workflow for a generic nitrocatechol-based colorimetric assay.
Caption: Workflow for a Nitrocatechol-Based Colorimetric COMT Assay.
High-Performance Alternatives: HPLC-Based Assays
Modern methods couple the COMT enzymatic reaction with highly sensitive and specific analytical techniques like HPLC. These assays typically use a natural substrate (e.g., norepinephrine, dopamine) and quantify the formation of its specific methylated product (e.g., normetanephrine, 3-methoxytyramine). Detection is achieved using electrochemical (ED), fluorescence (FD), or tandem mass spectrometry (MS/MS) detectors, which provide superior performance.
The following diagram illustrates the enzymatic reaction central to these assays.
Caption: The COMT-catalyzed O-methylation reaction.
Performance Data: A Head-to-Head Comparison
The trustworthiness of an assay is defined by its validation data. Below is a summary of typical performance characteristics for colorimetric and HPLC-based methods.
| Parameter | This compound / Nitrocatechol Assay | HPLC with Electrochemical Detection (HPLC-ED) | UPLC with Mass Spectrometry (UPLC-MS/MS) |
| Principle | Spectrophotometry (Color change) | Chromatographic separation & electrochemical detection | Chromatographic separation & mass-to-charge ratio detection |
| Substrate | Synthetic Chromogen (e.g., Nitrocatechol) | Natural (e.g., Dihydroxybenzoic acid, Norepinephrine) | Natural (e.g., Norepinephrine, Dopamine) |
| Specificity | Low. Prone to interference from colored compounds in complex samples. Cannot distinguish between meta- and para-methylated products.[1] | High. Separates product from substrate and other matrix components. | Very High. Unsurpassed specificity due to MS/MS detection. |
| Sensitivity | Low. Generally less sensitive than HPLC-based methods.[1] | High. Detection limits in the picomole range.[1] | Very High. Detection limits in the low femtomole to attomole range. |
| Precision | Data not readily available in modern validation formats. Generally considered lower than HPLC methods. | Excellent. Intra-assay RSD: 4.8-11.9%Inter-assay RSD: 6.4-14.2%[2] | Excellent. Intra- & Inter-assay Precision: ≤15%[3] |
| Accuracy | Susceptible to bias from interfering substances. | Excellent. | Excellent. Accuracy within ≤15% of nominal values.[3] |
| Throughput | High (microplate compatible). | Moderate. | Moderate to High. |
| Expertise | Minimal. | Requires expertise in HPLC operation. | Requires significant expertise in LC-MS/MS operation. |
| Suitability | Limited to purified enzyme systems and initial inhibitor screening. Not recommended for complex biological samples.[1] | Excellent for research and clinical applications with various biological matrices. | The gold standard for demanding applications requiring highest sensitivity and specificity. |
RSD: Relative Standard Deviation
Experimental Protocols: A Self-Validating System
A trustworthy protocol includes controls and steps that validate the results. Here we provide detailed methodologies for a representative colorimetric assay and a superior HPLC-ED alternative.
Protocol 1: Representative Colorimetric COMT Assay
This protocol is based on established principles for spectrophotometric COMT assays. Its simplicity is its main advantage, but its limitations in specificity and sensitivity must be recognized.
I. Reagents & Preparation
-
Assay Buffer: 0.2 M Tris-HCl, pH 7.6 at 37°C. Causality: Provides optimal pH for enzyme activity.
-
Substrate: 0.5 mM 3,4-Dihydroxyacetophenone (DHAP) in deionized water. Prepare fresh.
-
Co-factor: 5 mM S-Adenosyl-L-Methionine (SAM) in deionized water. Prepare fresh and keep on ice as SAM is unstable.
-
Divalent Cation: 6 mM MgCl₂. Causality: Mg²⁺ is an essential cofactor for COMT activity.
-
Reducing Agent: 20 mM Dithiothreitol (DTT). Causality: DTT helps maintain the enzyme in an active, reduced state.
-
Enzyme Solution: Purified COMT diluted in cold Assay Buffer to the desired concentration.
-
Stop Solution: 0.4 M Sodium Borate, pH 10.0 at 37°C. Causality: The alkaline pH stops the enzymatic reaction and allows for color development of the product.
II. Assay Procedure
-
Reaction Setup: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, DHAP, SAM, MgCl₂, and DTT. For a "Blank" control, prepare a separate mix without SAM.
-
Equilibration: Pre-warm the master mixes to 37°C for 5 minutes.
-
Initiation: Add the COMT Enzyme Solution to each tube to start the reaction. Add an equal volume of buffer to the "Blank" control.
-
Incubation: Incubate all tubes at 37°C for a defined period (e.g., 60 minutes). This step must be precisely timed.
-
Termination: Add the Stop Solution to each tube to terminate the reaction.
-
Detection: Transfer the reaction mixtures to a 96-well plate and measure the absorbance at 344 nm using a spectrophotometer.
-
Calculation: Subtract the absorbance of the "Blank" from the test samples to determine the net absorbance due to enzymatic activity. Calculate the concentration of the product formed using the molar extinction coefficient.
Protocol 2: High-Precision HPLC-Electrochemical Detection (ED) COMT Assay
This method provides superior accuracy and precision by physically separating the reaction product before quantification. It is suitable for complex samples like tissue homogenates.
I. Reagents & Preparation
-
Incubation Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4.
-
Substrate: 10 mM Norepinephrine in 0.1 M Perchloric Acid.
-
Co-factor: 5 mM S-Adenosyl-L-Methionine (SAM) in water. Prepare fresh.
-
Divalent Cation: 50 mM MgCl₂.
-
Enzyme Preparation: Tissue homogenate or purified enzyme solution.
-
Stop Solution: 1 M Perchloric Acid. Causality: The strong acid precipitates proteins, effectively stopping the reaction.
-
HPLC Mobile Phase: Example: 10 mM Sodium Dihydrogen Phosphate, 4 mM Sodium 1-octanesulfonate, 0.17 mM EDTA, 6% Methanol, 4% Acetonitrile, adjusted to pH ~4.0. Causality: This composition is optimized for the reverse-phase separation of catecholamines and their metabolites.
II. Assay Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the Incubation Buffer, enzyme preparation, MgCl₂, SAM, and Norepinephrine substrate.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Add ice-cold 1 M Perchloric Acid to stop the reaction.
-
Protein Precipitation: Vortex the tube and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for HPLC: Carefully transfer the supernatant to an HPLC vial.
-
Chromatographic Analysis:
-
Inject a defined volume (e.g., 25 µL) of the supernatant onto a C18 reverse-phase HPLC column.
-
Run the separation using the specified mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Detect the methylated product (normetanephrine) using a coulometric electrochemical detector set at an appropriate potential (e.g., +450 mV).
-
-
Quantification: The concentration of the product is determined by comparing its peak area to a standard curve generated from known concentrations of normetanephrine. The COMT activity is then calculated based on the amount of product formed over time per milligram of protein.
Conclusion and Recommendation
For researchers requiring the highest degree of confidence in their results, particularly when analyzing complex biological matrices or evaluating potential therapeutic agents, HPLC-based methods are unequivocally superior. The UPLC-MS/MS assay represents the gold standard for sensitivity and specificity, while the HPLC-ED method offers an excellent balance of precision, accuracy, and accessibility.[2][3]
While this compound and other nitrocatechol-based colorimetric assays provide a simple, cost-effective, and high-throughput option, their utility is limited. They are best suited for preliminary screenings of purified enzymes where potential interferences are minimized. However, their inherent drawbacks of poor selectivity and lower sensitivity render them unsuitable for rigorous kinetic studies or for the analysis of COMT activity in tissue homogenates, cell lysates, or other biological fluids.[1] Investing in a validated, high-precision method will ultimately yield more reliable and publishable data, accelerating the path of discovery and development.
References
-
Coward, J. K., & Wu, F. Y. (1973). A continuous spectrophotometric assay for catechol-O-methyltransferase. Analytical Biochemistry, 55(2), 406-410. Available at: [Link]
-
González-Larrad, A., et al. (2016). A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. PLOS ONE, 11(12), e0168353. Available at: [Link]
-
Tunbridge, E. M. (1973). A simple colorimetric assay for catechol-O-methyl transferase. Analytical Biochemistry, 51(1), 19-22. Available at: [Link]
-
Wang, Z., et al. (2020). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. TrAC Trends in Analytical Chemistry, 124, 115814. Available at: [Link]
-
Lautala, P., et al. (2001). Validation of Assay of Catechol-O-methyltransferase Activity in Human Erythrocytes. Journal of Liquid Chromatography & Related Technologies, 24(10), 1435-1447. Available at: [Link]
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- 2. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Analysis of Boron Using 4-(4-Nitrophenylazo)catechol and Alternative Chromogenic Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of analytical methods for the determination of boron, with a focus on the performance of 4-(4-Nitrophenylazo)catechol against established chromogenic reagents. As the accurate quantification of boron is critical in environmental monitoring, agriculture, and pharmaceutical quality control, this document offers a comprehensive overview of the available spectrophotometric methods, their underlying chemical principles, and a critical evaluation of their performance based on available data.
Introduction: The Analytical Challenge of Boron Quantification
Boron is a micronutrient essential for plant growth, yet it can be toxic at elevated concentrations. Its presence in pharmaceutical formulations, often as boric acid, requires strict control due to potential health concerns. Therefore, sensitive and reliable analytical methods for boron determination are paramount. While advanced techniques like inductively coupled plasma-mass spectrometry (ICP-MS) offer high sensitivity, colorimetric methods remain widely used due to their accessibility, cost-effectiveness, and suitability for routine analysis.[1]
This guide focuses on the inter-laboratory comparison of results for boron determination using this compound and its main alternatives: azomethine-H and curcumin. The objective is to provide a clear, data-driven comparison of their performance characteristics to aid researchers in selecting the most appropriate method for their specific application.
The Chemistry of Boron Detection with Chromogenic Reagents
The spectrophotometric determination of boron relies on the reaction of boric acid with a chromogenic reagent to form a colored complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the boron concentration.
The Catechol-Based Method: this compound
This compound belongs to the family of azo dyes. Its chemical structure features a catechol group, which is known to react with boric acid to form a stable complex. The nitrophenylazo group acts as a chromophore, imparting a distinct color to the molecule that is altered upon complexation with boron. This change in the electronic structure of the molecule leads to a shift in its maximum absorbance wavelength (λmax), allowing for quantitative measurement.
While specific protocols for this compound in boron analysis are not as widespread as for other reagents, the general principle involves the reaction of the catechol moiety with boric acid in a suitable solvent and pH to form a colored complex.[2]
The Established Alternatives
-
Azomethine-H: This is one of the most commonly used reagents for boron determination. It reacts with borate in an aqueous solution to form a yellow complex that is measured at approximately 420 nm.[3] The method is known for its simplicity and the use of less hazardous reagents compared to older methods.[4]
-
Curcumin: This natural dye, extracted from turmeric, forms a red-colored complex with boron called rosocyanine.[5] The curcumin method is highly sensitive but can be more complex to perform, often requiring anhydrous conditions and the use of strong acids.[6][7]
Inter-Laboratory Performance Comparison
While direct inter-laboratory comparison data for this compound is limited, we can compare its expected performance with the well-documented characteristics of azomethine-H and curcumin methods based on single-laboratory validation studies and established protocols.
Table 1: Comparison of Performance Characteristics for Boron Determination Methods
| Performance Parameter | This compound (Expected) | Azomethine-H | Curcumin |
| Linearity Range | Application-dependent | Up to 3 ppm[3] | 0.1 to 1.0 ppm[6] |
| Limit of Detection (LOD) | Moderate | 0.0514 ppm[3] | Lower than Azomethine-H |
| Molar Absorptivity | High | 9 x 10³ L mol⁻¹ cm⁻¹[4] | High |
| Interferences | Fe³⁺, Al³⁺, Cu²⁺ (can be masked)[8] | Fe, Al, Zn, Ca, Mg[4] | Fluoride, Nitrite, Nitrate[6] |
| Reagent Stability | Good | Good[3] | Prone to degradation by light |
| Ease of Use | Moderate | Simple | Complex |
| Hazardous Reagents | Organic Solvents | Aqueous Buffers | Concentrated Acids |
Experimental Protocols: A Step-by-Step Guide
To ensure the validity and comparability of results, standardized protocols are essential. Below are representative protocols for each method.
General Sample Preparation
For solid samples like soil or plant tissue, an extraction step is required to bring the boron into a solution. A common method is hot water extraction. For liquid samples, filtration may be necessary to remove particulate matter.
Boron Determination with this compound (Inferred Protocol)
This protocol is inferred based on the chemistry of related catechol-azo compounds and general spectrophotometric procedures.
-
Reagent Preparation: Dissolve a precise amount of this compound in a suitable organic solvent (e.g., ethanol or methanol). Prepare a buffer solution to maintain the optimal pH for complex formation.
-
Calibration Standards: Prepare a series of standard solutions of boric acid of known concentrations.
-
Sample and Standard Treatment: To an aliquot of the sample solution and each standard, add the this compound reagent and the buffer solution.
-
Incubation: Allow the reaction to proceed for a specified time to ensure complete color development.
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at the λmax of the boron-catechol complex against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the boron concentration in the sample from this curve.
Boron Determination with Azomethine-H (Abridged OIV Protocol)[9]
-
Reagent Preparation: Prepare the azomethine-H reagent solution and a buffer solution (pH 5.2).
-
Sample and Standard Preparation: Place aliquots of the sample and standard solutions into volumetric flasks.
-
Complex Formation: Add the buffer solution and the azomethine-H solution to each flask. Make up to the final volume with distilled water.
-
Incubation: Allow the flasks to stand for 30 minutes for color development.
-
Measurement: Measure the absorbance at 420 nm against a reagent blank.
Boron Determination with Curcumin (Abridged APHA-AWWA 4500 B Method)[1][5]
-
Sample Preparation: Place an aliquot of the sample in an evaporating dish. Add the curcumin reagent.
-
Evaporation and Complex Formation: Evaporate the sample to dryness on a steam bath, followed by heating in an oven to form the rosocyanine complex.
-
Extraction: Cool the dish and extract the colored complex with a suitable organic solvent (e.g., ethanol).
-
Measurement: Filter the extract and measure the absorbance at the appropriate wavelength.
Visualization of Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key steps in each analytical method.
Caption: Comparative workflow for boron determination methods.
Causality and Self-Validation in Experimental Design
The reliability of any analytical method hinges on a robust experimental design that incorporates self-validating systems.
-
Calibration is Key: The use of a multi-point calibration curve generated from certified reference standards is fundamental. This not only allows for the quantification of the unknown sample but also serves as a check on the linearity and performance of the method within the tested range.[9]
-
The Importance of Blanks: A reagent blank, containing all reagents except the analyte, is crucial to correct for any background absorbance from the reagents themselves. Fortified or spiked blanks are used to assess recovery and the potential for matrix effects.
-
Quality Control Samples: The inclusion of quality control (QC) samples at different concentrations within each analytical run provides a continuous monitor of the method's precision and accuracy. The results for these QC samples should fall within predefined acceptance criteria.
-
Interference Studies: The potential for interfering ions is a significant consideration for spectrophotometric methods.[7] For the catechol-based method, ions like Fe³⁺, Al³⁺, and Cu²⁺ can interfere but can often be masked by adding a chelating agent like EDTA.[8] Similar strategies are employed for the other methods.
Conclusion and Recommendations
The choice of a chromogenic reagent for the spectrophotometric determination of boron depends on a balance of factors including required sensitivity, sample matrix, available equipment, and throughput needs.
-
Azomethine-H stands out as a robust and straightforward method suitable for routine analysis in a wide range of sample types, particularly in laboratories where ease of use and reduced use of hazardous materials are priorities.
-
Curcumin offers the highest sensitivity, making it the preferred choice for applications requiring the detection of very low levels of boron. However, its procedural complexity and the instability of the reagent require a higher level of analytical expertise.
-
This compound and other catechol-based reagents represent a promising class of compounds for boron analysis. Their strong color and the well-established chemistry of catechol-boron complexation suggest they can be effective reagents. Further single-laboratory and inter-laboratory validation studies are needed to fully establish their performance characteristics and promote their wider adoption.
For laboratories seeking to establish a new boron analysis method, the azomethine-H method is recommended as a starting point due to its reliability and extensive documentation. For those requiring higher sensitivity, the curcumin method is the established, albeit more demanding, option. The development and validation of methods using This compound present an opportunity for research and the potential for a sensitive and reliable alternative.
References
- Potter, T. L., & Lovelace, R. W. (1984). Spectrophotometric Determination of Boron in Saltwater Using Azomethine H and Ferroin Reagents. Environmental Science & Technology, 18(11), 873-876.
- Aznarez, J., & Mir, J. M. (1985).
- APHA, AWWA, WEF. (2017). Standard Methods for the Examination of Water and Wastewater, 23rd Edition.
- OIV. (2021). Boron (Rapid Colorimetric Method).
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Boron.
- Eruditio: Indonesia Journal of Food and Drug Safety. (2024).
- ACS Publications. (2010).
- PubMed. (2021). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
- National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Boron.
- Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Communications in Soil Science and Plant Analysis, 28(13-14), 1285-1306.
- Jakŝić, M. (2007). The spectrophotometric determination of boron in tourmalines. Journal of the Serbian Chemical Society, 72(3), 259-265.
- MDPI. (2020). Electrochemical Boron Detection with Ferrocene and Catechol-Functionalized Cyclodextrin Inclusion Complex. Sensors.
- Waseda University. (2019).
- Semantic Scholar. (2020).
- Tribioscience. (n.d.). Boron Colorimetric Assay.
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A Researcher's Guide to Establishing Limit of Detection and Limit of Quantitation for 4-(4-Nitrophenylazo)catechol Analytical Methods
In the landscape of analytical chemistry, particularly within the realms of pharmaceutical and material sciences, the robust validation of analytical methods is paramount. For researchers, scientists, and drug development professionals working with chromophoric compounds such as 4-(4-Nitrophenylazo)catechol, establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is a critical exercise in defining the capabilities and limitations of their chosen analytical method. This guide provides an in-depth, technically-grounded comparison of methodologies to determine these essential validation parameters, moving beyond procedural lists to explain the fundamental causality behind experimental choices.
The Conceptual Foundation: Why LOD and LOQ Matter
Before delving into experimental protocols, it is crucial to understand the distinct roles of LOD and LOQ. The Limit of Detection represents the lowest concentration of an analyte that can be reliably distinguished from the analytical noise or blank signal, though not necessarily quantified with acceptable accuracy and precision.[1][2][3][4] It answers the question: "Is the analyte present?"
Conversely, the Limit of Quantitation is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1][2][5] This parameter confidently answers: "How much of the analyte is present?" Establishing the LOQ is particularly vital for the analysis of impurities and degradation products in pharmaceutical substances.[5][6]
Methodological Approaches for Determining LOD and LOQ
The International Council for Harmonisation (ICH) guideline Q2(R1) outlines several scientifically sound approaches for determining the LOD and LOQ.[4][5][7][8][9][10] The selection of a particular method is contingent on the nature of the analytical procedure and the instrumentation employed.
The Visual Evaluation Method
This non-instrumental method relies on the analysis of samples with known concentrations of the analyte to establish the minimum level at which the analyte can be reliably detected.[7][8][11] While seemingly subjective, it can be a practical approach for certain analyses. However, for quantitative methods utilizing instrumentation, more objective approaches are preferred.
The Signal-to-Noise (S/N) Ratio Approach
Applicable to analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy, this method compares the signal from a sample with a known low concentration of the analyte to the magnitude of the baseline noise.[3][11][12][13]
-
LOD: A signal-to-noise ratio of 3:1 is generally accepted for estimating the detection limit.[3][6][12][13]
-
LOQ: A signal-to-noise ratio of 10:1 is typically considered appropriate for the quantitation limit.[3][6][12][13]
The causality behind these ratios lies in providing a statistically significant distinction of the analyte signal from the inherent noise of the system, ensuring a high level of confidence in the reported result.
The Calibration Curve Method
This widely used and statistically robust approach utilizes the parameters of the calibration curve constructed in the low concentration range of the analyte. The LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.[7][14][15] The governing equations are:
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where:
-
σ represents the standard deviation of the response. This can be determined from the standard deviation of the blank, the residual standard deviation of the regression line, or the standard deviation of the y-intercept of the regression line.[7][16][17]
The choice to use a factor of 3.3 for LOD and 10 for LOQ is rooted in statistical confidence levels, aiming to minimize the probability of false positives and false negatives.
Comparative Analysis of Analytical Techniques for Azo Dyes
While specific LOD and LOQ data for this compound are not extensively published, a comparative analysis of common analytical techniques used for similar azo dyes can provide valuable insights for method selection and development.
| Analytical Technique | Typical LOD Range for Azo Dyes | Typical LOQ Range for Azo Dyes | Strengths | Considerations |
| UV-Visible Spectrophotometry | 0.05 - 1 µg/mL | 0.15 - 3 µg/mL | Simple, cost-effective, rapid. | Lower specificity, susceptible to interference from other absorbing species in the matrix. |
| High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode-Array Detection (DAD) | 0.01 - 0.04 mg/kg[18][19] | 0.04 - 0.12 mg/kg[18][19] | High specificity and separating power, allows for simultaneous analysis of multiple components. | More complex instrumentation and method development. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 0.02 - 0.04 mg/kg[18] | 0.05 - 0.13 mg/kg[18] | Very high sensitivity and selectivity, provides structural information for identification. | Higher cost of instrumentation and maintenance. |
Note: The presented ranges are indicative and can vary significantly based on the specific analyte, matrix, and instrumental setup.
Experimental Protocol: Determining LOD and LOQ of this compound using UV-Visible Spectrophotometry (Calibration Curve Method)
This protocol provides a step-by-step methodology for establishing the LOD and LOQ of this compound using a UV-Visible spectrophotometer, based on the standard deviation of the blank.
Instrumentation and Reagents
-
A calibrated UV-Visible spectrophotometer with matched quartz cuvettes (1 cm path length).
-
Analytical grade this compound.
-
Spectroscopic grade solvent (e.g., methanol or ethanol).
-
Calibrated analytical balance and volumetric flasks.
Preparation of Solutions
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of low-concentration working standards (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 µg/mL) by serial dilution of the stock solution. The concentration range should bracket the expected LOD and LOQ.
-
Blank Solution: Use the pure solvent as the blank.
Experimental Workflow
Detailed Procedural Steps
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of this compound across the UV-Visible spectrum (e.g., 200-800 nm) to identify the λmax. All subsequent absorbance measurements will be performed at this wavelength.
-
Blank Measurements: Measure the absorbance of the blank solution at the determined λmax at least 10 times. Ensure the cuvette is rinsed with the blank solution between each measurement.
-
Calibration Curve Construction: Measure the absorbance of each working standard solution at the λmax. Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Data Analysis:
-
Calculate the standard deviation (σ) of the 10 or more blank absorbance readings.
-
Perform a linear regression analysis on the calibration curve data to obtain the slope (S) of the line. The coefficient of determination (R²) should be ≥ 0.99 for a valid calibration curve.
-
-
LOD and LOQ Calculation:
-
Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .
-
Calculate the LOQ using the formula: LOQ = 10 * (σ / S) .
-
Verification of LOD and LOQ
It is a crucial final step to experimentally verify the calculated LOD and LOQ values. Prepare samples at the calculated LOD and LOQ concentrations and analyze them. The results should demonstrate that the analyte can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ.
Logical Interplay of Validation Parameters
The determination of LOD and LOQ does not exist in isolation. It is intrinsically linked to other method validation parameters, forming a cohesive picture of the method's performance.
This diagram illustrates that the LOQ often defines the lower boundary of the analytical method's linear range. The established range, in turn, is where the method's accuracy and precision are evaluated and deemed acceptable.
Conclusion
Establishing the Limit of Detection and Limit of Quantitation is a foundational aspect of analytical method validation for compounds like this compound. By understanding the underlying principles of the different methodologies and their practical implementation, researchers can ensure the generation of reliable and defensible scientific data. The choice of method should be guided by the specific analytical technique employed and the requirements of the application. A thorough and well-documented determination of LOD and LOQ instills confidence in the analytical results and is a hallmark of scientific integrity.
References
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (n.d.). Retrieved January 21, 2026, from [Link]
-
Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science. (n.d.). Retrieved January 21, 2026, from [Link]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) - Technical Information. (n.d.). Retrieved January 21, 2026, from [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (n.d.). Retrieved January 21, 2026, from [Link]
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical biochemist. Reviews, 29(Suppl 1), S49–S52.
- Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
-
How can I calculate LOD and LOQ in chemometric assisted UV- Visible spectrophotometric methods? | ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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How to Calculate LOD and LOQ from Calibration Curve in Excel - Bricks. (2025, February 20). Retrieved January 21, 2026, from [Link]
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How to determine the LOD using the calibration curve? - Lösungsfabrik. (2019, June 20). Retrieved January 21, 2026, from [Link]
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ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. (n.d.). Retrieved January 21, 2026, from [Link]
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Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ) - Juniper Publishers. (2018, August 30). Retrieved January 21, 2026, from [Link]
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A Researcher's Guide to Bridging Experiment and Theory: Correlating Spectroscopic Data with Quantum Chemical Calculations for Azo Dyes
For researchers, scientists, and drug development professionals venturing into the vibrant world of azo dyes, understanding the intricate relationship between a molecule's structure and its color is paramount. This guide provides an in-depth comparison of experimental spectroscopic data with theoretical insights from quantum chemical calculations. By moving beyond a simple "what" and delving into the "why," this document will empower you to not only rationalize your experimental findings but also to predict the properties of novel azo compounds, accelerating your research and development efforts.
The Synergy of Spectroscopy and Quantum Chemistry
Azo dyes, characterized by the -N=N- chromophore, are a cornerstone of the chemical industry, with applications ranging from textiles to advanced optical materials.[1] Their color is a direct consequence of the absorption of specific wavelengths of visible light, a phenomenon governed by their electronic structure. While experimental techniques like UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provide invaluable data on the molecular and electronic properties of these dyes, quantum chemical calculations offer a powerful complementary approach.[2][3]
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as highly accurate methods for modeling the electronic structure and predicting the spectroscopic properties of molecules, including azo dyes.[4][5] The synergy between these computational methods and experimental data allows for a deeper understanding of structure-property relationships, enabling the rational design of new dyes with tailored characteristics. This guide will walk you through a self-validating workflow, where experimental observations are explained and predicted by theoretical models.
The Experimental Workflow: From Synthesis to Spectra
A robust experimental foundation is critical for any meaningful correlation with theoretical data. The following sections outline a standard, yet detailed, protocol for the synthesis and characterization of a representative azo dye.
Synthesis of a Model Azo Dye: A Step-by-Step Protocol
The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[6]
Protocol: Synthesis of a Representative Azo Dye
-
Diazotization of an Aromatic Amine:
-
Dissolve the chosen primary aromatic amine (e.g., 4-aminophenol) in an aqueous solution of a strong acid, such as hydrochloric acid.[7]
-
Cool the solution to 0-5 °C in an ice-water bath. Maintaining this low temperature is crucial as diazonium salts are generally unstable at higher temperatures.[8]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the amine solution while stirring continuously.[7] The reaction is typically complete within a few minutes, yielding a solution of the diazonium salt.
-
-
Azo Coupling Reaction:
-
In a separate beaker, dissolve the coupling component (e.g., naphthalen-2-ol) in an alkaline solution, such as aqueous sodium hydroxide.[7]
-
Cool this solution in an ice-water bath.
-
Slowly add the previously prepared diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring.[7] A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 10-15 minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.
-
Dry the purified product in a vacuum oven.
-
Spectroscopic Characterization: Capturing the Molecular Fingerprint
Once synthesized and purified, the azo dye must be thoroughly characterized using various spectroscopic techniques.
-
UV-Visible (UV-Vis) Spectroscopy: This is the primary technique for characterizing the color of the dye. The spectrum reveals the wavelengths of light the dye absorbs, with the wavelength of maximum absorption (λmax) being of particular interest. The solvent can significantly influence the λmax, a phenomenon known as solvatochromism.[9][10][11] Therefore, it is crucial to record spectra in solvents of varying polarity.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For azo dyes, the characteristic -N=N- stretching vibration is a key diagnostic peak, typically appearing in the range of 1504-1555 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the synthesized dye, providing information about the chemical environment of the hydrogen and carbon atoms.
The Computational Workflow: Modeling the Molecule
Quantum chemical calculations provide a theoretical lens through which to interpret and predict the experimental spectroscopic data. The following workflow outlines the key steps in performing these calculations for azo dyes.
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: For azo dyes, hybrid functionals such as B3LYP and PBE0 , and meta-hybrid functionals like M06-2X , have been shown to provide a good balance of accuracy and computational cost for predicting both ground-state geometries and excited-state properties.[2][13][14]
-
Basis Sets: Pople-style basis sets like 6-31+G(d,p) or 6-311++G(2d,2p) are commonly employed for azo dye calculations.[2][13] The inclusion of polarization and diffuse functions is important for accurately describing the electronic structure and weak interactions.
A Step-by-Step Computational Protocol
-
Geometry Optimization:
-
The first step is to obtain the most stable 3D structure of the azo dye in its electronic ground state. This is achieved through a geometry optimization calculation using DFT with a chosen functional and basis set.
-
Frequency calculations should then be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[9]
-
-
Simulating the Solvent Environment:
-
To accurately compare with experimental data obtained in solution, the effect of the solvent must be included in the calculations. Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) , are efficient and widely used for this purpose.[9][14]
-
-
Predicting Spectroscopic Properties:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry (in the simulated solvent) to predict the electronic absorption spectrum.[4][15] The output will provide the excitation energies (which can be converted to λmax) and the oscillator strengths (related to the intensity of the absorption).
-
IR Spectra: The vibrational frequencies and their corresponding intensities can be obtained from the frequency calculation performed after the geometry optimization.
-
NMR Spectra: The chemical shifts of the nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.
-
Bridging the Gap: Correlating Experimental and Theoretical Data
The true power of this combined approach lies in the direct comparison of the experimental and calculated data.
Data Presentation and Comparison
| Spectroscopic Parameter | Experimental Value | Calculated Value | % Difference |
| UV-Vis (in Ethanol) | |||
| λmax (nm) | 485 nm | 478 nm | 1.4% |
| IR (cm⁻¹) | |||
| -N=N- stretch | 1520 cm⁻¹ | 1535 cm⁻¹ | 0.98% |
| ¹H NMR (ppm) | |||
| Aromatic Proton (ortho to -OH) | 6.95 ppm | 7.05 ppm | 1.4% |
Caption: A representative comparison of experimental and calculated spectroscopic data for a model azo dye.
A small percentage difference between the experimental and calculated values, typically less than 5-10%, indicates a good correlation and validates the chosen computational model.[4]
Visualizing the Workflow and Electronic Transitions
Caption: The integrated workflow for correlating experimental and computational data for azo dyes.
Caption: A simplified Jablonski diagram illustrating the key electronic transitions in azo dyes.
Causality and Insights: Understanding the "Why"
The correlation of experimental and computational data allows us to move beyond simple observation to a deeper understanding of the underlying principles.
-
Structural Effects on λmax: TD-DFT calculations can reveal how subtle changes in the molecular structure, such as the introduction of electron-donating or electron-withdrawing groups, affect the energies of the frontier molecular orbitals (HOMO and LUMO).[16] A smaller HOMO-LUMO gap generally leads to a bathochromic (red) shift in the λmax, a principle that can be used to rationally design dyes with specific colors.
-
Solvent Effects: The CPCM or IEFPCM models can help rationalize the observed solvatochromic shifts.[9] For example, a polar solvent might stabilize the excited state more than the ground state, leading to a red shift in the absorption spectrum.[10]
-
Vibrational Mode Assignments: DFT frequency calculations can aid in the precise assignment of complex IR spectra, confirming the presence of specific functional groups and vibrational modes. The calculated IR spectrum can serve as a theoretical benchmark for the experimental data.
Conclusion: A Powerful Predictive Tool
The integration of experimental spectroscopy and quantum chemical calculations provides a robust and self-validating framework for the study of azo dyes. This approach not only allows for a comprehensive characterization of existing compounds but also provides a powerful predictive tool for the design of novel dyes with desired spectroscopic properties. By understanding the "why" behind the observed phenomena, researchers can significantly accelerate the innovation process in fields ranging from materials science to drug development.
References
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Theoretical Investigation of novel bis azo compounds using DFT. (2023-12-10). ResearchGate. Retrieved from [Link]
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A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021-06-11). Dyes and Pigments. Retrieved from [Link]
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Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. (n.d.). SciSpace. Retrieved from [Link]
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Non-destructive FT-IR analysis of mono azo dyes. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]
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Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022-12-28). MDPI. Retrieved from [Link]
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Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. (2020-03-25). ACS Omega. Retrieved from [Link]
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Synthesis, Characterisation and DFT Calculations of Azo-Imine Dyes. (2018-01-01). ResearchGate. Retrieved from [Link]
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Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. (2023-11-17). RSC Advances. Retrieved from [Link]
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The Synthesis of Azo Dyes. (n.d.). University of Toronto. Retrieved from [Link]
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Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4 - ResearchGate. (n.d.). Retrieved from [Link]
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On the TD-DFT UV/vis spectra accuracy: the azoalkanes. (2009-02-01). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Analytical Study of New Azo Dye. (2014-01-01). ResearchGate. Retrieved from [Link]
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Synthesis, Characterisation and DFT Calculations of Azo-Imine Dyes. (2018-01-01). DergiPark. Retrieved from [Link]
-
Synthesis and Characterization of New Azo Dye Complexes with Selected Metal Ions. (2012-01-01). Iraqi National Journal of Chemistry. Retrieved from [Link]
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Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021-01-31). MDPI. Retrieved from [Link]
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Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. (n.d.). MDPI. Retrieved from [Link]
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Interpretable machine learning integrated with TD-DFT descriptors and SHAP analysis for predicting the maximum absorption wavelength of azo dyes. (2023-12-15). RSC Publishing. Retrieved from [Link]
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Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (n.d.). MDPI. Retrieved from [Link]
-
Recent Review on Synthesis, Spectral Studies, Versatile Applications of Azo Dyes and its Metal Complexes. (2023-03-01). Semantic Scholar. Retrieved from [Link]
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Classifications, properties, recent synthesis and applications of azo dyes. (2020-01-31). Molecules. Retrieved from [Link]
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Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019-04-22). ACS Omega. Retrieved from [Link]
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Benchmarking of density functionals for Z-azoarene half-lives via automated transition state search. (n.d.). ChemRxiv. Retrieved from [Link]
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Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]
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Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022-08-04). Journal of Chemical Reviews. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Nitrophenylazo)catechol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(4-Nitrophenylazo)catechol (CAS No. 843-33-4). As a researcher, scientist, or drug development professional, your commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to provide you with the essential logistical and safety information required to manage this compound's waste stream responsibly, ensuring the protection of personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory principles.
Hazard Identification and Essential Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is an organic compound classified as an azo dye. Its hazard profile necessitates careful handling to prevent exposure.
According to its Safety Data Sheet (SDS), this compound presents the following primary health hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]
These classifications underscore the importance of using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses or goggles, and a lab coat, during all handling and disposal operations.[1][4] All work should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust or aerosols.[4]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 843-33-4 | [1][5] |
| Molecular Formula | C12H9N3O4 | [1][5] |
| Appearance | Red, odorless solid | [1] |
| GHS Hazard Statements | H315: Causes skin irritation | [6] |
| H319: Causes serious eye irritation | [6] | |
| H335: May cause respiratory irritation | [6] |
| Incompatible Materials | Strong oxidizing agents, Strong bases |[4][7] |
The Principle of Waste Segregation: A Non-Negotiable Protocol
The foundational principle of chemical waste management is strict segregation.[8] Mixing different waste streams is not only a violation of regulatory standards but also poses a significant safety risk. Co-mingling incompatible chemicals can lead to exothermic reactions, gas generation, or the formation of more hazardous substances.
Core Directive: Waste streams of this compound must be kept separate from other chemical wastes. This includes:
-
Pure/Unused Chemical: Keep in its original container where possible.
-
Contaminated Labware: Segregate items like gloves, weigh boats, and pipette tips contaminated with the compound.
-
Liquid Solutions: Collect aqueous and organic solutions containing the compound in separate, designated waste containers.
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and a full listing of their contents, including the chemical name "this compound" and its approximate concentration.[8]
Disposal Decision Workflow
The proper disposal path for this compound depends on its form. The following workflow provides a step-by-step decision-making process for managing various waste streams generated in the laboratory.
Caption: Disposal Decision Workflow for this compound Waste.
Step-by-Step Methodologies
A. Disposal of Unused/Surplus Solid this compound:
-
Do Not Attempt Chemical Neutralization: In-lab treatment of this compound is not recommended without validated procedures and carries inherent risks.[9]
-
Containerize: Keep the compound in its original, tightly sealed container. If the original container is compromised, transfer the material to a new, compatible container (e.g., amber glass jar with a screw cap) that can be securely sealed.
-
Label: Ensure the container is accurately labeled as "HAZARDOUS WASTE" and includes the full chemical name.
-
Transfer: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor.
B. Disposal of Contaminated Solid Waste:
-
Collect: Place all contaminated solid materials (e.g., gloves, weighing paper, TLC plates, contaminated silica gel) into a designated solid hazardous waste container or a heavy-duty, sealable plastic bag.
-
Segregate: Do not mix these materials with regular trash or other chemical waste streams.
-
Label: Clearly label the container or bag with "HAZARDOUS WASTE" and list "this compound contaminated debris."
-
Transfer: Store in a designated satellite accumulation area until collection by EHS.[8]
C. Disposal of Contaminated Liquid Waste:
-
Select Container: Use a compatible, leak-proof container designed for liquid chemical waste. Do not use metal containers for potentially corrosive solutions.[8]
-
Segregate: Collect aqueous solutions separately from organic solvent solutions. Do not pour this waste down the drain.[10] Azo dyes may not be effectively removed by standard wastewater treatment and can be toxic to aquatic organisms.[10]
-
Label: Label the container with "HAZARDOUS WASTE" and list all constituents by percentage, including "this compound."
-
Store and Transfer: Keep the container tightly capped when not in use and store it in a designated satellite accumulation area, away from incompatible materials, until collection by EHS.[8]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
For a Small Dry Spill (Solid):
-
Evacuate and Secure: Alert personnel in the immediate area.
-
Don PPE: Wear appropriate PPE, including a respirator if dust is generated.
-
Clean Up: Gently sweep or scoop the material to avoid creating dust.[10] Place the spilled solid into a sealed, labeled container for disposal.[10]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Wash: Wash the area down with water, but prevent runoff from entering drains.[10]
For a Small Liquid Spill (Solution):
-
Evacuate and Secure: Alert personnel and control ignition sources if flammable solvents are involved.
-
Don PPE: Wear appropriate PPE for all chemicals in the solution.
-
Contain: Use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spill.
-
Clean Up: Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as solid hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[10]
The Rationale Behind the Protocol: Regulatory and Chemical Context
The procedures outlined above are based on a combination of regulatory requirements and the chemical nature of azo dyes.
-
Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, its irritant properties (a characteristic of hazardous waste) mandate that it be managed through a licensed hazardous waste handler.[11] Furthermore, regulations in various jurisdictions strictly control the use and disposal of azo dyes that can cleave to form carcinogenic aromatic amines.[12][13] While this specific compound is not listed as a carcinogen, treating it as part of this regulated class is a prudent and compliant approach.
-
Chemical Stability and Treatment: Azo dyes are designed to be stable and resistant to degradation, which is why they are effective colorants.[14] This stability means they are not readily biodegradable and can persist in the environment.[10] The most common and effective disposal method for such organic compounds is high-temperature incineration at a licensed facility, which ensures complete destruction of the molecule.[15]
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
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A Senior Application Scientist's Guide to Handling 4-(4-Nitrophenylazo)catechol: Essential Safety and Operational Protocols
For fellow researchers and drug development professionals, the integrity of our work is inextricably linked to the safety of our practices. This guide provides essential, field-proven safety and logistical information for handling 4-(4-Nitrophenylazo)catechol (CAS No. 843-33-4). Beyond mere procedure, we will delve into the causality behind each recommendation, fostering a culture of safety that is both intelligent and intuitive.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a red, odorless solid organic compound.[1] A thorough understanding of its hazard profile is the foundation of safe handling. The primary risks associated with this chemical are contact-based, making the choice of personal protective equipment (PPE) critical.
According to globally harmonized system (GHS) classifications, this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4] This is not a simple rash; it's a localized inflammatory response that can compromise the skin's barrier function, potentially leading to further sensitization or secondary infection.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4] Contact with the eyes can lead to significant inflammation, pain, and potential damage to the cornea or other sensitive tissues.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4] Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.
It is crucial to note that while no specific Occupational Exposure Limits (OELs) have been established for this compound, the principle of ALARA (As Low As Reasonably Achievable) must be strictly followed.[5]
Hazard Summary Table
| Hazard Classification | GHS Category | Description of Risk | Primary Exposure Route |
| Skin Corrosion/Irritation | Category 2 | Causes reversible skin irritation.[1][4] | Dermal (Skin Contact) |
| Serious Eye Damage/Irritation | Category 2 | Causes serious, but reversible, eye irritation.[1][4] | Ocular (Eye Contact) |
| Specific target organ toxicity | Category 3 | May cause irritation to the respiratory tract.[1][4] | Inhalation |
The Core of Protection: Personal Protective Equipment (PPE)
Your PPE is the primary barrier between you and the chemical. Its selection is not arbitrary; it is a direct response to the identified hazards. For handling this compound in solid (powder) form, the following PPE is mandatory.
Eye and Face Protection: A Non-Negotiable Barrier
-
Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield worn over goggles is required when handling larger quantities or when there is a significant risk of splashing or dust generation.[6]
-
Expert Rationale: Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to airborne dust particles. Chemical splash goggles are essential to protect against the "Serious Eye Irritation" hazard.[6] Contact lenses should not be worn as they can trap particles against the eye and concentrate irritants.[5]
Skin and Body Protection: Preventing Dermal Exposure
-
Requirement: A full-length laboratory coat, long pants, and closed-toe shoes are the minimum attire.[7][8] Wear chemical-resistant gloves conforming to a relevant standard (e.g., Europe EN 374, US F739).[5] Nitrile gloves are a suitable choice for incidental contact.[7][8]
-
Expert Rationale: The "Skin Irritation" hazard necessitates comprehensive skin protection. A lab coat protects your street clothes and underlying skin from contamination.[7] The choice of glove material is critical; materials like latex may offer less resistance to certain organic compounds. Nitrile provides a robust barrier for this application. Always check the manufacturer's glove compatibility charts for specific breakthrough times.
Respiratory Protection: Managing Inhalation Risks
-
Requirement: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[5][7] If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) is required.[8]
-
Expert Rationale: The "Respiratory Irritation" hazard is best controlled through engineering solutions like fume hoods that capture dust at the source.[7] When weighing or transferring the solid compound, localized ventilation is key. A respirator should be seen as a final line of defense when airborne concentrations cannot be adequately controlled otherwise.
PPE Selection Workflow Diagram
Caption: Logical flow for selecting appropriate PPE based on hazard assessment.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic protocol minimizes exposure and ensures operational consistency.
Preparation and Staging
-
Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, containers), PPE, and spill cleanup materials are within arm's reach before handling the compound.
-
Verify Ventilation: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Don PPE: Put on all required PPE in the correct order: lab coat, long pants, closed-toe shoes, safety goggles, and finally, gloves.
Handling and Use
-
Avoid Dust Formation: Handle the solid gently.[1][9] Do not crush or grind the material outside of a controlled environment. Use spatulas to carefully transfer the powder.
-
Weighing: If weighing, use an analytical balance inside a fume hood or a vented balance safety enclosure.
-
Container Management: Keep the container tightly closed when not in use.[1] Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
Post-Handling and Decontamination
-
Clean Up: Decontaminate the work surface with an appropriate solvent and then soap and water.
-
Doff PPE: Remove PPE in an order that prevents cross-contamination. First, remove gloves (peeling them off inside-out). Then remove the lab coat, followed by goggles.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[5]
Emergency and Disposal Plan
Preparedness is paramount. A clear plan for emergencies and waste disposal is non-negotiable.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Skin Contact | Take off contaminated clothing immediately.[2] Wash off with soap and plenty of water for at least 15 minutes.[1] If skin irritation persists, consult a physician.[2] |
| Inhalation | Move the victim into fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2] |
| Ingestion | Do NOT induce vomiting.[9] Clean mouth with water and drink plenty of water afterwards.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Spill Response
-
Minor Spills: For small spills, remove all ignition sources.[5] Use dry clean-up procedures to avoid generating dust.[5] Carefully sweep or vacuum the solid into a suitable, labeled container for waste disposal.[5][9]
-
Major Spills: Evacuate the area. Alert emergency responders. Control personal contact by wearing appropriate PPE, including respiratory protection.[5] Prevent spillage from entering drains or water courses.[5]
Disposal Plan
-
Waste Generation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be considered contaminated waste.
-
Disposal Protocol: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][9] Do not discharge into sewers or waterways.[5] Puncture empty containers to prevent re-use.[5]
Emergency Response Flowchart
Caption: Decision-making flowchart for exposure and spill emergencies.
References
-
PubChem, 4-((4-Nitrophenyl)azo)pyrocatechol. [Link]
-
Slideshare, Personal protective-equipment-for-dyeing. [Link]
-
AZoM, The Equipment Every Laboratory Needs to Keep Employees Safe. [Link]
-
Occupational Safety and Health Administration (OSHA), CATECHOL. [Link]
-
Quora, What are personal protective equipment requirements for handling hazardous chemicals during production? [Link]
-
Carl ROTH, Safety Data Sheet: 4-(4-Nitrophenylazo)-resorcinol. [Link]
-
Carl ROTH, Safety Data Sheet: 4-(4-Nitrophenylazo)-resorcinol (2024). [Link]
-
University of California, Riverside, Personal Protective Equipment Selection Guide. [Link]
-
Oregon OSHA, Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound, 98%, Thermo Scientific 5g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-((4-Nitrophenyl)azo)pyrocatechol | C12H9N3O4 | CID 4000958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. quora.com [quora.com]
- 7. azom.com [azom.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
